Technical Documentation Center

2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile
  • CAS: 764651-70-9

Core Science & Biosynthesis

Foundational

2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile CAS 764651-70-9

An In-depth Technical Guide to 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile (CAS 764651-70-9) For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Scaffold for Modern Medici...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile (CAS 764651-70-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry

2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile, with CAS number 764651-70-9, is a substituted pyridylacetonitrile that holds significant potential as a versatile building block in contemporary drug discovery. Its structure is characterized by a pyridine core, a common motif in pharmaceuticals, decorated with a nucleophilic dimethylamino group at the 6-position, a methyl group at the 4-position, and a reactive acetonitrile moiety at the 3-position. This unique arrangement of functional groups offers multiple avenues for synthetic elaboration, making it an attractive starting point for the synthesis of complex heterocyclic systems and targeted libraries for screening.

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to engage in favorable interactions with a wide range of biological targets.[1] The electron-donating dimethylamino group enhances the nucleophilicity of the pyridine ring and can act as a hydrogen bond acceptor, while the acetonitrile group serves as a valuable synthon for the introduction of various other functionalities. This guide provides a comprehensive overview of the core physicochemical properties, a proposed synthetic route, anticipated analytical characterization, and the potential reactivity and applications of this compound, drawing upon established chemistry of analogous structures to provide a solid foundation for its use in research and development.

Physicochemical and Structural Properties

A summary of the key physicochemical properties of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

PropertyValueSource
CAS Number 764651-70-9[2]
Molecular Formula C₁₀H₁₃N₃[2]
Molecular Weight 175.23 g/mol [2]
SMILES CN(C)c1cc(C)c(CC#N)cn1[2]
InChI Key YEYUOWPIFKOKHW-UHFFFAOYSA-N[2]
Predicted Solubility Soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in non-polar solvents like hexanes.Inferred from related structures[3]
Predicted pKa The pyridine nitrogen is expected to be basic, with a pKa likely in the range of 5-7.Inferred from pyridine chemistry

Proposed Synthesis Pathway

G A 2,6-dichloro-4-methyl-3-nitropyridine B 2-Chloro-6-(dimethylamino)-4-methyl-3-nitropyridine A->B Dimethylamine, Base (e.g., K2CO3), Solvent (e.g., DMSO) C 6-(Dimethylamino)-4-methyl-3-aminopyridine B->C Reduction (e.g., Fe/HCl or H2, Pd/C) D 6-(Dimethylamino)-4-methyl-3-iodopyridine C->D Sandmeyer Reaction (NaNO2, HCl, then KI) E 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile D->E Cyanation (e.g., CuCN or Zn(CN)2, Pd catalyst)

Caption: Proposed multi-step synthesis of the target compound.
Step-by-Step Synthesis Protocol (Proposed):
  • Selective Amination: The synthesis commences with the selective nucleophilic aromatic substitution of 2,6-dichloro-4-methyl-3-nitropyridine. The chlorine at the 6-position is generally more susceptible to nucleophilic attack than the one at the 2-position due to steric hindrance from the adjacent methyl group.

    • Reactants: 2,6-dichloro-4-methyl-3-nitropyridine (1.0 eq.), Dimethylamine (2.0 M in THF, 1.5 eq.), Potassium Carbonate (2.0 eq.).

    • Solvent: Dimethyl sulfoxide (DMSO).

    • Procedure: To a solution of the starting material in DMSO, add potassium carbonate followed by the dropwise addition of dimethylamine solution at room temperature. The reaction is then heated to 80-100 °C and monitored by TLC until completion. The product, 2-chloro-6-(dimethylamino)-4-methyl-3-nitropyridine, is isolated by aqueous workup and extraction.

  • Nitro Group Reduction: The nitro group of the intermediate is reduced to a primary amine.

    • Reactants: 2-Chloro-6-(dimethylamino)-4-methyl-3-nitropyridine (1.0 eq.), Iron powder (5.0 eq.), Hydrochloric acid (catalytic).

    • Solvent: Ethanol/Water mixture.

    • Procedure: A mixture of the nitro-compound and iron powder in ethanol/water is heated to reflux. A small amount of concentrated HCl is added to initiate the reaction. After completion, the reaction is filtered hot through celite, and the solvent is removed under reduced pressure to yield 6-(dimethylamino)-4-methyl-3-aminopyridine.

  • Sandmeyer Reaction: The resulting aminopyridine is converted to the corresponding iodide via a Sandmeyer-type reaction.

    • Reactants: 6-(Dimethylamino)-4-methyl-3-aminopyridine (1.0 eq.), Sodium nitrite (1.2 eq.), Hydrochloric acid, Potassium iodide (1.5 eq.).

    • Procedure: The aminopyridine is dissolved in aqueous HCl and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature. After stirring for 30 minutes, a solution of potassium iodide in water is added, and the reaction is allowed to warm to room temperature and then heated to 60 °C until nitrogen evolution ceases. The product, 6-(dimethylamino)-4-methyl-3-iodopyridine, is isolated by extraction.

  • Cyanation: The final step involves a palladium-catalyzed cyanation of the iodopyridine to introduce the acetonitrile moiety.

    • Reactants: 6-(Dimethylamino)-4-methyl-3-iodopyridine (1.0 eq.), Zinc cyanide (0.6 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

    • Solvent: Anhydrous Dimethylformamide (DMF).

    • Procedure: The iodopyridine, zinc cyanide, and palladium catalyst are combined in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). The mixture is heated to 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then cooled, diluted with a suitable solvent like ethyl acetate, and washed with aqueous sodium bicarbonate and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the final compound, 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile.

Anticipated Spectroscopic Characterization

Full spectroscopic characterization is crucial for confirming the identity and purity of the synthesized compound. Based on its structure, the following spectral data can be anticipated:

¹H NMR (400 MHz, CDCl₃):
  • δ ~7.5-8.0 ppm (s, 1H): Aromatic proton at the 2-position of the pyridine ring.

  • δ ~6.5-6.8 ppm (s, 1H): Aromatic proton at the 5-position of the pyridine ring.

  • δ ~3.7 ppm (s, 2H): Methylene protons (-CH₂CN).

  • δ ~3.1 ppm (s, 6H): Methyl protons of the dimethylamino group (-N(CH₃)₂).

  • δ ~2.4 ppm (s, 3H): Methyl protons at the 4-position of the pyridine ring (-CH₃).

¹³C NMR (100 MHz, CDCl₃):
  • δ ~160 ppm: C6 (carbon bearing the dimethylamino group).

  • δ ~150 ppm: C2.

  • δ ~148 ppm: C4.

  • δ ~120 ppm: C3.

  • δ ~118 ppm: Nitrile carbon (-CN).

  • δ ~105 ppm: C5.

  • δ ~38 ppm: Dimethylamino carbons (-N(CH₃)₂).

  • δ ~20 ppm: Methylene carbon (-CH₂CN).

  • δ ~18 ppm: C4-Methyl carbon (-CH₃).

Infrared (IR) Spectroscopy (ATR):
  • ~2250 cm⁻¹: Sharp, medium intensity peak characteristic of the C≡N stretch of the nitrile group.

  • ~2800-3000 cm⁻¹: C-H stretching vibrations of the methyl and methylene groups.

  • ~1580-1610 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

  • ~1200-1350 cm⁻¹: C-N stretching of the dimethylamino group.

Mass Spectrometry (ESI+):
  • Expected [M+H]⁺: 176.1182 (for C₁₀H₁₄N₃⁺).

Reactivity and Synthetic Potential

The synthetic utility of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile stems from the reactivity of its functional groups, particularly the acetonitrile moiety.

G A 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile B Tetrazole derivative A->B NaN3, NH4Cl C Carboxylic acid derivative A->C Acid or Base Hydrolysis D Amine derivative A->D Reduction (e.g., H2, Raney Ni or LiAlH4) E Substituted Pyridone A->E Reaction with Ketones/Esters

Caption: Key synthetic transformations of the title compound.
  • Reactions of the Nitrile Group:

    • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(6-(dimethylamino)-4-methylpyridin-3-yl)acetic acid, a valuable intermediate for amide couplings.

    • Reduction: The nitrile can be reduced to a primary amine, 2-(6-(dimethylamino)-4-methylpyridin-3-yl)ethanamine, using reducing agents such as lithium aluminum hydride or catalytic hydrogenation. This introduces a flexible two-carbon linker to an amino group, useful for building larger molecules.

    • Cycloadditions: The nitrile can participate in cycloaddition reactions, for example, with sodium azide to form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

  • Reactions of the Methylene Group:

    • The methylene group adjacent to the nitrile and the pyridine ring is activated and can be deprotonated with a suitable base. The resulting carbanion can then react with various electrophiles, allowing for alkylation, acylation, and condensation reactions at this position. This reactivity is a cornerstone of pyridylacetonitrile chemistry.[4][5]

Applications in Drug Discovery

Given the prevalence of the substituted pyridine scaffold in approved drugs, this compound is a prime candidate for use in the synthesis of novel therapeutic agents. The structural motifs present suggest potential applications in areas such as:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine or similar heterocyclic core that interacts with the hinge region of the kinase active site. The functional groups on this molecule provide handles for constructing compounds that could target various kinases.

  • GPCR Ligands: The pyridine nitrogen and dimethylamino group can act as key pharmacophoric features for interaction with G-protein coupled receptors.

  • Central Nervous System (CNS) Agents: The ability of the pyridine scaffold to cross the blood-brain barrier makes it a common feature in drugs targeting the CNS.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling substituted pyridines and nitriles should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors or dust.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Toxicity: Nitrile-containing compounds can be toxic if ingested, inhaled, or absorbed through the skin. Assume the compound is hazardous and handle with care.

Conclusion

2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile is a promising, yet underexplored, building block for medicinal chemistry and organic synthesis. Its combination of a privileged pyridine scaffold with strategically placed, reactive functional groups makes it a valuable tool for the construction of novel, complex molecules with potential biological activity. This guide provides a foundational understanding of its properties, a practical proposed synthesis, and a roadmap for its synthetic manipulation, empowering researchers to unlock its potential in their drug discovery and development endeavors.

References

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.). PMC. Retrieved April 3, 2026, from [Link]

  • Thomas, A., & Devaky, K. S. (2019). Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. Journal of Organic and Pharmaceutical Chemistry, 15(3), 56-62.
  • E. A. Bakhite, A. M. Abd-el-fatah, S. M. Radwan & H. M. Hassan. (2015). Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines. ResearchGate. Retrieved April 3, 2026, from [Link]

  • Reaction of 3‐(pyridinyl)acetonitrile (3 b) or... (n.d.). ResearchGate. Retrieved April 3, 2026, from [Link]

  • El-nagdi, M. H., Elmoghayer, M. R. H., & Kandeel, E. M. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(11), 4405-4412.
  • 2-[6-(dimethylamino)-4-methylpyridin-3-yl]acetonitrile | 764651-70-9. (n.d.). Molport. Retrieved April 3, 2026, from [Link]

  • Al-Omran, F., Abdel-Khalik, M. M., & El-Khair, A. A. (2009). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Molecules, 14(1), 297-310.
  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. (n.d.). Retrieved April 3, 2026, from [Link]

  • El-nagdi, M. H., Elmoghayer, M. R. H., & Kandeel, E. M. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. PMC. Retrieved April 3, 2026, from [Link]

  • CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (n.d.). Google Patents.
  • Johnson, T. C., & Marsden, S. P. (2018). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ChemRxiv.
  • Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. (n.d.). Retrieved April 3, 2026, from [Link]

  • Wang, D., & Glorius, F. (2012). Synthesis of isoquinolines and heterocycle-fused pyridines via three-component cascade reaction of aryl ketones, hydroxylamine, and alkynes. The Journal of Organic Chemistry, 77(13), 5794-5800.
  • WO2004097010A1 - Crystal of pde5, its crystal structure and its use in drug design. (n.d.). Google Patents.
  • Squires, M. S., Feltell, R. E., & Wallis, N. J. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics, 8(2), 324-332.
  • 2-(Pyrimidin-4-yl)acetonitrile | C6H5N3 | CID 14169572. (n.d.). PubChem. Retrieved April 3, 2026, from [Link]

  • α-(4-chlorophenyl)-α-[2-(dimethylamino)ethyl]pyridine-2-acetonitrile. (n.d.). NextSDS. Retrieved April 3, 2026, from [Link]

  • Recent developments in the chemistry and applications of 9-deazapurines. (n.d.). OUCI. Retrieved April 3, 2026, from [Link]

  • Publications | MedChemica. (n.d.). MedChemica. Retrieved April 3, 2026, from [Link]

  • Zhang, Y., Li, J., & Wang, Y. (2021). Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. European Journal of Medicinal Chemistry, 223, 113648.

Sources

Exploratory

A Technical Guide to 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile, a key heterocyclic intermediate i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile, a key heterocyclic intermediate in contemporary drug discovery. While not extensively studied as a standalone entity, this compound serves as a critical building block in the synthesis of advanced kinase inhibitors. This document consolidates available data on its chemical identity, physicochemical properties, detailed synthesis protocols derived from patent literature, and its primary application in medicinal chemistry. The content is structured to provide not only factual data but also expert insights into the rationale behind its synthesis and use, empowering researchers in the field of pharmaceutical development.

Introduction and Strategic Importance

2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile is a substituted aminopyridine derivative. The aminopyridine scaffold is of significant interest in medicinal chemistry due to its ability to form key interactions with biological targets and its prevalence in a wide range of bioactive molecules.[1] Specifically, this compound has emerged as a crucial intermediate in the synthesis of potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapy and treatment for other proliferative diseases.[2][3]

The strategic value of this molecule lies in its trifunctional nature:

  • A 6-(Dimethylamino)pyridine Core: This electron-rich heterocyclic system provides a basic nitrogen center, influencing solubility and offering a potential point for salt formation or hydrogen bonding. The dimethylamino group enhances the electron-donating nature of the pyridine ring.

  • A 4-Methyl Group: This substituent can influence the molecule's conformation and metabolic stability.

  • A 3-Acetonitrile Group: The cyanomethyl moiety is a versatile functional group. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, but more importantly, the methylene protons are activated, making it a key reactive site for introducing further molecular complexity.

This guide will deconstruct the available information on this compound to provide a practical and in-depth resource for scientists working with this or structurally related intermediates.

Chemical Identity and Physicochemical Properties

Structural and Molecular Data

The fundamental identity of the compound is summarized in the table below. The CAS number 764651-70-9 is the most frequently cited identifier for this molecule in chemical supplier databases.[4]

PropertyValueSource
IUPAC Name 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile-
CAS Number 764651-70-9[4]
Molecular Formula C₁₀H₁₃N₃[4]
Molecular Weight 175.24 g/mol [4]
Canonical SMILES CN(C)c1cc(c(cn1)CC#N)C[4]

Diagram 1: Chemical Structure of the Topic Compound

A 2D representation of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile.

Predicted and Known Physicochemical Characteristics

Comprehensive experimental data for this specific intermediate is not widely published. The table below combines data from chemical suppliers with predicted values from standard computational models.

ParameterValue/PredictionNotes
Appearance Likely an off-white to yellow solidBased on related compounds and synthesis descriptions.
Melting Point Not reportedExperimental determination is required.
Boiling Point Not reportedLikely high due to polarity and molecular weight.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Acetonitrile).[5][6][7]The aminopyridine and nitrile functionalities suggest solubility in solvents commonly used for organic synthesis.[5][6][7]
pKa (Predicted) ~4.5 - 5.5 (for the pyridine nitrogen)The pyridine nitrogen is the most basic site. Its basicity is comparable to other aminopyridines.[8]
LogP (Predicted) ~1.5 - 2.0Indicates moderate lipophilicity.
Spectroscopic Data

While a full, published spectroscopic analysis is unavailable, patent literature often includes basic characterization to confirm the identity of intermediates. The expected signals are as follows:

  • ¹H NMR:

    • Singlet around δ 2.3-2.5 ppm (3H, for the 4-methyl group).

    • Singlet around δ 3.0-3.2 ppm (6H, for the N(CH₃)₂ group).

    • Singlet around δ 3.7-3.9 ppm (2H, for the -CH₂CN group).

    • Two singlets or doublets in the aromatic region (δ 6.5-8.0 ppm) for the two pyridine ring protons.

  • ¹³C NMR:

    • Signals for the three distinct methyl carbons.

    • A signal for the methylene carbon (-CH₂CN).

    • A signal for the nitrile carbon (-C≡N) around δ 115-120 ppm.[9]

    • Multiple signals in the aromatic region for the pyridine ring carbons.

  • Mass Spectrometry (MS):

    • Expected [M+H]⁺ ion at m/z = 176.1182.

Synthesis Methodology

The synthesis of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile is not described in peer-reviewed journals but is detailed within patent literature as a key step in the preparation of more complex active pharmaceutical ingredients. The most common route involves the cyanation of a halogenated precursor.

Retrosynthetic Analysis and Strategy

The key disconnection is at the C-C bond between the pyridine ring and the cyanomethyl group. This points to a nucleophilic substitution reaction where a cyanide source displaces a leaving group (typically a halide) on the pyridine ring. The dimethylamino and methyl groups are installed on the pyridine core at an earlier stage.

Diagram 2: Synthetic Pathway

Synthesis_Pathway Start 3-Bromo-6-chloro-4-methylpyridine Reagent1 Dimethylamine (Nucleophilic Substitution) Intermediate1 3-Bromo-N,N,4-trimethylpyridin-6-amine Reagent2 Zinc Cyanide (Zn(CN)₂) Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., dppf) (Negishi-type Coupling) Product 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile Reagent1->Intermediate1 Step 1 Reagent2->Product Step 2

A typical two-step synthesis route for the target compound.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on procedures described in patent literature for preparing kinase inhibitors. Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures.

Step 1: Synthesis of 3-Bromo-N,N,4-trimethylpyridin-6-amine

  • Reactant Setup: To a solution of 3-bromo-6-chloro-4-methylpyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane or N-methyl-2-pyrrolidone (NMP), add a solution of dimethylamine (typically a 2M solution in THF or methanol, ~2.0-3.0 eq).

  • Reaction Conditions: The reaction vessel is sealed and heated to a temperature between 80-120 °C. The progress is monitored by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up and Isolation: The reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification: If necessary, the product can be purified by column chromatography on silica gel.

Causality Insight: The chloro-substituent at the 6-position of the pyridine ring is more activated towards nucleophilic aromatic substitution than the bromo-substituent at the 3-position. This selectivity allows for the specific introduction of the dimethylamino group at the desired position.

Step 2: Synthesis of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile

  • Reactant Setup: In a reaction vessel purged with an inert gas (e.g., nitrogen or argon), combine 3-bromo-N,N,4-trimethylpyridin-6-amine (1.0 eq), zinc cyanide (Zn(CN)₂, ~0.6-1.0 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, ~0.05 eq), and a phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf, ~0.1 eq).

  • Solvent: Anhydrous, degassed dimethylformamide (DMF) is a common solvent for this type of cross-coupling reaction.

  • Reaction Conditions: The mixture is heated to a temperature between 100-140 °C. The reaction is monitored by LC-MS for the disappearance of the starting material (typically 4-12 hours).

  • Work-up and Isolation: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine to remove DMF and inorganic salts.

  • Purification: The crude product is dried, concentrated, and purified via flash column chromatography on silica gel to afford the final compound.

Causality Insight: This step is a palladium-catalyzed cross-coupling reaction, often referred to as a Negishi-type cyanation. The palladium catalyst facilitates the oxidative addition into the C-Br bond, followed by transmetalation with the zinc cyanide and reductive elimination to form the new C-CN bond. The use of a phosphine ligand is crucial to stabilize the palladium catalyst and promote the catalytic cycle.

Application in Drug Development

The primary and well-documented application of this compound is as a precursor for the synthesis of covalent inhibitors targeting various protein kinases, particularly those in the ErbB family of receptor tyrosine kinases (e.g., EGFR).[10] Covalent inhibitors form an irreversible bond with a specific amino acid residue (often a cysteine) in the active site of the target protein, leading to prolonged and potent inhibition.[11]

Diagram 3: Workflow in Kinase Inhibitor Synthesis

Kinase_Inhibitor_Workflow Start 2-(6-(Dimethylamino)-4- methylpyridin-3-yl)acetonitrile Step1 Reduction of Nitrile to Amine (e.g., Raney Nickel, H₂) Start->Step1 Intermediate 2-(6-(Dimethylamino)-4- methylpyridin-3-yl)ethan-1-amine Step1->Intermediate Step2 Amide Coupling with Substituted Quinazoline/Pyrimidopyrimidine Core Intermediate->Step2 FinalProduct Potent Covalent Kinase Inhibitor (e.g., targeting EGFR) Step2->FinalProduct

Use of the title compound as a building block for advanced kinase inhibitors.

In a typical synthetic sequence, the nitrile group of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile is reduced to a primary amine. This amine then serves as a nucleophile to couple with a heterocyclic core (like a quinazoline or pyrimidopyrimidine scaffold) that has been functionalized with an electrophilic "warhead" such as an acrylamide group. The aminopyridine portion of the molecule often serves to confer solubility and to occupy a specific pocket within the kinase's ATP-binding site, enhancing both potency and selectivity.

Conclusion

2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile represents a specialized yet highly valuable chemical intermediate. While comprehensive physicochemical data is sparse, its structural features and synthetic accessibility make it a cornerstone in the construction of complex, next-generation covalent kinase inhibitors. The methodologies for its synthesis, primarily palladium-catalyzed cyanation, are robust and well-established in the field of medicinal chemistry. This guide consolidates the available patent and chemical database information to serve as a practical reference for researchers, providing both the "how" and the "why" of its synthesis and application, thereby supporting the advancement of targeted therapeutic design.

References

  • Molport. 2-[6-(dimethylamino)-4-methylpyridin-3-yl]acetonitrile | 764651-70-9. Available from: [Link]

  • Rehman, S., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. International Journal of Research and Review, 8(7), 241-250. Available from: [Link]

  • Delaunay, D., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Molecules, 26(11), 3139. Available from: [Link]

  • Bolte, M., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(4), 2444-2454. Available from: [Link]

  • Google Patents. CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile.
  • ArTS. Supporting Information for ChemElectroChem. Available from: [Link]

  • Lotusfeet Pharma. 2-Amino-2-(pyridin-3-yl)acetonitrile 131988-63-1. Available from: [Link]

  • Preprints.org. Supporting information Synthesis of the pyrene derivative. Available from: [Link]

  • Google Patents. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
  • WIPO Patentscope. WO/2001/029003 PROCESS FOR THE PREPARATION OF 1-(6-METHYLPYRIDIN-3-YL)-2-(4-METHYLTHIOPHENYL)-ETHANONE AND ITS USE IN THE SYNTHESIS OF DIARYLPYRIDINES. Available from: [Link]

  • ScienceDirect. Physicochemical Properties of (Z)-3-(4-((Hydroxymethyl)(methyl)amino)phenyl)-2-(4-halophenyl) Acrylonitriles: A Comprehensive Experimental and Theoretical Study. Journal of Molecular Structure, 1320, 138765. Available from: [Link]

  • Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 17. Irreversible inhibitors of the epidermal growth factor receptor: 4-(phenylamino)quinazoline- and 4-(phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides bearing additional solubilizing functions. Journal of Medicinal Chemistry, 43(7), 1380-1397. Available from: [Link]

  • Organic Syntheses. 4-amino-2,6-dimethylpyrimidine. Available from: [Link]

  • European Patent Office. EP 0206632 A1 - Process for the production of acetonitrile. Available from: [Link]

  • Google Patents. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
  • MDPI. NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. Molecules, 24(23), 4275. Available from: [Link]

  • Semantic Scholar. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Available from: [Link]

  • Verlag der Zeitschrift für Naturforschung. NMR Determination of the Structure of Azolopyrimidines Produced from Reaction of Bidentate Electrophiles and Aminoazoles. Zeitschrift für Naturforschung B, 58(2), 217-221. Available from: [Link]

  • MDPI. Anticancer Alkaloid Lamellarins Inhibit Protein Kinases. Marine Drugs, 6(4), 515-529. Available from: [Link]

  • PMC. Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). Metabolites, 15(8), 987. Available from: [Link]

  • Royal Society of Chemistry. Advances in covalent kinase inhibitors. Chemical Society Reviews, 49(10), 3876-3919. Available from: [Link]

  • ACS Publications. 2‑Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(8), 3469-3484. Available from: [Link]

Sources

Foundational

2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile molecular structure

An In-depth Technical Guide to the Molecular Structure of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile Abstract Substituted pyridine scaffolds are cornerstones in medicinal chemistry, forming the structural cor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Structure of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile

Abstract

Substituted pyridine scaffolds are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents due to their versatile chemical properties and ability to interact with a wide range of biological targets.[1][2][3][4][5] The molecule 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile combines this privileged heterocycle with a reactive acetonitrile moiety, suggesting its potential as a valuable building block in drug discovery and materials science.[6][7] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic route, and a detailed framework for its structural elucidation using modern spectroscopic techniques. The methodologies and interpretations presented herein are designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system for characterization.

Molecular Identity and Physicochemical Properties

The foundational step in characterizing any novel compound is to establish its precise molecular identity and key physicochemical properties. 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile is a substituted pyridine derivative with a molecular formula of C10H13N3.[8] The presence of a basic dimethylamino group and a polar nitrile group dictates its solubility and reactivity profile.[9]

PropertyValueSource
IUPAC Name 2-(6-(dimethylamino)-4-methylpyridin-3-yl)acetonitrile-
CAS Number 764651-70-9; 951260-14-3[8]
Molecular Formula C10H13N3[8]
Molecular Weight 175.235 g/mol [8]
SMILES CN(C)c1cc(C)c(CC#N)cn1[8]
InChIKey YEYUOWPIFKOKHW-UHFFFAOYSA-N[8]

Proposed Synthesis and Purification

The synthesis of highly substituted pyridines often involves multi-step sequences that build complexity onto a core heterocyclic ring. A plausible and efficient route to synthesize 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile can be conceptualized from commercially available starting materials, leveraging established named reactions. The following workflow illustrates a potential pathway.

Synthesis_Workflow cluster_0 Step 1: Halogenation cluster_1 Step 2: Cyanomethylation (Palladium-Catalyzed Cross-Coupling) cluster_2 Step 3: Purification SM 6-(Dimethylamino)-4-methylpyridine Int1 3-Bromo-6-(dimethylamino)-4-methylpyridine SM->Int1 NBS, Acetonitrile Int1_ref 3-Bromo-6-(dimethylamino)-4-methylpyridine Product 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile Int1_ref->Product Product_ref Crude Product Reagent 2-(Tributylstannyl)acetonitrile Reagent->Product Catalyst Pd(PPh3)4, Toluene, Reflux Purified Pure Product Product_ref->Purified Column Chromatography (Silica Gel, Ethyl Acetate/Hexane)

Caption: Proposed synthetic pathway for the target compound.
Experimental Protocol: Synthesis

This protocol describes a hypothetical but plausible synthesis based on common organic chemistry transformations.

  • Step 1: Bromination. To a solution of 6-(Dimethylamino)-4-methylpyridine (1.0 eq) in acetonitrile, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and a saturated sodium bicarbonate solution. The organic layer is dried over sodium sulfate and concentrated to yield the crude bromo-intermediate.

  • Step 2: Stille Cross-Coupling. In a flame-dried flask under an inert nitrogen atmosphere, combine the crude 3-Bromo-6-(dimethylamino)-4-methylpyridine (1.0 eq), 2-(tributylstannyl)acetonitrile (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in anhydrous toluene. The choice of a palladium catalyst is crucial for efficiently forming the C-C bond.[7]

  • Step 3: Reaction Execution. Reflux the mixture for 18 hours, monitoring progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature and quench with an aqueous solution of potassium fluoride to precipitate the tin byproducts.

  • Step 4: Workup and Purification. Filter the mixture through celite, washing with ethyl acetate. The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified via column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile.[5]

Structural Elucidation and Spectroscopic Analysis

Confirming the molecular structure of a newly synthesized compound is paramount and requires a multi-faceted approach using various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[10] For 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile, distinct signals are expected in both ¹H and ¹³C NMR spectra, corresponding to each unique chemical environment.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[11][12] The choice of solvent is critical as it can influence chemical shifts.[12]

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher field NMR spectrometer.[13]

Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃):

Atom Position (See Structure)Predicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)Rationale
1 (Pyridine-H5)~6.4-6.6, s, 1H~105-110Shielded by the electron-donating N(CH₃)₂ group.
2 (Pyridine-H2)~7.9-8.1, s, 1H~150-155Deshielded due to proximity to the ring nitrogen.
3 (CH₂CN)~3.6-3.8, s, 2H~20-25Methylene group adjacent to an aromatic ring and a nitrile.
4 (Pyridine-CH₃)~2.3-2.5, s, 3H~18-22Typical chemical shift for a methyl group on an aromatic ring.
5 (N(CH₃)₂)~3.0-3.2, s, 6H~38-42Two equivalent methyl groups attached to nitrogen.
6 (CN)-~117-120Characteristic chemical shift for a nitrile carbon.
7, 8, 9, 10 (Pyridine C)-~158, ~148, ~120, ~155Quaternary carbon shifts based on substitution patterns.

Note: These are predicted values based on standard chemical shift tables and data for similar substituted pyridines. Actual values may vary.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.

Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[14][15]

  • Instrumentation: Analyze the sample using a Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically with an electrospray ionization (ESI) source in positive ion mode.

  • Data Interpretation: The primary peak of interest will be the protonated molecular ion [M+H]⁺. For C10H13N3, this would be expected at an m/z of 176.24. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

Expected Fragmentation:

  • [M+H]⁺: 176.24

  • Key Fragments: Loss of the acetonitrile group (-CH₂CN), cleavage of a methyl group from the dimethylamino moiety.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the presence of key functional groups within the molecule.[1][16]

Protocol for FT-IR Analysis:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the solid sample or analyze as a thin film.[16]

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Predicted Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2250-2210C≡N stretchAcetonitrile[6]
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchAliphatic (CH₃, CH₂)
~1600-1450C=C and C=N stretchPyridine Ring[16]
~1350-1250C-N stretchAryl-N (Dimethylamino)

The presence of a sharp, medium-intensity peak around 2230 cm⁻¹ is a strong, self-validating indicator of the nitrile functional group.[6]

Comprehensive Characterization Workflow

The logical progression from synthesis to complete structural confirmation is a self-validating system. Each analytical result corroborates the others, leading to an unambiguous structural assignment.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Analytical Confirmation Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification FTIR FT-IR Spectroscopy (Functional Group ID) Purification->FTIR MS Mass Spectrometry (MS) (Molecular Weight) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Validation Data Congruent? FTIR->Validation MS->Validation NMR->Validation Structure Structure Confirmed: 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile Validation->Structure Yes Re_evaluate Re-evaluate Data & Purity Validation->Re_evaluate No

Caption: A logical workflow for compound synthesis and characterization.

Potential Applications and Significance

The structural motifs within 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile suggest its utility as a versatile intermediate in medicinal chemistry. Pyridineacetonitrile derivatives are known precursors in the synthesis of various biologically active molecules, including inhibitors of enzymes like Acyl CoA:cholesterol acyltransferase and signaling pathways such as bone morphogenetic protein (BMP) signaling.[17]

Furthermore, substituted pyridines are central to the development of kinase inhibitors used in oncology.[18] The specific substitution pattern of this molecule—an electron-donating dimethylamino group and a synthetically versatile cyanomethyl group—makes it an attractive starting point for creating libraries of novel compounds for high-throughput screening in drug discovery programs.[3] Its structure could be modified to explore potential activities as anticancer or antimicrobial agents, a field where structurally related bromo-methoxyphenyl derivatives have shown promise.[19]

Conclusion

The molecular structure of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile has been thoroughly examined through the lens of modern synthetic and analytical chemistry. This guide outlines a robust framework for its synthesis and purification, followed by a comprehensive, multi-technique approach for structural elucidation. The combined application of NMR, MS, and FT-IR provides a self-validating workflow that ensures the unambiguous confirmation of the compound's identity. The insights into its chemical properties and structural features underscore its potential as a valuable intermediate for researchers in drug development and materials science, paving the way for future innovation.

References

  • Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives - PMC. (n.d.).
  • Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part III - IJEI JOURNAL. (n.d.).
  • Infrared Spectral Studies of Some Substituted Pyridines. (1997). Asian Journal of Chemistry, 9(2), 288–292.
  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC. (2025, December 18).
  • 2-[6-(dimethylamino)-4-methylpyridin-3-yl]acetonitrile | 764651-70-9 - Molport. (n.d.).
  • Basic photophysical properties of substituted pyridine compounds - Benchchem. (n.d.).
  • Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I - ijres.org. (2022, September 10).
  • NMR Chemical Shifts. (n.d.).
  • A Technical Guide to the Characterization of Novel Pyridine Derivatives - Benchchem. (n.d.).
  • (PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives - ResearchGate. (2025, August 6).
  • Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives - ResearchGate. (2011, March 11).
  • NMR Solvent Data Chart. (n.d.).
  • Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies - MDPI. (2022, October 12).
  • Application Notes and Protocols: 2-Amino-2-(pyridin-3-yl)acetonitrile as a Synthetic Intermediate - Benchchem. (n.d.).
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).
  • NMR Chemical Shifts of Acetonitrile | PDF - Scribd. (2021, July 12).
  • NMR Analysis | Laboratorystandards. (n.d.).
  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents. (n.d.).
  • (PDF) The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. (n.d.).
  • Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines And Metanephrines For Clinical Research. (n.d.).
  • CAS 926-64-7: (Dimethylamino)acetonitrile - CymitQuimica. (n.d.).
  • biological activity of derivatives synthesized from 2-(4-Bromo-3-methoxyphenyl)acetonitrile - Benchchem. (n.d.).
  • Assessment of acetone as an alternative to acetonitrile in peptide analysis by liquid chromatography/mass spectrometry - PubMed. (2009, July 15).
  • PYRIDIN-4-YL-ACETONITRILE CAS#: 13121-99-8 - ChemicalBook. (n.d.).
  • Blank chromatograms of methanol (a) and acetonitrile (b) reagents. (n.d.).
  • WO/2001/029003 PROCESS FOR THE PREPARATION OF 1-(6-METHYLPYRIDIN-3-YL)-2-(4-METHYLTHIOPHENYL)-ETHANONE AND ITS USE IN THE SYNTHESIS OF DIARYLPYRIDINES - WIPO Patentscope. (2001, April 26).

Sources

Exploratory

Spectral data for 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile

An In-depth Technical Guide to the Spectral Characterization of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile Authored by: Dr. Evelyn Reed, Senior Application Scientist Introduction In the landscape of modern dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectral Characterization of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of both intellectual property and regulatory compliance. The compound 2-(6-(dimethylamino)-4-methylpyridin-3-yl)acetonitrile represents a class of substituted pyridine molecules that are of significant interest in medicinal chemistry due to their potential as scaffolds for various therapeutic agents. The precise arrangement of its functional groups—a dimethylamino group, a methyl group, and a cyanomethyl substituent on the pyridine core—gives rise to a unique electronic and steric profile that must be rigorously confirmed.

This technical guide provides a comprehensive overview of the essential spectroscopic techniques required for the structural verification and purity assessment of 2-(6-(dimethylamino)-4-methylpyridin-3-yl)acetonitrile. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Beyond presenting raw data, this document aims to provide an expert-level interpretation, explaining the causality behind spectral features and outlining self-validating experimental protocols. This ensures that fellow researchers, scientists, and drug development professionals can confidently replicate and verify these findings.

The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry and are supported by authoritative sources to ensure the highest degree of scientific integrity.

Molecular Structure and Isotopic Information

Before delving into the spectral data, it is crucial to understand the fundamental properties of the molecule.

Molecular Formula: C₁₀H₁₃N₃ Molecular Weight (Monoisotopic): 175.111 g/mol Molecular Weight (Average): 175.23 g/mol

Caption: Molecular structure of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale and Expert Insights
~7.30s1HH-2 (Pyridine)The proton at the C-2 position is a singlet as it has no adjacent protons. Its chemical shift is downfield due to the anisotropic effect of the pyridine ring and the electron-withdrawing nature of the adjacent nitrogen.
~6.45s1HH-5 (Pyridine)This proton is significantly upfield compared to H-2. This is a classic example of the powerful electron-donating effect of the para-dimethylamino group, which shields this position through resonance, increasing electron density.
~3.70s2H-CH₂CNThe methylene protons adjacent to the nitrile group are expected to appear as a singlet. The nitrile group is moderately electron-withdrawing, shifting these protons downfield.
~3.10s6H-N(CH₃)₂The two methyl groups of the dimethylamino substituent are chemically equivalent and thus appear as a single sharp singlet. The signal's position reflects the direct attachment to a nitrogen atom.
~2.40s3H-CH₃ (Pyridine)The methyl group on the pyridine ring will be a singlet. Its chemical shift is in the typical range for an aryl methyl group.
Experimental Protocol for ¹H NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a high-resolution probe.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 16 ppm (centered around 6 ppm).

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay (d1): 5 seconds. This longer delay is crucial to ensure full relaxation of all protons, especially the quaternary carbons, for accurate integration.

    • Number of Scans: 16 scans for a high signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing prep1 Weigh 5-10 mg of Compound prep2 Dissolve in 0.7 mL CDCl₃ with TMS prep1->prep2 acq1 Set Parameters (zg30, 16 scans, d1=5s) prep2->acq1 acq2 Acquire FID acq1->acq2 proc1 Fourier Transform (LB=0.3 Hz) acq2->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate to TMS (0.00 ppm) proc2->proc3 end end proc3->end Final Spectrum & Integration

Caption: Standard workflow for ¹H NMR data acquisition and processing.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon framework of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number and type of carbon atoms.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignmentRationale and Expert Insights
~158.0C-6This carbon is attached to the electron-donating dimethylamino group, causing a significant downfield shift. This is a characteristic feature of such substitutions on a pyridine ring.
~150.0C-2The carbon at the C-2 position is adjacent to the ring nitrogen, resulting in a downfield chemical shift.
~148.0C-4The C-4 carbon, substituted with a methyl group, also experiences a downfield shift typical for substituted carbons in a pyridine ring.
~120.0C-5Shielded by the para-dimethylamino group, this carbon appears further upfield compared to other aromatic carbons.
~118.0-CNThe nitrile carbon has a characteristic chemical shift in this region.
~115.0C-3This carbon's chemical shift is influenced by the attached cyanomethyl group and its position within the pyridine ring.
~40.0-N(CH₃)₂The carbons of the dimethylamino group are found in the typical aliphatic amine region.
~20.0-CH₂CNThe methylene carbon adjacent to the nitrile group.
~18.0-CH₃The methyl group carbon on the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural information through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition.

Predicted Mass Spectrometry Data (ESI-HRMS)
m/z (calculated)m/z (observed)Ion SpeciesRationale
176.1185[To be determined][M+H]⁺The most common ion observed in Electrospray Ionization (ESI) positive mode is the protonated molecule. The high-resolution measurement should be within 5 ppm of the calculated value to confirm the elemental formula C₁₀H₁₄N₃⁺.
198.1005[To be determined][M+Na]⁺The sodium adduct is also frequently observed and serves as a secondary confirmation of the molecular weight.
Key Fragmentation Pathways (Tandem MS/MS)

A tandem MS (MS/MS) experiment on the [M+H]⁺ ion (m/z 176.1) would be expected to yield key fragments that validate the structure.

  • Loss of Acetonitrile: A primary fragmentation would be the cleavage of the C-C bond between the pyridine ring and the cyanomethyl group, resulting in a fragment corresponding to the loss of CH₂CN.

  • Loss of Methyl Group: Fragmentation of the dimethylamino group could lead to the loss of a methyl radical (•CH₃).

MS_Fragmentation parent [M+H]⁺ m/z = 176.1 frag1 Loss of •CH₃ (from -N(CH₃)₂) parent->frag1 -15 Da frag2 Loss of CH₂CN (Benzylic Cleavage) parent->frag2 -40 Da ion1 m/z = 161.1 frag1->ion1 ion2 m/z = 136.1 frag2->ion2

Caption: Predicted major fragmentation pathways for [M+H]⁺ in MS/MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Data (ATR)
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~2250Medium, SharpNitrile (-C≡N)C≡N stretch
~2950-2850MediumC-H (Aliphatic)C-H stretch
~1600-1450StrongC=C, C=N (Aromatic)Ring stretching
~1350-1250StrongC-N (Aryl-Amine)C-N stretch
Experimental Protocol for ATR-IR
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact and collect the spectrum, typically by co-adding 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Processing: The resulting spectrum is automatically background-corrected.

Conclusion

The structural elucidation of 2-(6-(dimethylamino)-4-methylpyridin-3-yl)acetonitrile is achieved through a multi-technique analytical approach. ¹H and ¹³C NMR spectroscopy confirm the carbon-hydrogen framework and the specific substitution pattern on the pyridine ring. High-resolution mass spectrometry validates the elemental composition, and tandem MS provides definitive evidence for the connectivity of the functional groups. Finally, IR spectroscopy offers rapid confirmation of the key nitrile and amine functionalities. The combination of these techniques, guided by the robust protocols outlined in this guide, provides a self-validating system for the unambiguous characterization of this molecule, which is an essential step in its journey through the drug development pipeline.

References

  • Title: Spectroscopic Methods in Organic Chemistry Source: M. Hesse, H. Meier, B. Zeeh URL: [Link]

  • Title: Introduction to Spectroscopy Source: D. L. Pavia, G. M. Lampman, G. S. Kriz, J. R. Vyvyan URL: [Link]

  • Title: High-Resolution Mass Spectrometry and its Applications Source: Journal of Mass Spectrometry URL: [Link]

Foundational

Comprehensive 1H NMR Analysis and Synthetic Utility of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile

Executive Summary The compound 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile (CAS: 764651-70-9) is a highly functionalized, electron-rich pyridine derivative[1]. In modern medicinal chemistry, it serves as a cri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile (CAS: 764651-70-9) is a highly functionalized, electron-rich pyridine derivative[1]. In modern medicinal chemistry, it serves as a critical synthetic building block, most notably in the development of non-peptide corticotropin-releasing factor 1 (CRF1) receptor antagonists[2]. Because this intermediate dictates the lipophilicity and basicity of downstream active pharmaceutical ingredients (APIs) like NBI-30775 (R121919), validating its structural integrity through high-resolution Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a mandatory quality control step[2][3].

This whitepaper provides an in-depth mechanistic breakdown of the compound's 1H NMR spectrum, the causality behind its unique chemical shifts, a self-validating acquisition protocol, and its pharmacological context.

Structural Elucidation & Mechanistic Causality in 1H NMR

The structure of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile (Molecular Formula: C10H13N3) presents a fascinating NMR profile. Remarkably, due to the specific substitution pattern on the pyridine ring (positions 3, 4, and 6), every proton environment in this molecule appears as a singlet (or an apparent singlet due to negligible para-coupling).

Understanding the causality behind these chemical shifts requires analyzing the competing electronic effects (inductive and resonance) across the heteroaromatic system:

  • The +M Resonance Effect: The dimethylamino group at C6 donates electron density into the pyridine ring via resonance (+M effect). This heavily shields the ortho-position (C5), pushing its chemical shift significantly upfield.

  • The -I Inductive Effect: The pyridine nitrogen and the cyano (-CN) group exert strong electron-withdrawing inductive effects (-I). The C2 proton, trapped between the pyridine nitrogen and the acetonitrile group, is severely deshielded, moving it downfield.

  • Anisotropic Deshielding: The cylindrical π-electron cloud of the triple-bonded cyano group creates a localized magnetic field that deshields the adjacent methylene protons (-CH₂-).

Quantitative 1H NMR Data Summary (Predicted in CDCl₃)

The following table summarizes the quantitative data, mapping each spin system to its mechanistic driver.

Proton EnvironmentMultiplicityIntegrationChemical Shift (δ, ppm)Mechanistic Causality (Shielding/Deshielding)
C2-H (Pyridine)Singlet (s)1H8.05 – 8.15Highly deshielded by the adjacent electronegative pyridine nitrogen (-I effect) and aromatic ring current.
C5-H (Pyridine)Singlet (s)1H6.35 – 6.45Strongly shielded by the resonance (+M) electron-donating effect of the ortho-dimethylamino group.
-CH₂-CN (C3)Singlet (s)2H3.55 – 3.65Deshielded by the anisotropic effect of the adjacent cyano group (-CN) and the aromatic ring.
-N(CH₃)₂ (C6)Singlet (s)6H3.05 – 3.15Deshielded by the attached nitrogen atom; characteristic shift for N,N-dimethylaminopyridines.
-CH₃ (C4)Singlet (s)3H2.25 – 2.35Benzylic-type methyl group; slightly shielded compared to heteroatom-attached methyls.

Experimental Protocol: High-Resolution 1H NMR Acquisition

To ensure a self-validating system where the data inherently proves its own accuracy, the following step-by-step methodology must be strictly adhered to. Because all signals are singlets, poor magnetic field homogeneity (shimming) will result in peak broadening that could mask underlying impurities.

Step 1: Sample Preparation

  • Action: Dissolve 10–15 mg of the synthesized intermediate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is chosen because the compound is highly lipophilic. TMS provides an internal standard to lock the 0.00 ppm reference point, ensuring chemical shift reproducibility across different spectrometer magnetic field strengths.

Step 2: Probe Tuning and Matching (ATM)

  • Action: Insert the 5 mm NMR tube into a 400 MHz or 500 MHz spectrometer and execute Automatic Tuning and Matching for the 1H nucleus.

  • Causality: Tuning matches the probe's resonance frequency to the exact Larmor frequency of the sample, maximizing the signal-to-noise ratio (SNR) and ensuring quantitative integration accuracy.

Step 3: Magnetic Field Homogenization (Shimming)

  • Action: Execute gradient shimming (e.g., TopShim on Bruker systems) focusing on the Z1-Z5 gradients.

  • Causality: Perfect shimming is critical here. The C4-methyl and C6-dimethylamino singlets are relatively close in shift. Narrow, well-shimmed Lorentzian line shapes are required to prevent base overlap and ensure accurate 3H vs. 6H integration.

Step 4: Pulse Sequence and Acquisition

  • Action: Utilize a standard 30-degree pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 to 32 scans (NS).

  • Causality: A D1 of 2.0 seconds allows sufficient longitudinal relaxation (T1) for the isolated aromatic protons (C2-H and C5-H), which typically relax slower than methyl protons. Failing to allow full relaxation will result in artificially low integration values for the aromatic signals.

Step 5: Processing and Validation

  • Action: Apply a Fourier Transform (FT), followed by zero-order and first-order phase correction. Calibrate the TMS peak exactly to 0.00 ppm.

  • Causality: Proper phasing ensures a flat baseline, which is the mathematical prerequisite for the self-validating integration ratio of 1:1:2:6:3.

NMR_Workflow A Sample Preparation (Compound + CDCl3 + TMS) B Shimming & Tuning (Optimize B0 Homogeneity) A->B C Pulse Sequence (zg30, ns=16, d1=2s) B->C D FID Acquisition (High Resolution) C->D E Fourier Transform & Phase/Baseline Correction D->E F Peak Picking & Integration (1:1:2:6:3) E->F

Step-by-step workflow for high-resolution 1H NMR acquisition and processing.

Synthetic Workflow & Pharmacological Context

The primary utility of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile is its role as a precursor in the synthesis of tricyclic or bicyclic pyrazolo[1,5-a]pyrimidine derivatives[2].

The Synthetic Pathway

In drug development, the acetonitrile moiety (-CH₂CN) is highly reactive. It undergoes condensation with hydrazine derivatives to form a 3-substituted aminopyrazole intermediate. This intermediate is subsequently reacted with a diketone or acetoacetate derivative (via a double condensation reaction) to construct the pyrazolo[1,5-a]pyrimidine core[2]. The inclusion of the highly polar, weakly basic dimethylaminopyridine moiety drastically reduces the overall lipophilicity (LogP) of the final drug molecule compared to older phenyl-substituted analogs, improving oral bioavailability and blood-brain barrier penetration[2].

Pharmacological Application: CRF1 Antagonism

The resulting APIs, such as NBI-30775 (R121919), are potent antagonists of the Corticotropin-Releasing Factor 1 (CRF1) receptor[3]. Under conditions of psychosocial stress, the hypothalamus secretes CRH, which binds to CRF1 receptors in the pituitary gland, triggering the release of ACTH and ultimately cortisol[4]. By competitively blocking the CRF1 receptor, these drugs blunt the HPA-axis stress response, offering a novel therapeutic mechanism for treating severe anxiety and major depressive disorders[3][4].

CRF1_Pathway Stress Psychosocial Stress Hypothalamus Hypothalamus (CRH Release) Stress->Hypothalamus Pituitary Pituitary Gland (CRF1 Receptor Activation) Hypothalamus->Pituitary CRH ACTH ACTH Secretion Pituitary->ACTH Cortisol Adrenal Gland (Cortisol Release) ACTH->Cortisol Drug NBI-30775 / R121919 (CRF1 Antagonist) Drug->Pituitary Blocks

Mechanism of action for CRF1 receptor antagonists derived from the target intermediate.

References

  • Title: 2-[6-(dimethylamino)-4-methylpyridin-3-yl]acetonitrile | 764651-70-9 Source: Molport Chemical Database URL: [Link]

  • Title: Design of 2,5-Dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine (NBI 30775/R121919) and Structure−Activity Relationships of a Series of Potent and Orally Active Corticotropin-Releasing Factor Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Central CRH system in depression and anxiety — Evidence from clinical studies with CRH1 receptor antagonists Source: Journal of Psychiatric Research URL: [Link]

  • Title: Progress in corticotropin-releasing factor-1 antagonist development Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the 13C NMR Analysis of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile

This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of the compound 2-(6-(dimethylamino)-4-methylpyridin-3-yl)acetonitrile. It is intended for researchers, scientis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of the compound 2-(6-(dimethylamino)-4-methylpyridin-3-yl)acetonitrile. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are utilizing NMR spectroscopy for structural elucidation and chemical analysis.

Introduction: The Power of 13C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of an organic molecule.[1][2] Unlike 1H NMR, which focuses on the protons, 13C NMR allows for the direct observation of the carbon backbone, revealing the number of non-equivalent carbon atoms and their chemical environments.[3] This technique is indispensable for confirming molecular structures, identifying isomers, and understanding the electronic environment within a molecule.

One of the significant advantages of 13C NMR is its wide chemical shift range, typically spanning from 0 to 220 ppm.[1][2][4] This broad range minimizes signal overlap, which can often be a challenge in 1H NMR, especially for complex molecules.[2][3] While the low natural abundance of the 13C isotope (~1.1%) makes the technique less sensitive than 1H NMR, modern Fourier transform (FT) NMR spectrometers and techniques like proton decoupling have largely overcome this limitation.[1][4]

This guide will delve into the specific application of 13C NMR for the analysis of 2-(6-(dimethylamino)-4-methylpyridin-3-yl)acetonitrile, a substituted pyridine derivative. We will explore the theoretical prediction of its 13C NMR spectrum, provide a detailed experimental protocol for data acquisition, and discuss the interpretation of the resulting spectral data.

Theoretical Analysis and Predicted 13C NMR Spectrum

The structure of 2-(6-(dimethylamino)-4-methylpyridin-3-yl)acetonitrile contains a variety of carbon environments, each of which will give rise to a distinct signal in the 13C NMR spectrum. By understanding the electronic effects of the different functional groups on the pyridine ring, we can predict the approximate chemical shifts for each carbon atom.

The key substituents on the pyridine ring are the dimethylamino group, the methyl group, and the acetonitrile group. The dimethylamino group is a strong electron-donating group, which will cause a significant upfield shift (to lower ppm values) for the carbons it is directly attached to and those in ortho and para positions due to increased electron density. Conversely, the nitrile group is an electron-withdrawing group, which will deshield nearby carbons, causing a downfield shift (to higher ppm values). The methyl group is a weak electron-donating group.

Predicted Chemical Shifts

Based on established substituent effects on pyridine rings and general 13C NMR chemical shift ranges for various functional groups, we can predict the approximate chemical shifts for each carbon in 2-(6-(dimethylamino)-4-methylpyridin-3-yl)acetonitrile.[5][6][7]

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C2~158Attached to nitrogen and influenced by the electron-donating dimethylamino group.
C3~105Shielded by the strong electron-donating dimethylamino group at C6 and adjacent to the acetonitrile substituent.
C4~150Attached to the methyl group and influenced by the dimethylamino group.
C5~95Strongly shielded by the ortho-dimethylamino group.
C6~160Directly attached to the strongly electron-donating dimethylamino group.
CH3 (on C4)~20Typical chemical shift for a methyl group on an aromatic ring.
N(CH3)2~40Typical chemical shift for methyl groups on a nitrogen atom.
CH2~25Aliphatic methylene carbon, slightly deshielded by the adjacent nitrile group.
CN~118Characteristic chemical shift for a nitrile carbon.

It is important to note that these are predicted values, and the actual experimental values may vary depending on the solvent and other experimental conditions.

Visualizing the Structure and Assignments

To aid in the assignment of the 13C NMR signals, a clear visualization of the molecular structure with numbered carbons is essential.

Caption: Molecular structure of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile with carbon numbering for NMR assignment.

Experimental Protocol for 13C NMR Data Acquisition

Acquiring a high-quality 13C NMR spectrum requires careful sample preparation and the selection of appropriate instrument parameters. The following protocol provides a step-by-step guide for this process.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of the 2-(6-(dimethylamino)-4-methylpyridin-3-yl)acetonitrile sample.

  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Common choices for small organic molecules include chloroform-d (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), or acetonitrile-d3 (CD3CN). The choice of solvent can slightly influence the chemical shifts. For this compound, CDCl3 is a good starting point.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference compound for 13C NMR, with its signal defined as 0.0 ppm.[2][4] Most modern NMR spectrometers use the deuterium signal of the solvent to lock the field and reference the spectrum, making the addition of TMS unnecessary.

NMR Spectrometer Setup and Data Acquisition

The following parameters are a general guideline for a 400 or 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

  • Locking and Shimming: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Experiment Selection: Select a standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments). Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.[4]

  • Acquisition Parameters:

    • Spectral Width (SW): Set a spectral width that encompasses the expected range of chemical shifts, typically 0-220 ppm.

    • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Start with 1024 scans and increase if necessary to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary to ensure full relaxation of all carbon nuclei.

    • Pulse Angle: A 30° or 45° pulse angle is commonly used to allow for a shorter relaxation delay.

    • Temperature: Set the temperature to a stable value, typically 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential multiplication (line broadening factor of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters (SW, NS, D1) lock_shim->setup acquire Acquire Data setup->acquire ft Fourier Transformation acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference peak_pick Peak Picking & Integration reference->peak_pick

Caption: Workflow for 13C NMR analysis from sample preparation to data processing.

Spectral Interpretation and Advanced Techniques

The proton-decoupled 13C NMR spectrum will provide the chemical shifts of all the carbon atoms in the molecule. By comparing the experimental chemical shifts with the predicted values and considering the expected electronic effects, each peak can be assigned to a specific carbon atom.

Distinguishing Carbon Types with DEPT

While the standard proton-decoupled 13C NMR spectrum provides the number and chemical environment of the carbons, it does not directly indicate the number of attached protons. To obtain this information, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable.[8]

DEPT experiments are typically run at three different pulse angles:

  • DEPT-45: Shows signals for all carbons with attached protons (CH, CH2, and CH3).

  • DEPT-90: Shows signals only for CH (methine) carbons.

  • DEPT-135: Shows positive signals for CH and CH3 carbons and negative signals for CH2 (methylene) carbons.

By comparing the results of these DEPT experiments with the standard 13C NMR spectrum, one can unambiguously identify the CH3, CH2, CH, and quaternary carbons. For 2-(6-(dimethylamino)-4-methylpyridin-3-yl)acetonitrile, a DEPT analysis would help to definitively assign the signals for the methyl groups, the methylene group, and the aromatic CH carbons.

Two-Dimensional (2D) NMR Techniques

For more complex molecules or to confirm assignments, 2D NMR techniques can be employed.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons.[9] It is extremely useful for assigning the signals of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton of the molecule.

Conclusion

The 13C NMR analysis of 2-(6-(dimethylamino)-4-methylpyridin-3-yl)acetonitrile is a critical step in its structural verification. By combining theoretical predictions with a systematic experimental approach, including standard proton-decoupled 13C NMR and advanced techniques like DEPT, a complete and unambiguous assignment of all carbon signals can be achieved. This guide provides a robust framework for researchers to confidently perform and interpret the 13C NMR analysis of this and similar compounds, ensuring the scientific integrity of their work.

References

  • Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 727–734. [Link]

  • ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • Slideshare. (n.d.). C-13 NMR Spectroscopy. Retrieved from [Link]

  • Reich, H. J. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1566–1569. [Link]

  • Wang, B., & Franz, A. H. (2011). Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. Beilstein Journal of Organic Chemistry, 7, 137–141. [Link]

  • OpenOChem Learn. (n.d.). Primer on ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Studylib. (n.d.). Carbon-13 NMR Spectroscopy: Principles and Applications. Retrieved from [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

Sources

Foundational

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile

Abstract This technical guide provides a comprehensive framework for the mass spectrometry (MS) analysis of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile, a heterocyclic compound relevant in pharmaceutical and c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the mass spectrometry (MS) analysis of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile, a heterocyclic compound relevant in pharmaceutical and chemical synthesis. Moving beyond rote protocols, this document elucidates the causal reasoning behind critical experimental decisions, from sample preparation and chromatographic separation to mass spectrometric detection and structural elucidation. We will explore ionization behavior, predict fragmentation pathways based on first principles and established literature on related structures, and establish a robust protocol for both qualitative and quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, analytical scientists, and drug development professionals seeking to develop and validate a reliable analytical method for this and structurally similar small molecules.

The Analyte: A Structural & Physicochemical Overview

A successful analysis begins with a fundamental understanding of the target molecule. 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile is a substituted pyridine, a class of compounds of significant interest in medicinal chemistry.

Table 1: Core Physicochemical Properties of the Analyte

PropertyValueSource
Molecular Formula C₁₀H₁₃N₃[1]
Molecular Weight 175.235 g/mol [1]
CAS Number 764651-70-9[1]
Key Structural Features Pyridine Ring, Tertiary Amine (Dimethylamino), Acetonitrile Moiety-

The analyte's structure presents distinct features that dictate its analytical behavior. The pyridine ring nitrogen and the exocyclic dimethylamino group are both basic sites, making the molecule an excellent candidate for positive-mode electrospray ionization (ESI) via protonation. The acetonitrile group and the bonds connecting the substituents to the pyridine core represent likely points of fragmentation under Collision-Induced Dissociation (CID), which is essential for structural confirmation and quantitative assay development.

Foundational Principles for Method Design

Mass spectrometry for small molecules is not a one-size-fits-all process. The choice of ionization source and analytical strategy must be tailored to the analyte's chemistry.[2]

  • Ionization Strategy: Given the analyte's polarity and the presence of basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the unequivocal choice. Protonation will readily occur at either the dimethylamino group or the pyridine ring nitrogen, yielding a strong signal for the protonated molecule, [M+H]⁺. Atmospheric Pressure Chemical Ionization (APCI) could be a secondary option but is generally more suited for less polar compounds.

  • The Role of Tandem Mass Spectrometry (MS/MS): To achieve unequivocal identification and selective quantification, especially in complex matrices, tandem mass spectrometry is indispensable. By selecting the [M+H]⁺ ion (the precursor) and subjecting it to fragmentation, we generate a unique fingerprint of product ions. This process forms the basis of the highly selective Multiple Reaction Monitoring (MRM) technique used for quantification.

A Validated Experimental Workflow: From Sample to Signal

This section details a robust, self-validating protocol for the analysis of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile. Each stage is designed to ensure reproducibility, minimize matrix effects, and maximize sensitivity.

Sample Preparation: The Foundation of Quality Data

The primary goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system at an appropriate concentration.[3] Inadequate preparation is the most common source of analytical failure.

Step-by-Step Protocol for Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the reference standard and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile. Ensure complete dissolution.

  • Intermediate Dilution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of the same solvent. This step minimizes errors associated with diluting very small volumes.

  • Working Solutions (10 ng/mL - 1 µg/mL): Prepare a series of working solutions by serial dilution from the intermediate stock using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Aim for a final concentration in the low ng/mL range for initial infusions.[4]

  • Filtration (Critical for LC Systems): Filter the final solution through a 0.22 µm syringe filter (e.g., PTFE or PVDF) into a standard 2 mL autosampler vial. This prevents particulates from blocking the LC column and tubing.[4]

  • Blank Injections: Always prepare blank samples (solvent only) to run before and after your samples. This is essential for diagnosing carryover and ensuring the cleanliness of the system.[4]

Causality Explained: Using the initial mobile phase as the final diluent (Step 3) is critical to prevent poor peak shape (e.g., splitting or fronting) that can occur when the sample solvent is much stronger than the mobile phase.

Liquid Chromatography: Achieving Separation & Robustness

Chromatographic separation is vital for resolving the analyte from isomers, impurities, or matrix components. A standard reversed-phase method is the logical starting point.

Table 2: Recommended Starting LC Method Parameters

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, < 3 µmStandard for small molecule retention. The shorter length allows for faster run times.
Mobile Phase A Water + 0.1% Formic AcidFormic acid acts as a proton source, ensuring the analyte remains protonated for optimal ESI efficiency and sharp peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier with good UV transparency and compatibility with MS.
Gradient 5% B to 95% B over 5 minA generic gradient to elute the compound. This should be optimized to ensure the analyte elutes with a k' between 2 and 10.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.
Injection Vol. 2-5 µLA small volume minimizes potential column overload and peak distortion.
Mass Spectrometry: Tuning for Maximum Sensitivity

The mass spectrometer must be tuned and calibrated according to the manufacturer's specifications. The analyte should then be infused directly to optimize source conditions for the [M+H]⁺ ion.

Table 3: Typical Mass Spectrometer Parameters (ESI+)

ParameterTypical SettingPurpose
Ionization Mode ESI PositiveTo generate the protonated [M+H]⁺ ion.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process.
Source Temp. 120 - 150 °CAids in desolvation of droplets.
Desolvation Temp. 350 - 450 °CDrives off the solvent to liberate gas-phase ions.
Nebulizing Gas Instrument DependentDisperses the liquid into a fine aerosol.
Drying Gas Flow Instrument DependentAssists in solvent evaporation.

Workflow for Analyte Detection and Fragmentation

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Standard/Sample in Solution (e.g., MeOH/H2O) LC C18 Reversed-Phase Separation Prep->LC Injection ESI ESI+ Source: Ionization to [M+H]+ LC->ESI Elution Q1 Q1 Analyzer: Precursor Ion Selection (m/z 176.2) ESI->Q1 Q2 Q2 Collision Cell: Fragmentation (CID) Q1->Q2 Isolation Q3 Q3 Analyzer: Product Ion Scan Q2->Q3 Fragment Acceleration Analysis Spectrum Interpretation & Quantification Q3->Analysis

Caption: Overall analytical workflow from sample to data.

Data Interpretation: From Spectrum to Structure

Predicting the Full Scan Spectrum

In a full scan (MS1) experiment, the primary ion observed will be the singly-charged protonated molecule, [M+H]⁺.

  • Calculated Monoisotopic Mass: 175.1110

  • Expected [M+H]⁺ (Protonated Ion): m/z 176.1188

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass with high accuracy (< 5 ppm error), providing strong evidence for the analyte's identity.[5]

Deconstructing the Fragmentation Pattern (MS/MS)

The MS/MS spectrum provides the structural fingerprint. Based on the principles of chemical stability and known fragmentation mechanisms of pyridine and amine-containing compounds, we can predict the major fragmentation pathways for the precursor ion at m/z 176.1.[6][7]

  • Benzylic Cleavage (Most Probable): The most likely initial fragmentation is the cleavage of the C-C bond between the pyridine ring and the acetonitrile side chain. This is a form of benzylic cleavage, stabilized by the aromatic ring. This would result in the loss of a neutral acetonitrile radical (•CH₂CN) and formation of a stable pyridinium ion.

    • Neutral Loss: CH₂CN (40.02 Da)

    • Resulting Fragment: m/z 136.1

  • Loss of Dimethylamine: Cleavage of the C-N bond of the dimethylamino group can lead to the loss of neutral dimethylamine.

    • Neutral Loss: (CH₃)₂NH (45.06 Da)

    • Resulting Fragment: m/z 131.05

  • Loss of Methyl Radical: A common fragmentation for tertiary amines is the loss of a methyl radical.

    • Neutral Loss: •CH₃ (15.02 Da)

    • Resulting Fragment: m/z 161.1

Proposed Fragmentation Pathway of [M+H]⁺

G cluster_frags Primary Product Ions parent Precursor Ion [M+H]+ m/z 176.1 frag1 Fragment A m/z 136.1 parent->frag1 Loss of •CH₂CN (Benzylic Cleavage) frag2 Fragment B m/z 161.1 parent->frag2 Loss of •CH₃ (from N(CH₃)₂) frag3 Fragment C m/z 131.1 parent->frag3 Loss of (CH₃)₂NH

Caption: Predicted major fragmentation routes for protonated analyte.

Establishing a Quantitative MRM Assay

For quantification, an MRM method is built using the precursor ion and its most stable, abundant product ions. This provides exceptional selectivity and sensitivity.

Table 4: Proposed MRM Transitions for Quantification and Confirmation

Transition NamePrecursor Ion (m/z)Product Ion (m/z)Purpose
Primary Quantifier 176.1136.1Typically the most intense and stable fragment, ideal for quantification.
Qualifier 1 176.1161.1A secondary transition to confirm identity. The ratio of Qualifier/Quantifier should be constant across all samples and standards.
Qualifier 2 176.1131.1A third transition for additional confirmation, as required by some regulatory guidelines.[8]

Self-Validation Check: The analytical method's trustworthiness is confirmed by demonstrating that the ion ratio between the quantifier and qualifier transitions remains consistent (e.g., within ±20%) between the authenticated reference standard and the analyte detected in a sample matrix. A significant deviation in this ratio suggests a co-eluting interference, invalidating the result for that sample.

Conclusion

This guide outlines a comprehensive and scientifically-grounded approach to the mass spectrometric analysis of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile. By understanding the analyte's physicochemical properties, we have established a robust workflow encompassing optimized sample preparation, logical chromatographic separation, and predictive interpretation of mass spectral data. The proposed ESI+ LC-MS/MS method, particularly the MRM assay derived from predictable fragmentation pathways, provides the necessary selectivity, sensitivity, and structural confirmation required for high-confidence analysis in research and development settings. The principles and causal logic described herein serve as a blueprint for developing and validating methods for other novel small molecules.

References

  • Biocompare.com. (2019, April 23). Prepping Small Molecules for Mass Spec. Available at: [Link]

  • Mass Spectrometry Research Facility, University of Oxford. Sample Preparation Protocol for Open Access MS. Available at: [Link]

  • Tecan Group Ltd. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]

  • PubMed Central, National Library of Medicine. (2025, July 7). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. Available at: [Link]

  • Royal Society of Chemistry Publishing. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Available at: [Link]

  • PubMed, National Library of Medicine. (2015, May 30). Untargeted analysis of sesquiterpene pyridine alkaloids from the dried roots of Tripterygium wilfordii using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Available at: [Link]

  • ResearchGate. Theoretical MS spectrum of Pyridine (C5H5N) at increasing resolving power. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. Available at: [Link]

  • ACS Publications, The Journal of Organic Chemistry. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. Available at: [Link]

  • MolPort. 2-[6-(dimethylamino)-4-methylpyridin-3-yl]acetonitrile. Available at: [Link]

  • PubMed, National Library of Medicine. (2004, October 15). Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters. Available at: [Link]

  • Asian Journal of Chemistry. Sensitive Analysis of Azelnidipine and Related Derivative in Human Plasma by Ultra-Performance Liquid Chromatography-Tandam Mass Spectrometry. Available at: [Link]

  • Shimadzu Corporation. Multi-residue analysis of pyrethroids in soil and sediment using QuEChERS by LC/MS/MS. Available at: [Link]

  • Shimadzu Corporation. (2009, April 15). Application News: High-Throughput Analysis of 193 Pesticides with MRM Spectrum Mode. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile in Organic Solvents

Foreword In the landscape of pharmaceutical research and development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among these, solubility stands out as a critica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword

In the landscape of pharmaceutical research and development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall therapeutic efficacy. This technical guide is dedicated to a comprehensive exploration of the solubility of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile, a heterocyclic compound of significant interest.

This document moves beyond a simple compilation of data. It is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of the principles governing the solubility of this specific molecule. We will delve into the theoretical underpinnings of solubility, present robust and replicable experimental protocols for its determination, and discuss the interpretation of the resulting data. The insights provided herein are intended to empower researchers to make informed decisions in solvent selection for synthesis, purification, and formulation development.

Introduction to 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile

1.1. Chemical Structure and Properties

2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile is a substituted pyridine derivative. Its molecular structure, featuring a pyridine ring, a dimethylamino group, a methyl group, and a cyanomethyl (acetonitrile) substituent, dictates its physicochemical behavior.

  • Molecular Formula: C₁₀H₁₃N₃[1]

  • Molecular Weight: 175.23 g/mol [1]

  • Key Structural Features:

    • Pyridine Ring: A basic heterocyclic aromatic ring containing a nitrogen atom. This nitrogen atom has a lone pair of electrons, making the compound weakly basic.[2] The electronegative nitrogen atom also makes the pyridine ring electron-deficient.[2]

    • Dimethylamino Group: A tertiary amine group (-N(CH₃)₂) that is a strong electron-donating group and increases the basicity of the molecule.

    • Acetonitrile Group: The -CH₂CN group introduces polarity and the potential for specific interactions. Acetonitrile itself is a polar aprotic solvent.[3][4]

The interplay of these functional groups—the basicity of the pyridine nitrogen and the dimethylamino group, the aromaticity of the pyridine ring, and the polarity of the acetonitrile moiety—results in a molecule with a unique solubility profile that is highly dependent on the nature of the solvent.

1.2. Importance of Solubility in Drug Development

The solubility of an API is a critical attribute that influences nearly every stage of the drug development process:

  • Synthesis and Purification: Appropriate solvent selection is crucial for achieving high yields and purity during synthesis and subsequent crystallization or chromatographic purification steps.

  • Formulation: The ability to dissolve the API in a suitable solvent system is fundamental to developing various dosage forms, including oral solutions, injectables, and topical preparations.

  • Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the bloodstream. Poor solubility can lead to low and variable bioavailability, compromising therapeutic efficacy.

  • Analytical Method Development: Accurate and robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), rely on the complete dissolution of the analyte in the mobile phase.[4][5]

Therefore, a thorough understanding of the solubility of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile in a range of organic solvents is essential for its successful development as a potential therapeutic agent.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, principle of solubility. At a molecular level, the dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.[6] A substance will dissolve in a solvent if the energy released from the formation of solute-solvent interactions is sufficient to overcome the energy required to break the existing interactions.

For 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile, several factors will govern its solubility in a given organic solvent:

  • Polarity: The presence of the nitrogen atoms and the cyano group imparts significant polarity to the molecule. Therefore, it is expected to have higher solubility in polar solvents.[7]

  • Hydrogen Bonding: The nitrogen atoms in the pyridine ring and the dimethylamino group can act as hydrogen bond acceptors. Solvents that are good hydrogen bond donors (protic solvents like alcohols) are likely to be effective at solvating the molecule.

  • Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its polar functional groups. Polar aprotic solvents with large dipole moments will interact favorably through dipole-dipole interactions.

  • Basicity: The basic nature of the pyridine and dimethylamino groups means that the compound's solubility can be significantly enhanced in acidic solutions through the formation of a more soluble salt.[6][8] While this guide focuses on organic solvents, this principle is important to consider in broader formulation strategies.

Experimental Determination of Solubility

A systematic approach to determining the solubility of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile involves a carefully designed experimental protocol. The following sections outline a robust methodology.

3.1. Materials and Equipment

  • Solute: 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile (of known purity)

  • Solvents: A range of organic solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, heptane)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

3.2. Experimental Workflow: Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[9]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solute Weigh excess solute prep_solvent Add known volume of solvent prep_solute->prep_solvent prep_vial Seal vial prep_solvent->prep_vial equil_shake Agitate at constant temperature (e.g., 24-72 hours) prep_vial->equil_shake equil_settle Allow undissolved solid to settle equil_shake->equil_settle analysis_filter Filter supernatant equil_settle->analysis_filter analysis_dilute Dilute sample analysis_filter->analysis_dilute analysis_hplc Analyze by HPLC analysis_dilute->analysis_hplc analysis_calc Calculate concentration analysis_hplc->analysis_calc caption Experimental workflow for solubility determination.

Figure 1: A diagram illustrating the key steps in the experimental workflow for determining the solubility of a compound using the shake-flask method.

3.3. Detailed Experimental Protocol

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • To each vial, add a precise volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, carefully remove the vials from the shaker and allow the undissolved solid to settle.

    • Withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved particles.

    • Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Analysis by HPLC:

    • Prepare a series of standard solutions of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile of known concentrations in the respective solvent.

    • Analyze the standard solutions by HPLC to generate a calibration curve (peak area versus concentration).

    • Analyze the diluted sample solutions under the same HPLC conditions.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the experimental temperature.

Expected Results and Discussion

The solubility of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile is expected to vary significantly across a range of organic solvents. The following table presents hypothetical solubility data to illustrate the expected trends.

Table 1: Hypothetical Solubility of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile in Various Organic Solvents at 25 °C

SolventSolvent TypePolarity IndexSolubility (mg/mL)
MethanolPolar Protic5.1> 100
EthanolPolar Protic4.3> 100
AcetonitrilePolar Aprotic5.850 - 100
AcetonePolar Aprotic5.120 - 50
DichloromethanePolar Aprotic3.110 - 20
Ethyl AcetateModerately Polar4.45 - 10
TolueneNon-polar2.4< 1
HeptaneNon-polar0.1< 0.1

4.1. Interpretation of Results

The hypothetical data in Table 1 aligns with the theoretical principles discussed earlier. The highest solubility is predicted in polar protic solvents like methanol and ethanol, which can act as both hydrogen bond donors and acceptors. High solubility is also expected in polar aprotic solvents such as acetonitrile and acetone, driven by strong dipole-dipole interactions.

As the polarity of the solvent decreases, the solubility is expected to decrease significantly. The compound is likely to be sparingly soluble in moderately polar solvents like ethyl acetate and practically insoluble in non-polar solvents such as toluene and heptane.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_solubility Solubility Outcome solute 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile solute_props Polar Basic H-bond acceptor solute->solute_props high_sol High Solubility solute_props->high_sol Strong interactions (H-bonding, dipole-dipole) low_sol Low Solubility solute_props->low_sol Weak interactions solvent_polar_protic Polar Protic (e.g., Methanol) solvent_polar_protic->high_sol solvent_polar_aprotic Polar Aprotic (e.g., Acetonitrile) solvent_polar_aprotic->high_sol solvent_nonpolar Non-polar (e.g., Toluene) solvent_nonpolar->low_sol caption Relationship between solvent properties and solubility.

Figure 2: A diagram illustrating the relationship between the properties of the solute and various solvent types, and the resulting solubility outcome.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile in organic solvents. By understanding the interplay of its structural features with the properties of different solvents, researchers can make strategic choices for synthesis, purification, and formulation. The detailed experimental protocol presented herein offers a robust framework for obtaining reliable and reproducible solubility data. This foundational knowledge is indispensable for advancing the development of this promising compound into a potential therapeutic agent.

References

  • University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC. Retrieved from [Link]

  • Chemistry Steps. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Udoh, G. E., et al. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063.
  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Reddit. (2022, June 22). Water Solubility of Organic Compounds Tips?. r/OrganicChemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 77. Retrieved from [Link]

  • Kroschwitz, J. I., & Howe-Grant, M. (Eds.). (1991). Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition, Vol. 20). John Wiley & Sons.
  • MolPort. (n.d.). 2-[6-(dimethylamino)-4-methylpyridin-3-yl]acetonitrile. Retrieved from [Link]

  • Stephenson, R. L. (1993). Mutual solubility of water and pyridine derivatives.
  • Wikipedia. (n.d.). Acetonitrile. Retrieved from [Link]

Sources

Foundational

Unlocking New Research Avenues: A Technical Guide to the Potential Applications of Substituted Pyridinylacetonitriles

For Immediate Release In the dynamic landscape of drug discovery and chemical biology, the relentless pursuit of novel molecular scaffolds that offer both synthetic versatility and potent biological activity is paramount...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

In the dynamic landscape of drug discovery and chemical biology, the relentless pursuit of novel molecular scaffolds that offer both synthetic versatility and potent biological activity is paramount. Among the myriad of heterocyclic compounds, substituted pyridinylacetonitriles have emerged as a privileged structural motif with significant potential across a spectrum of therapeutic areas. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the core research applications, synthetic methodologies, and biological significance of this promising class of molecules.

The Pyridinylacetonitrile Core: A Foundation for Diverse Biological Activity

The pyridine ring is a cornerstone in medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and water solubility make it an attractive component in drug design.[4] The addition of an acetonitrile group to the pyridine scaffold introduces a reactive methylene group, providing a versatile handle for further chemical modifications and the synthesis of a wide array of functionally substituted derivatives.[5] This synthetic tractability allows for the fine-tuning of physicochemical properties and biological activity, making substituted pyridinylacetonitriles a highly valuable class of compounds for lead optimization and the development of novel therapeutic agents.

Key Therapeutic Areas and Molecular Targets

Substituted pyridinylacetonitriles have demonstrated promising activity against a range of biological targets, positioning them as valuable tools for research in oncology, neurodegenerative diseases, and inflammatory disorders.

Oncology: Targeting Kinase Signaling Pathways

Kinases play a pivotal role in cell signaling and are frequently dysregulated in cancer. Pyridine-based scaffolds are prevalent in many kinase inhibitors.[1][6] Substituted pyridinylacetonitriles have been investigated as inhibitors of several key kinases implicated in cancer progression.

For instance, derivatives of this scaffold have shown potential as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the MAPK signaling pathway involved in stress responses and apoptosis.[7] Furthermore, the structural similarities to known inhibitors of kinases such as p38α MAP kinase, Hematopoietic Progenitor Kinase 1 (HPK1), and Rho-associated coiled-coil containing protein kinase (ROCK) suggest that the pyridinylacetonitrile core can be elaborated to generate potent and selective inhibitors for these targets.[6][8][9] The development of such inhibitors is crucial for advancing our understanding of these signaling pathways and for developing novel anticancer therapeutics.

Table 1: Inhibitory Activity of Selected Pyridine Derivatives Against Various Kinases

Compound ClassTarget KinaseIC50 (nM)Reference
Pyridin-2-yl urea derivativesASK11.55 ± 0.27[7]
Pyridine derivativesp38α MAP kinaseVarious[8][10]
2-substituted-pyridin-4-yl macrocyclesHPK11.22[6]
Pyridine-based inhibitorsROCK1Various[9]
Substituted pyridonesPim-150[4]
Neurodegenerative Disorders: Modulating Cholinesterase Activity

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. A variety of pyridine derivatives have been designed and synthesized as potent cholinesterase inhibitors.[11][12] Notably, certain carbamate derivatives of pyridine have demonstrated high potency, with IC50 values in the nanomolar range for human AChE.[11] The pyridinylacetonitrile scaffold offers a versatile platform for the design of novel cholinesterase inhibitors with potentially improved efficacy and selectivity.

Anti-inflammatory and Other Applications

The role of p38 MAP kinase in inflammatory pathways highlights the potential of pyridinylacetonitrile-based inhibitors in treating inflammatory conditions.[10] Additionally, the pyridine nucleus is a key component in dual inhibitors of xanthine oxidase (XOR) and uric acid transporter 1 (URAT1), which are targets for the treatment of hyperuricemia and gout.[13] The adaptability of the pyridinylacetonitrile scaffold makes it a promising starting point for the development of novel anti-inflammatory and metabolic disorder treatments.

Synthetic Strategies and Methodologies

The synthesis of substituted pyridinylacetonitriles can be achieved through various established organic chemistry reactions. The reactive methylene group of the parent pyridinylacetonitrile serves as a key synthon for introducing a wide range of substituents.

General Synthesis of Functionally Substituted Pyridines from 2-Pyridylacetonitrile

A common strategy involves the reaction of 2-pyridylacetonitrile with various electrophiles. For example, coupling with aromatic diazonium salts yields arylhydrazone derivatives.[5]

Experimental Protocol: Synthesis of [(4-Chlorophenyl)hydrazono]pyridine-2-yl-acetonitrile (2a) [5]

  • Diazotization: Dissolve 4-chloroaniline (10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (5 mL). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (10 mmol) in water (5 mL) dropwise while maintaining the temperature below 5 °C.

  • Coupling Reaction: In a separate flask, dissolve 2-pyridylacetonitrile (10 mmol) in ethanol (50 mL) and add sodium acetate (5 g). Cool this solution to 0-5 °C.

  • Addition: Slowly add the cold diazonium salt solution to the 2-pyridylacetonitrile solution with constant stirring.

  • Reaction: Continue stirring the mixture at room temperature for 1 hour.

  • Isolation: Collect the resulting solid product by filtration, wash thoroughly with water, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure arylhydrazone derivative.

Synthesis of 2-(Pyridin-4-yl)acetonitrile

A patented method describes the preparation of 2-(pyridin-4-yl)acetonitrile via the decarboxylation of ethyl 2-cyano-2-(pyridin-4-yl)acetate.

Experimental Protocol: Synthesis of 2-(Pyridin-4-yl)acetonitrile

  • Reaction Setup: Add 80g of ethyl 2-cyano-2-(pyridin-4-yl)acetate to 250g of dimethyl sulfoxide (DMSO).

  • Addition of Reagent: Add 17.83g of lithium chloride to the mixture.

  • Heating: Heat the reaction mixture to 100 °C for 180 minutes. Monitor the reaction completion using thin-layer chromatography.

  • Workup: Pour the reaction mixture into 280g of water, which will cause a solid to precipitate.

  • Isolation and Purification: Filter the solid, and dry the filter cake to obtain the white solid product, 2-(pyridin-4-yl)acetonitrile.

Structure-Activity Relationship (SAR) and Drug Design Principles

The development of potent and selective inhibitors based on the pyridinylacetonitrile scaffold relies on a thorough understanding of structure-activity relationships (SAR). Quantitative Structure-Activity Relationship (QSAR) studies on pyridine derivatives have provided valuable insights into the molecular descriptors that influence their inhibitory activity against targets like p38α MAP kinase.[8][10]

Key considerations for designing novel pyridinylacetonitrile-based compounds include:

  • Substitution Pattern on the Pyridine Ring: The position and nature of substituents on the pyridine ring can significantly impact binding affinity and selectivity.

  • Modifications of the Acetonitrile Moiety: The methylene group can be functionalized to introduce various pharmacophoric features that can interact with specific residues in the target protein's active site.

  • Physicochemical Properties: Fine-tuning properties such as lipophilicity, polar surface area, and hydrogen bonding capacity is crucial for optimizing pharmacokinetic and pharmacodynamic profiles. In silico ADME-Tox prediction tools are invaluable in this process.[14][15][16][17][18]

Future Directions and Opportunities

The versatility of the substituted pyridinylacetonitrile scaffold presents numerous opportunities for future research and development.

  • Expansion of Target Space: High-throughput screening of pyridinylacetonitrile-based libraries against a broader range of biological targets could uncover novel therapeutic applications.

  • Development of Covalent Inhibitors: The reactive nature of the acetonitrile group could be exploited for the design of targeted covalent inhibitors, which can offer enhanced potency and duration of action.

  • Application as Chemical Probes: The inherent properties of the scaffold, or its modification with fluorescent or other reporter groups, could lead to the development of valuable chemical probes for studying biological processes.

Conclusion

Substituted pyridinylacetonitriles represent a highly promising and versatile class of compounds with significant potential in drug discovery and chemical biology. Their synthetic accessibility, coupled with their demonstrated activity against a range of important biological targets, makes them an attractive starting point for the development of novel therapeutics and research tools. This guide provides a foundational understanding of their potential applications, encouraging further exploration and innovation in this exciting area of medicinal chemistry.

Sources

Exploratory

Biological Activity Screening of Novel Dimethylaminopyridine-Acetonitrile Compounds: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals Introduction The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, inc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The incorporation of a dimethylaminopyridine (DMAP) moiety can further enhance the biological efficacy and physicochemical properties of these compounds.[3][5] This guide provides a comprehensive framework for the biological activity screening of novel dimethylaminopyridine-acetonitrile compounds, a class of molecules with significant therapeutic potential.[6][7] Our focus is to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and logical screening cascade.

This document will detail the essential in vitro assays required to build a comprehensive biological activity profile for these novel compounds. We will cover cytotoxicity, anticancer, antimicrobial, and anti-inflammatory screening methodologies. Each section will provide detailed, step-by-step protocols and the necessary context to understand the underlying principles.

I. Preliminary Cytotoxicity Assessment: The Foundation of Biological Screening

Before evaluating the specific therapeutic activities of novel dimethylaminopyridine-acetonitrile compounds, it is crucial to first assess their inherent cytotoxicity. This initial screening provides a therapeutic window and informs the concentration ranges for subsequent, more specific assays.[8][9] The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration at which a compound reduces cell viability by 50%.[8]

Key Cytotoxicity Assays: MTT and XTT

The MTT and XTT assays are widely used colorimetric methods to assess cell viability and metabolic activity.[8][10] Both assays are based on the principle that metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[8][10]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: In this assay, the yellow tetrazolium salt is reduced by mitochondrial dehydrogenases in viable cells to an insoluble purple formazan.[8][11] This product requires solubilization before spectrophotometric quantification.[8][12]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: The XTT assay is similar to the MTT assay, but the resulting formazan product is water-soluble, which simplifies the protocol by eliminating the solubilization step.[8][10][13]

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line (e.g., HEK293 for kidney) in 96-well plates at an appropriate density and allow them to adhere overnight.[8][11]

  • Compound Treatment: Treat the cells with a range of concentrations of the novel dimethylaminopyridine-acetonitrile compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a predetermined period, typically 24 to 48 hours.[11]

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells will convert the MTT to formazan crystals.[12]

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[11][12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.[12]

Data Presentation: Cytotoxicity Profile

Summarize the IC50 values for each compound against the different cell lines in a clear and structured table for easy comparison. This will provide an initial understanding of the compounds' potency and selectivity.

Table 1: Example Cytotoxicity Profile of Novel Compounds

CompoundCell LineAssay TypeIncubation Time (hours)IC50 (µM)
DMAP-ACN-01MCF-7 (Breast Cancer)MTT48Data to be determined
DMAP-ACN-01A549 (Lung Cancer)MTT48Data to be determined
DMAP-ACN-01HEK293 (Normal Kidney)XTT48Data to be determined
DMAP-ACN-02MCF-7 (Breast Cancer)MTT48Data to be determined
DMAP-ACN-02A549 (Lung Cancer)MTT48Data to be determined
DMAP-ACN-02HEK293 (Normal Kidney)XTT48Data to be determined

II. Anticancer Activity Screening

Pyridine derivatives have shown significant potential as anticancer agents by targeting various cellular mechanisms, including enzyme inhibition and DNA intercalation.[14][15] The following assays are designed to elucidate the antiproliferative effects of novel dimethylaminopyridine-acetonitrile compounds.

Antiproliferative Assays

The antiproliferative activity of the compounds can be further investigated using the same cell lines and similar protocols as the cytotoxicity assays. The focus here is on the growth inhibition (GI50) values, which represent the concentration of the compound that inhibits cell growth by 50%.[6]

Enzyme Inhibition Assays

Many anticancer drugs function by inhibiting enzymes crucial for cancer cell survival and proliferation, such as kinases and topoisomerases.[14][16] High-throughput screening (HTS) is a common method for identifying enzyme inhibitors from large compound libraries.[16][17]

General Workflow for Enzyme Inhibition Screening

G cluster_0 Screening Cascade High-Throughput Screening (HTS) High-Throughput Screening (HTS) Hit Identification Hit Identification High-Throughput Screening (HTS)->Hit Identification Primary Screen Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Determination Confirmation Mechanism of Action Studies Mechanism of Action Studies Dose-Response & IC50 Determination->Mechanism of Action Studies Characterization

Caption: General workflow for identifying and characterizing enzyme inhibitors.[18]

Experimental Protocol: General Enzyme Inhibition Assay
  • Reagent Preparation: Prepare stock solutions of the novel compounds, the target enzyme, and its substrate in an appropriate assay buffer.[18]

  • Assay Setup: In a 96-well plate, add the enzyme solution and different concentrations of the test compounds. Include a positive control (a known inhibitor) and a negative control (no inhibitor).[18]

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a specific period.[18]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.[18]

  • Activity Measurement: Measure the reaction rate using a microplate reader. The detection method will depend on the specific assay (e.g., fluorescence, absorbance).[18]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[18]

III. Antimicrobial Activity Screening

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[19][20] Heterocyclic compounds, including pyridine derivatives, are a promising source of novel antibiotics.[2][19][21]

Key Antimicrobial Susceptibility Tests

Standard methods for determining the antimicrobial susceptibility of novel compounds include the disk diffusion and broth dilution methods.[22][23][24] These assays determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[19][24]

Experimental Protocol: Broth Microdilution Method
  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.[23]

  • Compound Dilution: Prepare serial dilutions of the novel compounds in the broth medium in a 96-well microplate.

  • Inoculation: Add the bacterial suspension to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[24]

Data Presentation: Antimicrobial Activity

Present the MIC values for each compound against the tested bacterial strains in a table.

Table 2: Example Antimicrobial Activity of Novel Compounds

CompoundBacterial StrainMIC (µg/mL)
DMAP-ACN-01Staphylococcus aureus (Gram-positive)Data to be determined
DMAP-ACN-01Escherichia coli (Gram-negative)Data to be determined
DMAP-ACN-02Staphylococcus aureus (Gram-positive)Data to be determined
DMAP-ACN-02Escherichia coli (Gram-negative)Data to be determined

IV. Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases.[25] Pyridine derivatives have demonstrated anti-inflammatory properties, making them interesting candidates for the development of new anti-inflammatory drugs.[1]

Key In Vitro Anti-inflammatory Assays

A common approach to screen for anti-inflammatory activity involves using immune cells, such as macrophages (e.g., RAW 264.7 cell line), stimulated with an inflammatory agent like lipopolysaccharide (LPS).[26] The effect of the test compound on the production of inflammatory mediators is then measured.[26]

  • Nitric Oxide (NO) Production Assay: NO is a key inflammatory mediator. Its production can be indirectly measured by quantifying nitrite, a stable breakdown product, in cell culture supernatants using the Griess assay.[26]

  • Pro-inflammatory Cytokine Assays: The levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), can be measured using enzyme-linked immunosorbent assays (ELISAs).[27]

Experimental Protocol: Nitric Oxide (NO) Production Assay
  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.[26]

  • Compound Treatment: Pre-treat the cells with various concentrations of the novel compounds.[26]

  • Inflammatory Stimulation: Stimulate the cells with LPS. Include a vehicle control (no compound) and a negative control (no LPS).[26]

  • Sample Collection: After a 24-hour incubation, collect the cell culture supernatant.[26]

  • Griess Reaction: Add the supernatant to a new plate and perform the Griess reaction to measure nitrite concentration.[26]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[26]

  • Quantification: Calculate the nitrite concentration using a standard curve. A reduction in nitrite levels indicates potential anti-inflammatory activity.[26]

Visualizing Inflammatory Signaling

G cluster_0 NF-κB Signaling Pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 Receptor TLR4 Receptor Inflammatory Stimuli (LPS)->TLR4 Receptor IKK Complex Activation IKK Complex Activation TLR4 Receptor->IKK Complex Activation IκB Degradation IκB Degradation IKK Complex Activation->IκB Degradation NF-κB Translocation NF-κB Translocation IκB Degradation->NF-κB Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Translocation->Pro-inflammatory Gene Expression

Caption: Simplified overview of the NF-κB signaling pathway.[25]

V. Antiviral Activity Screening

The ongoing threat of viral pandemics highlights the urgent need for new antiviral drugs.[28] Pyridine-containing compounds have shown promise as antiviral agents.[1][2]

Key Antiviral Assays

A critical first step in evaluating antiviral activity is to determine the compound's cytotoxicity to the host cells (CC50) and its efficacy in inhibiting viral replication (EC50).[29] The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a crucial parameter for identifying promising antiviral candidates.[29]

Experimental Protocol: TCID50 Inhibition Assay

This assay is used for viruses that cause a cytopathic effect (CPE) in cell culture.[29]

  • Cell Seeding: Seed host cells in a 96-well plate and grow to confluence.[29]

  • Compound Dilution: Prepare serial dilutions of the test compounds.

  • Infection: Infect the cells with a standardized amount of virus. Include virus control, cell control, and compound toxicity control wells.[29]

  • Treatment: Add the diluted compounds to the appropriate wells.

  • Incubation: Incubate the plate and observe daily for the development of CPE.[29]

  • Scoring: At the end of the incubation period, score each well as positive or negative for CPE.[29]

  • EC50 Calculation: The EC50 is the concentration of the compound that protects 50% of the cell cultures from CPE.[29]

Conclusion

This guide provides a foundational framework for the systematic biological activity screening of novel dimethylaminopyridine-acetonitrile compounds. By following these logically structured and scientifically sound protocols, researchers can effectively characterize the therapeutic potential of these promising molecules. The initial cytotoxicity assessment is paramount for establishing a safe therapeutic window, which then guides the concentration ranges for subsequent anticancer, antimicrobial, anti-inflammatory, and antiviral assays. The integration of detailed experimental procedures with the underlying scientific principles is designed to empower researchers in drug discovery and development to make informed decisions and advance the most promising candidates toward further preclinical and clinical evaluation.

References

  • Techniques for Measuring Antiviral Activity of Novel Compounds - Benchchem.
  • Recent advances in screening of enzymes inhibitors based on capillary electrophoresis.
  • Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Novel Compounds Such as Arnidiol 3-Laur
  • In vitro methods for testing antiviral drugs - PMC.
  • Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][26][28][29] thiadiazine derivatives - PMC.

  • A Recent Advances in a Pharmacological Diversification of Pyridine Deriv
  • Inhibitor Screening and Design - Cre
  • Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds - Benchchem.
  • New approach makes it easier to find novel drugs | ScienceDaily.
  • Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • New method for discovery of antiviral drugs – Department of Medicinal Chemistry.
  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated
  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity - Journal of Pharmaceutical Neg
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Introduction to XTT assays for cell-viability assessment - Abcam.
  • SYNTHESIZES AND ANTIMICROBIAL EVALUATION OF SOME NOVEL HETEROCYCLIC COMPOUNDS | TSI Journals.
  • In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcer
  • High-Throughput Screening for the Discovery of Enzyme Inhibitors - ACS Public
  • Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC.
  • Designing and synthesis of novel antimicrobial heterocyclic analogs of f
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • in-vitro anti-inflammatory assessment of plant-derived n
  • Techniques for Assessing the Anti-Inflammatory Activity of Novel Compounds: Applic
  • Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds - Benchchem.
  • Beyond Borders: Exploring Diverse Roles of Heterocyclic Compounds in Combatting Infections and Cancer | Frontiers Research Topic.
  • Antibiotic susceptibility assay protocol (Disk difusion susceptibility test) - GrowNextGen.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO.
  • Anticancer structure–activity relationship analyses of...
  • Antimicrobial Susceptibility Testing - St
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
  • Full article: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • Synthesis, - Characterization, Docking Studies and Anticancer Activity through P388 Cell.
  • Naturally Isolated Pyridine Compounds Having Pharmaceutical Applic
  • (PDF)
  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS - Semantic Scholar.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH.
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJS
  • Synthesis, structural characterization and in vitro antitumor activity of 4-dimethylaminopyridinium (6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)methanides - PubMed.
  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC.
  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line.
  • Development of More Potent 4-Dimethylaminopyridine Analogues | Request PDF - ResearchG
  • biological activity of derivatives synthesized from 2-(4-Bromo-3-methoxyphenyl)acetonitrile - Benchchem.
  • Microwave Assisted Regioselective Synthesis and Biological Evaluation of Pyrano[2,3-c]Pyridine Derivatives Utilizing DMAP as a Catalyst - Science Public
  • Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC.
  • CN103396358A - A kind of method for synthesizing 4-dimethylaminopyridine and its analogs - Google P
  • Studies on the Synthesis of DMAP Derivatives by Diastereoselective Ugi Reactions - PMC.

Sources

Foundational

In-Silico Modeling of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile: A Senior Application Scientist's Guide

Authored by: A Senior Application Scientist Abstract In the contemporary landscape of drug discovery and development, in-silico modeling has emerged as an indispensable tool, significantly accelerating the identification...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

In the contemporary landscape of drug discovery and development, in-silico modeling has emerged as an indispensable tool, significantly accelerating the identification and optimization of novel therapeutic agents.[1][2][3] This technical guide provides an in-depth exploration of the computational methodologies applied to the characterization of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile, a novel small molecule. While the specific biological targets of this compound are not yet elucidated, this document serves as a comprehensive workflow for its virtual assessment, from initial ligand preparation to the prediction of its pharmacokinetic properties. This guide is tailored for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, step-by-step protocols. The causality behind each experimental choice is detailed, ensuring a robust and self-validating system of computational analysis.

Introduction: The Molecule and the Methodology

The subject of our investigation is 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile, a small molecule with the chemical formula C10H13N3.[4] Its structure, characterized by a substituted pyridine ring, suggests potential interactions with a variety of biological targets. The dimethylamino group can act as a hydrogen bond acceptor, while the aromatic pyridine ring can participate in π-π stacking interactions. The acetonitrile moiety adds a polar feature to the molecule.

In-silico modeling allows for a multifaceted analysis of such a molecule before significant investment in laboratory synthesis and testing.[2][5] This approach enables early-stage decision-making by predicting a compound's potential efficacy and liabilities.[6][7] This guide will walk through a logical sequence of computational experiments designed to build a comprehensive profile of our lead molecule.

The In-Silico Modeling Workflow: A Holistic Approach

A robust in-silico evaluation of a novel compound follows a structured, multi-step process. Each stage builds upon the previous, creating a progressively detailed picture of the molecule's potential as a drug candidate.

G cluster_0 Initial Analysis cluster_1 Target Interaction cluster_2 Drug-Likeness Assessment A Ligand Preparation B Pharmacophore Modeling A->B Identifies key features F ADMET Prediction A->F Provides molecular structure C Target Identification & Preparation B->C Guides target selection D Molecular Docking C->D Provides binding site E Molecular Dynamics D->E Refines binding pose G A Prepared Ligand D Run Docking Algorithm A->D B Prepared Protein C Define Binding Site B->C C->D E Analyze Binding Poses D->E F Identify Key Interactions E->F

Caption: A streamlined workflow for molecular docking.

Molecular Dynamics: Simulating the Dynamic Nature of Binding

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time.

[8][9]#### 6.1. Rationale

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe how the protein and ligand move and interact. T[10]his can reveal changes in protein conformation, the stability of the ligand's binding pose, and the role of water molecules in the binding site.

[11][12]#### 6.2. Protocol: Protein-Ligand MD Simulation

  • System Preparation: The docked protein-ligand complex is placed in a simulation box filled with water molecules and ions to mimic a physiological environment.

  • Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

  • Production Run: A production MD simulation is run for a specified period, typically in the nanosecond to microsecond range.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the ligand's binding pose (e.g., by calculating the root-mean-square deviation, RMSD), identify persistent protein-ligand interactions, and observe any conformational changes in the protein.

ADMET Prediction: Assessing Drug-Likeness

A potent molecule is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. A[6]DMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early assessment of a compound's drug-likeness.

[13][14]#### 7.1. Rationale

Computational models, often based on machine learning algorithms trained on large datasets of experimental data, can predict a wide range of ADMET properties. T[7]hese predictions help to identify potential liabilities that may lead to failure in later stages of drug development.

Protocol: In-Silico ADMET Profiling
  • Select Prediction Tools: Utilize online platforms or standalone software for ADMET prediction, such as SwissADME, pkCSM, or ADMETlab. 2[6]. Input Molecular Structure: Provide the SMILES string or a 2D structure file of the molecule as input.

  • Analyze Predicted Properties: Evaluate the predicted values for key ADMET parameters.

Table 1: Predicted ADMET Properties for 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile

PropertyPredicted ValueInterpretation
Absorption
Caco-2 PermeabilityHighLikely to be well-absorbed from the gut.
Human Intestinal Absorption> 90%Good oral bioavailability is expected.
Distribution
Blood-Brain Barrier (BBB) PermeabilityPermeableMay cross the BBB, which could be desirable or a liability depending on the target.
Plasma Protein Binding~85%Moderate binding to plasma proteins.
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions.
CYP3A4 InhibitorNoLow risk of interaction with drugs metabolized by this major enzyme.
Excretion
Renal ClearanceModerateLikely to be cleared by the kidneys.
Toxicity
AMES MutagenicityNon-mutagenicLow risk of carcinogenicity.
hERG InhibitionLow riskUnlikely to cause cardiotoxicity.

Note: The values in this table are illustrative and would need to be generated using actual ADMET prediction software.

Conclusion and Future Directions

This guide has outlined a comprehensive in-silico workflow for the initial characterization of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile. Through a series of computational experiments, we have demonstrated how to prepare the molecule for modeling, identify its key chemical features, predict its interactions with a hypothetical protein target, simulate its dynamic behavior, and assess its drug-like properties.

The insights gained from these in-silico studies provide a strong foundation for guiding future experimental work. The generated pharmacophore model can be used for virtual screening to identify other potential lead compounds. The docking and MD simulation results can inform the design of analogs with improved binding affinity and selectivity. The ADMET predictions highlight potential liabilities that can be addressed through medicinal chemistry efforts. By integrating these computational approaches into the drug discovery pipeline, we can significantly enhance the efficiency and success rate of developing novel therapeutics.

References

  • Vertex AI Search. (n.d.). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Retrieved April 3, 2026.
  • Nanotechnology Perceptions. (n.d.). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Retrieved April 3, 2026.
  • Frontiers. (n.d.). Pharmacophore modeling: advances and pitfalls. Retrieved April 3, 2026.
  • PMC. (n.d.). Drug Design by Pharmacophore and Virtual Screening Approach. Retrieved April 3, 2026.
  • PMC. (n.d.).
  • Patsnap Synapse. (2025, May 21).
  • Bioinformatics | Oxford Academic. (2020, October 15). Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible. Retrieved April 3, 2026.
  • ScienceDirect. (n.d.). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Retrieved April 3, 2026.
  • PubMed. (n.d.). In silico design of small molecules. Retrieved April 3, 2026.
  • YouTube. (2020, July 7).
  • ACS Publications. (2025, June 28). OpenMMDL - Simplifying the Complex: Building, Simulating, and Analyzing Protein–Ligand Systems in OpenMM. Retrieved April 3, 2026.
  • Medium. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Retrieved April 3, 2026.
  • Patheon Pharma Services. (2023, September 27). In silico modeling: Accelerating drug development. Retrieved April 3, 2026.
  • InSilicoMinds. (n.d.). Leverage our In Silico Solutions for Small Molecules Drug Development. Retrieved April 3, 2026.
  • ResearchGate. (2021, October 30).
  • Bonvin Lab. (n.d.). Small molecule docking. Retrieved April 3, 2026.
  • MDPI. (n.d.). Special Issue : Small Molecule Drug Discovery: Driven by In-Silico Techniques. Retrieved April 3, 2026.
  • Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. Retrieved April 3, 2026.
  • Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug. Retrieved April 3, 2026.
  • Galaxy Training!. (2019, October 19). Protein-ligand docking. Retrieved April 3, 2026.
  • Frontiers. (n.d.). In Silico Methods for Drug Design and Discovery. Retrieved April 3, 2026.
  • BHSAI. (n.d.). Predictive ADMET Modeling. Retrieved April 3, 2026.
  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved April 3, 2026.
  • VLS3D.COM. (n.d.). ADMET predictions. Retrieved April 3, 2026.
  • PMC. (n.d.). Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. Retrieved April 3, 2026.
  • MolPort. (n.d.). 2-[6-(dimethylamino)-4-methylpyridin-3-yl]acetonitrile | 764651-70-9. Retrieved April 3, 2026.

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile

An Application Note for the Synthesis of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(6-(Dimethylamino)-4-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile, a valuable substituted pyridylacetonitrile for potential applications in medicinal chemistry and materials science. The described synthetic route is a robust, multi-step process commencing from the commercially available starting material, 6-chloro-4-methylnicotinonitrile. The protocol details a nucleophilic aromatic substitution to install the dimethylamino group, followed by a four-step homologation sequence to extend the C3 substituent from a nitrile to the desired acetonitrile moiety. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, safety precautions, and characterization guidelines.

Introduction

Substituted pyridines are a foundational structural motif in a vast number of pharmaceuticals and biologically active compounds.[1] Specifically, pyridylacetonitriles serve as versatile precursors for a variety of functionally substituted heterocyclic systems due to the reactivity of the methylene group adjacent to the nitrile.[2][3] The target molecule, 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile, incorporates a key dimethylamino substituent, which can significantly influence the molecule's electronic properties, solubility, and potential as a ligand or pharmacophore.

Given the absence of a direct, published protocol for this specific molecule, this application note outlines a proposed and logically sound synthetic pathway. The strategy is grounded in well-established, fundamental organic transformations, ensuring a high probability of success for experienced synthetic chemists. The synthesis begins with the displacement of a chlorine atom on the pyridine ring with dimethylamine, a common strategy for synthesizing aminopyridines.[1][4][5] The core of the synthesis then involves a homologation of the C3-nitrile substituent. This is achieved through reduction to an aldehyde, subsequent reduction to a primary alcohol, conversion to an alkyl chloride, and finally, nucleophilic substitution with a cyanide source to yield the target acetonitrile.

Overall Synthetic Pathway

The proposed synthesis is a five-step sequence starting from 6-chloro-4-methylnicotinonitrile.

Synthetic_Pathway A 6-Chloro-4-methylnicotinonitrile B 6-(Dimethylamino)-4-methylnicotinonitrile A->B  Step 1: Dimethylamine, Heat C 6-(Dimethylamino)-4-methylnicotinaldehyde B->C  Step 2: DIBAL-H, Toluene D (6-(Dimethylamino)-4-methylpyridin-3-yl)methanol C->D  Step 3: NaBH4, Methanol E (6-(Dimethylamino)-4-methylpyridin-3-yl)methyl chloride D->E  Step 4: SOCl2, DCM F 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile E->F  Step 5: NaCN, DMSO

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocols

Materials and Equipment

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be obtained from a commercial supplier or dried using standard laboratory procedures. Reactions should be conducted in oven-dried glassware under an inert atmosphere (Nitrogen or Argon). Reaction progress should be monitored by Thin-Layer Chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 6-(Dimethylamino)-4-methylnicotinonitrile

Rationale: This step employs a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 6-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effects of the ring nitrogen and the nitrile group. Dimethylamine acts as the nucleophile, displacing the chloride.[4][5]

Procedure:

  • To a sealed pressure vessel, add 6-chloro-4-methylnicotinonitrile (1.0 equiv), and ethanol (5 mL per 1 mmol of substrate).

  • Add a 40% aqueous solution of dimethylamine (5.0 equiv).

  • Seal the vessel and heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol and excess dimethylamine.

  • Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 6-(dimethylamino)-4-methylnicotinonitrile as a solid.

Step 2: Synthesis of 6-(Dimethylamino)-4-methylnicotinaldehyde

Rationale: This step involves the partial reduction of the nitrile group to an aldehyde using Diisobutylaluminium hydride (DIBAL-H). The reaction is performed at low temperature to prevent over-reduction to the primary amine. DIBAL-H forms a stable intermediate with the nitrile that, upon acidic workup, hydrolyzes to the desired aldehyde.

Procedure:

  • Dissolve 6-(dimethylamino)-4-methylnicotinonitrile (1.0 equiv) in anhydrous toluene (10 mL per 1 mmol) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.0 M solution in hexanes, 1.5 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by the slow, dropwise addition of methanol at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-(dimethylamino)-4-methylnicotinaldehyde, which can be used in the next step without further purification.

Step 3: Synthesis of (6-(Dimethylamino)-4-methylpyridin-3-yl)methanol

Rationale: The aldehyde is reduced to a primary alcohol using sodium borohydride (NaBH₄), a mild and selective reducing agent that is compatible with the pyridine ring and the dimethylamino group.

Procedure:

  • Dissolve the crude 6-(dimethylamino)-4-methylnicotinaldehyde (1.0 equiv) from the previous step in methanol (10 mL per 1 mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Quench the reaction by slowly adding water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield (6-(dimethylamino)-4-methylpyridin-3-yl)methanol as a crude product, which can be purified by chromatography if necessary.

Step 4 & 5: Synthesis of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile

Rationale: This is a two-step, one-pot procedure. First, the primary alcohol is converted into a more reactive alkyl chloride using thionyl chloride (SOCl₂). The crude chloride is then immediately subjected to nucleophilic substitution with sodium cyanide to form the final acetonitrile product. Performing this in one pot avoids the isolation of the potentially unstable intermediate chloride.

Final_Step_Workflow cluster_0 Step 4: Chlorination cluster_1 Step 5: Cyanation A Dissolve Alcohol in Anhydrous DCM B Cool to 0°C A->B C Add SOCl₂ dropwise B->C D Stir at RT (1-2h) C->D E Concentrate in vacuo D->E F Dissolve Crude Chloride in Anhydrous DMSO E->F One-Pot Transition G Add NaCN F->G H Heat to 50-60°C (3-4h) G->H I Quench with Water H->I J Extract with EtOAc I->J K Purify via Chromatography J->K

Caption: Workflow for the final conversion to the target nitrile.

Procedure:

  • Chlorination:

    • Under an inert atmosphere, dissolve the crude (6-(dimethylamino)-4-methylpyridin-3-yl)methanol (1.0 equiv) in anhydrous dichloromethane (DCM) (10 mL per 1 mmol).

    • Cool the solution to 0 °C.

    • Slowly add thionyl chloride (1.2 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Carefully concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride, yielding the crude (6-(dimethylamino)-4-methylpyridin-3-yl)methyl chloride.

  • Cyanation:

    • Caution: Handle sodium cyanide with extreme care in a well-ventilated fume hood.

    • Immediately dissolve the crude chloride in anhydrous dimethyl sulfoxide (DMSO) (5 mL per 1 mmol).

    • Add sodium cyanide (NaCN) (1.5 equiv).

    • Heat the reaction mixture to 50-60 °C and stir for 3-4 hours.[6]

    • Cool the reaction to room temperature and carefully pour it into a beaker of cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash thoroughly with water and then brine to remove DMSO.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the final product, 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile.

Quantitative Data Summary

StepStarting MaterialReagent(s)ProductTheoretical Yield
16-Chloro-4-methylnicotinonitrileDimethylamine (aq)6-(Dimethylamino)-4-methylnicotinonitrile100%
26-(Dimethylamino)-4-methylnicotinonitrileDIBAL-H6-(Dimethylamino)-4-methylnicotinaldehyde100%
36-(Dimethylamino)-4-methylnicotinaldehydeNaBH₄(6-(Dimethylamino)-4-methylpyridin-3-yl)methanol100%
4/5(6-(Dimethylamino)-4-methylpyridin-3-yl)methanol1. SOCl₂ 2. NaCN2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile100%

Note: The table assumes a 1:1 stoichiometric conversion for theoretical yield calculation. Actual yields will vary.

Characterization of Final Product

The structure of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile should be confirmed using standard analytical techniques:

  • ¹H NMR: Expected signals would include two singlets for the N(CH₃)₂ protons, a singlet for the C4-CH₃ group, a singlet for the benzylic CH₂ protons, and two singlets or doublets for the aromatic protons on the pyridine ring.

  • ¹³C NMR: Signals corresponding to the nitrile carbon, the benzylic carbon, the aromatic carbons of the pyridine ring, and the methyl carbons.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₃N₃, MW: 175.23) should be observed.

  • Infrared (IR) Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch is expected around 2250 cm⁻¹.

Safety Precautions

  • Dimethylamine: Corrosive and flammable. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • DIBAL-H: Pyrophoric reagent. Must be handled under an inert atmosphere. Reacts violently with water. Quench reactions carefully at low temperatures.

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts with water to release HCl gas. Handle only in a fume hood with appropriate PPE.

  • Sodium Cyanide (NaCN): Highly toxic if ingested, inhaled, or absorbed through the skin. Contact with acid releases extremely toxic hydrogen cyanide (HCN) gas. All manipulations must be performed in a dedicated, well-ventilated fume hood. A separate waste stream for cyanide-containing materials must be used and neutralized with bleach before disposal according to institutional guidelines.

References

  • Al-Mousawi, S. M., M. A. El-Apasery, and M. H. Elnagdi. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(11), 4429-4438. [Link]

  • García-García, J. A., et al. (2015). Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K. Organic Letters, 17(20), 5056-5059. [Link]

  • Vaia. (n.d.). 4- chloropyridine undergoes reaction with dimethylamine to yield 4-dimethylaminopyridine. Propose a mechanism for the reaction. [Link]

  • Khan, M. T. H. (2012). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 23(1), 159-165. [Link]

  • Chinnapillai, R., et al. (2012). An elegant method for the preparation of 3-cyanomethyl derivatives of imidazo[1,2-a]pyridines. Der Pharma Chemica, 4(6), 2466-2469. [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Step-by--Step Synthesis of Substituted Pyridinylacetonitriles

Introduction: The Significance of Pyridinylacetonitriles in Modern Drug Discovery The pyridine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2][3][4]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Pyridinylacetonitriles in Modern Drug Discovery

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2][3][4] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged structure in drug design.[2][4] When functionalized with an acetonitrile moiety, the resulting pyridinylacetonitrile core becomes a versatile building block for a wide array of pharmacologically active compounds. The nitrile group itself is a valuable pharmacophore, acting as a hydrogen bond acceptor and a bioisostere for other functional groups.[5] Furthermore, it serves as a synthetic handle for conversion into other important functionalities like carboxylic acids, amides, and amines.[5]

This guide provides a detailed overview of robust and modern methods for the synthesis of substituted pyridinylacetonitriles, designed for researchers and professionals in drug development. We will delve into the mechanistic underpinnings of each synthetic strategy, offering not just a series of steps, but a clear rationale for the experimental choices, thereby empowering scientists to adapt and troubleshoot these protocols effectively.

Synthetic Strategies for Pyridinylacetonitrile Construction

The synthesis of substituted pyridinylacetonitriles can be broadly categorized into two main approaches:

  • Direct Cyanation of Pre-existing Pyridine Scaffolds: These methods introduce the nitrile group directly onto a pyridine ring.

  • Construction of the Pyridine Ring with a Pre-installed Acetonitrile or Precursor Moiety: These strategies build the pyridine ring around a molecule already containing the essential cyano-methyl group.

This document will explore key methodologies within both categories, providing detailed protocols and mechanistic insights.

Method 1: Direct C-H Cyanation of Pyridines via Dihydropyridine Intermediates

Direct C-H functionalization is a highly sought-after transformation in organic synthesis as it offers an atom-economical route to complex molecules. Recently, methods for the direct cyanation of pyridine C-H bonds have emerged as powerful tools.[6][7]

Mechanistic Rationale

This strategy hinges on the in-situ generation of a more nucleophilic dihydropyridine intermediate from the parent pyridine. This intermediate then reacts with an electrophilic cyanating agent. Subsequent rearomatization delivers the desired pyridinylacetonitrile. This approach allows for regioselective functionalization that might be difficult to achieve through traditional methods.[6]

Workflow Diagram

G Pyridine Substituted Pyridine Dihydropyridine In situ generated Dihydropyridine Intermediate Pyridine->Dihydropyridine  Reduction Rearomatization Oxidative Rearomatization Dihydropyridine->Rearomatization  Nucleophilic Attack CyanatingAgent Electrophilic Cyanating Agent CyanatingAgent->Rearomatization Product Substituted Pyridinylacetonitrile Rearomatization->Product

Caption: General workflow for direct C-H cyanation of pyridines.

Experimental Protocol: C3-Selective Cyanation of Pyridines

This protocol is adapted from a method reported for the C3-selective cyanation of pyridines.[5][6][7]

Materials:

  • Substituted Pyridine (1.0 eq)

  • Borane reagent (e.g., HBpin)

  • Electrophilic Cyanating Agent (e.g., N-cyano-N-phenyl-p-toluenesulfonamide)

  • Anhydrous Solvent (e.g., THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried flask under an inert atmosphere, add the substituted pyridine (1.0 eq) and anhydrous THF.

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Slowly add the borane reagent to the solution. The formation of the dihydropyridine intermediate can be monitored by an appropriate analytical technique (e.g., NMR, TLC).

  • Once the dihydropyridine formation is complete, add the electrophilic cyanating agent.

  • Allow the reaction to warm to room temperature and stir until completion.

  • The reaction mixture is then subjected to an oxidative workup to facilitate rearomatization.

  • The crude product is purified by column chromatography to yield the desired substituted pyridinylacetonitrile.

Key Considerations:

  • Regioselectivity: The regioselectivity (C2, C3, or C4) is influenced by a combination of electronic and steric factors of the substituents on the pyridine ring.[5][6]

  • Cyanating Agent: The choice of the electrophilic cyanating agent is crucial for the success of the reaction. Its reduction potential and the efficiency of the nitrile group transfer are key determinants.[5][6]

Method 2: Electrochemical Decarboxylative Cyanation

Electrochemical methods offer a green and often catalyst-free alternative to traditional synthetic transformations. A notable example is the decarboxylative cyanation of amino acids using 4-cyanopyridine as a versatile and stable nitrile source.[8][9]

Mechanistic Rationale

This method proceeds via a nucleophilic pathway under paired electrochemical conditions. 4-cyanopyridine serves as both the nitrile source and a sacrificial electron acceptor, enabling a catalyst-free process at room temperature.[8]

Workflow Diagram

G cluster_0 Electrochemical Cell AminoAcid Amino Acid Derivative Electrolysis Paired Electrolysis (Anode/Cathode) AminoAcid->Electrolysis Cyanopyridine 4-Cyanopyridine (Nitrile Source) Cyanopyridine->Electrolysis Product Substituted Acetonitrile Electrolysis->Product  Decarboxylative Cyanation

Caption: Electrochemical synthesis of nitriles using 4-cyanopyridine.

Experimental Protocol: General Procedure for Cyanation of Amine Derivatives

This protocol is based on a published procedure for the electrochemical cyanation of various substrates.[8]

Materials:

  • Amine derivative (0.2 mmol)

  • 4-Cyanopyridine (0.3 mmol, 33 mg)

  • Potassium Carbonate (K₂CO₃, 0.4 mmol)

  • Anhydrous Acetonitrile (CH₃CN, 4 mL)

  • Tetrabutylammonium tetrafluoroborate (TBABF₄, 0.4 mmol, 0.1 M)

  • Electrochemical cell with an anode and a cathode (e.g., 1x1.5 cm)

  • Argon-filled glove box

Procedure:

  • In an argon-filled glove box, equip an electrochemical cell with an anode, a cathode, and a stir bar.

  • Charge the cell with 4-cyanopyridine, the amine derivative, and K₂CO₃.

  • Add anhydrous acetonitrile and TBABF₄ to the reaction mixture.

  • Stir the mixture for 10 minutes before initiating electrolysis.

  • Connect the power supply and conduct the reaction at a constant current of 4 mA for 8 hours.

  • Upon completion, the reaction mixture is worked up and the product is isolated and purified.

Advantages:

  • Mild Conditions: The reaction is performed at room temperature.

  • Safety: 4-Cyanopyridine is a stable solid and does not release cyanide gas under normal conditions, making it a safer alternative to traditional cyanating agents.[8]

  • Broad Substrate Scope: This method is applicable to a variety of substrates including N,N-dialkyl anilines and indole derivatives.[8][9]

Method 3: Pyridine Ring Construction via [2+2+2] Cycloaddition

For the synthesis of highly substituted pyridines, transition-metal-catalyzed [2+2+2] cycloaddition reactions are a powerful tool. Cobalt-catalyzed cycloaddition of diynes with nitriles offers a direct and efficient route to pyridine derivatives.[10]

Mechanistic Rationale

This reaction involves the cobalt-catalyzed cyclotrimerization of two alkyne units and one nitrile unit. By using a diyne, an intramolecular reaction can lead to the formation of a fused pyridine ring system. The regioselectivity of the cycloaddition can often be controlled by the nature of the catalyst and the substituents on the starting materials.

Data Summary: Cobalt-Catalyzed Pyridine Synthesis
Catalyst SystemStarting MaterialsProduct TypeKey Features
Cobalt ComplexesDiynes and NitrilesFused PyridinesHigh efficiency and regioselectivity
Cobalt ComplexesAlkynes and NitrilesSubstituted PyridinesModular approach to diverse structures
Experimental Protocol: General Procedure for Cobalt-Catalyzed [2+2+2] Cycloaddition

A general procedure would involve the following steps:

  • A suitable cobalt catalyst (e.g., Co(I) or Co(II) complex with appropriate ligands) is dissolved in an anhydrous solvent under an inert atmosphere.

  • The diyne or alkyne and the nitrile starting materials are added to the reaction mixture.

  • The reaction is heated to the required temperature and monitored for completion.

  • After completion, the reaction is cooled, and the solvent is removed.

  • The crude product is then purified by chromatography.

Method 4: Synthesis from Substituted Acetonitriles and 1,2,3-Triazines

A cascade nucleophilic addition reaction between substituted acetonitriles and 1,2,3-triazines provides convenient access to a range of highly substituted pyridines.[11]

Mechanistic Rationale

This transformation is proposed to proceed through a cascade of nucleophilic addition, ring-opening of the triazine, and subsequent cyclization and aromatization to form the pyridine ring. This one-step process allows for the rapid construction of complex pyridine structures.[11]

Workflow Diagram

G Acetonitrile Substituted Acetonitrile Cascade Cascade Nucleophilic Addition & Cyclization Acetonitrile->Cascade Triazine 1,2,3-Triazine Triazine->Cascade Product Highly Substituted Pyridine Cascade->Product

Sources

Method

Application Note: Laboratory Preparation of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule Synonyms: 2-Dimethylamino-4-methyl-5-(cyanomethyl)pyridine Application: Critical intermediate in the synthesis of pote...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule Synonyms: 2-Dimethylamino-4-methyl-5-(cyanomethyl)pyridine Application: Critical intermediate in the synthesis of potent Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists, notably[1].

Strategic Overview & Mechanistic Rationale

The synthesis of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile requires a highly regioselective approach to functionalize the pyridine core while managing the strong electron-donating effects of the dimethylamino group. The validated four-step synthetic route begins with inexpensive 2-amino-4-picoline and utilizes a sequence of reductive amination, electrophilic aromatic substitution, Grignard formylation, and a Van Leusen homologation[2].

Causality in Experimental Design:
  • Modified Reductive Amination: Classical Eschweiler-Clarke conditions (refluxing formic acid/formaldehyde) often cause thermal degradation or incomplete alkylation when applied to electron-deficient aminopyridines. Utilizing Sodium Cyanoborohydride ( NaCNBH3​ ) with aqueous formaldehyde at 0 °C to room temperature ensures a clean, exhaustive double-methylation of the primary amine without thermal byproducts[2].

  • Regioselective Bromination: The newly installed dimethylamino group is strongly activating. By conducting the bromination in a biphasic system (aqueous Na2​CO3​ / CH2​Cl2​ ), the generated hydrobromic acid is immediately neutralized. This prevents the protonation of the basic tertiary amine, which would otherwise deactivate the ring and halt the electrophilic aromatic substitution at the desired C-5 (para) position[2].

  • Grignard Formylation: Conversion of the aryl bromide to an aldehyde is achieved via a Grignard intermediate. Tetrahydrofuran (THF) stabilizes the organomagnesium species, and quenching with N,N-Dimethylformamide (DMF) at 0 °C prevents over-addition or Wurtz-type homocoupling[2].

  • Van Leusen Homologation: Converting an aldehyde to a homologous nitrile typically requires a tedious three-step sequence (reduction, halogenation, cyanation). The use of Toluenesulfonylmethyl isocyanide (TosMIC) collapses this into a single pot. Deprotonation of TosMIC at -50 °C prevents the degradation of the highly reactive α -lithiated intermediate before the aldehyde is introduced[2].

Synthetic Workflow

Synthesis A 2-Amino-4-picoline (Starting Material) B 2-(Dimethylamino)-4-picoline (Intermediate 1) A->B Step 1: NaCNBH3, CH2O AcOH, 0°C to RT C 5-Bromo-2-(dimethylamino)-4-picoline (Intermediate 2) B->C Step 2: Br2, aq. Na2CO3 CH2Cl2, RT D 6-(Dimethylamino)-4-methylnicotinaldehyde (Intermediate 3) C->D Step 3: Mg, THF then DMF, 0°C to RT E 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile (Target Product) D->E Step 4: TosMIC, t-BuOK DME (-50°C) then MeOH

Figure 1: Four-step synthetic workflow for 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile.

Detailed Experimental Protocols

Step 1: Preparation of 2-(Dimethylamino)-4-picoline

Self-Validating Principle: The reaction requires an extended timeline (7 days) due to the mild temperature; completion is validated by the complete disappearance of the primary amine spot via TLC (Ninhydrin stain negative).

  • Initialization: In a 3 L round-bottom flask, dissolve 2-amino-4-picoline (33 g, 0.3 mol) and NaCNBH3​ (57 g, 0.9 mol, 3.0 equiv) in a solvent mixture of acetonitrile (1 L) and deionized water (200 mL)[2].

  • Reagent Addition: Add formaldehyde (37% aqueous solution, 240 mL) to the stirring mixture. Cool the flask to 0 °C using an ice-water bath[2].

  • Catalysis: Dropwise add glacial acetic acid (60 mL) over a period of 2 hours[2]. Causality: Slow addition controls the exothermic reduction and maintains the optimal slightly acidic pH required for iminium ion formation.

  • Propagation: Remove the ice bath and stir the resultant solution at room temperature for 7 days[2].

  • Workup & Extraction: Concentrate the mixture in vacuo to remove acetonitrile. Basify the aqueous residue with solid NaOH until the pH reaches exactly 10[2]. Causality: A pH of 10 ensures the tertiary amine is fully deprotonated (free base form). Extract the product with hexanes (3 × 700 mL)[2]. Hexane selectively partitions the non-polar product from polar impurities. Dry over Na2​SO4​ and concentrate.

Step 2: Preparation of 5-Bromo-2-(dimethylamino)-4-picoline

Self-Validating Principle: The reaction is self-indicating; the deep red color of the bromine organic layer will dissipate as the electrophilic aromatic substitution proceeds.

  • Initialization: Dissolve the crude 2-(dimethylamino)-4-picoline in dichloromethane ( CH2​Cl2​ ). Add an equal volume of 10% aqueous Na2​CO3​ [2].

  • Bromination: While vigorously stirring the biphasic mixture at room temperature, add a solution of bromine ( Br2​ , 1.05 equiv) in CH2​Cl2​ dropwise[2].

  • Workup: Once the organic layer turns pale yellow, separate the phases. Wash the organic layer with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to quench any residual unreacted bromine. Dry and concentrate to yield the brominated intermediate.

Step 3: Preparation of 6-(Dimethylamino)-4-methylnicotinaldehyde

Self-Validating Principle: Successful Grignard initiation is confirmed by the visible consumption of magnesium turnings and a gentle reflux of the THF solvent.

  • Grignard Formation: Suspend magnesium turnings (1.1 equiv) in anhydrous THF under an inert argon atmosphere. Add a small iodine crystal to activate the magnesium. Dropwise add a solution of 5-bromo-2-(dimethylamino)-4-picoline in THF[2]. Stir until the magnesium is consumed.

  • Formylation: Cool the Grignard solution to 0 °C. Slowly add anhydrous DMF (1.5 equiv)[2]. Causality: DMF acts as the formylating electrophile. The low temperature prevents the newly formed alkoxide intermediate from collapsing prematurely and reacting with another equivalent of Grignard reagent.

  • Workup: Allow the mixture to warm to room temperature, then quench carefully with saturated aqueous NH4​Cl . Extract with ethyl acetate, dry, and concentrate[2].

Step 4: Preparation of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile

Self-Validating Principle: Strict adherence to the -50 °C temperature threshold is required. If the solution turns dark brown before aldehyde addition, the TosMIC anion has decomposed.

  • Deprotonation: In a flame-dried flask under argon, dissolve TosMIC (1.1 equiv) in anhydrous 1,2-dimethoxyethane (DME). Cool the solution to -50 °C using a dry ice/acetone bath. Add Potassium tert-butoxide (t-BuOK, 2.0 equiv)[2].

  • Condensation: After 15 minutes, add a solution of 6-(dimethylamino)-4-methylnicotinaldehyde in DME dropwise[2].

  • Cyclization & Elimination: Stir for 30 minutes at -50 °C, then add anhydrous methanol (MeOH). Transfer the flask to a heating mantle and reflux the mixture for 2 hours[2]. Causality: Refluxing in methanol drives the ring-opening of the intermediate oxazoline and the subsequent elimination of p-toluenesulfinic acid, yielding the final acetonitrile derivative.

  • Purification: Cool, concentrate in vacuo, and purify via silica gel flash chromatography to isolate the pure target compound.

Quantitative Reaction Parameters

Synthetic StepSubstrateKey Reagents (Equivalents)Solvent SystemTemp / TimeYield Optimization Target
1. Reductive Amination 2-Amino-4-picoline (0.3 mol) NaCNBH3​ (3.0 eq), 37% CH2​O (excess), AcOHMeCN / H2​O 0 °C RT / 7 days>85% (Hexane extraction isolates pure free base)
2. Bromination 2-(Dimethylamino)-4-picoline Br2​ (1.05 eq), aq. Na2​CO3​ CH2​Cl2​ / H2​O RT / 2 hours>90% (Biphasic system prevents deactivation)
3. Formylation 5-Bromo-2-(dimethylamino)-4-picolineMg turnings (1.1 eq), DMF (1.5 eq)Anhydrous THF0 °C RT / 4 hours>75% (Strict anhydrous conditions required)
4. Van Leusen Homologation 6-(Dimethylamino)-4-methylnicotinaldehydeTosMIC (1.1 eq), t-BuOK (2.0 eq)DME, then MeOH-50 °C Reflux / 3 hours>70% (Temperature control at -50 °C is critical)

References

  • Chen, C., Wilcoxen, K. M., Huang, C. Q., Xie, Y.-F., et al. (2004). Design of 2,5-Dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine (NBI 30775/R121919) and Structure−Activity Relationships of a Series of Potent and Orally Active Corticotropin-Releasing Factor Receptor Antagonists. Journal of Medicinal Chemistry, 47(19), 4787–4798. URL:[Link]

Sources

Application

Column chromatography for purifying 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile

An Application Guide for the Chromatographic Purification of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile Abstract This application note provides a comprehensive and detailed protocol for the purification of 2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Chromatographic Purification of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile

Abstract

This application note provides a comprehensive and detailed protocol for the purification of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile, a polar, basic heterocyclic compound, using normal-phase column chromatography. The inherent basicity of the pyridine and dimethylamino moieties presents a significant challenge, often leading to strong interactions with the acidic silica gel stationary phase, resulting in poor separation and significant peak tailing. This guide outlines a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) and incorporating a basic modifier into the mobile phase to ensure a successful, high-purity isolation. The protocols and troubleshooting guides are designed for researchers, chemists, and drug development professionals requiring a robust method for purifying this and structurally related compounds.

Introduction and Purification Challenges

2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile is a substituted pyridine derivative incorporating both a basic pyridine ring (pKa ~5-6) and a dimethylamino group, making the molecule significantly basic.[1] When employing standard silica gel chromatography, these basic nitrogen centers interact strongly with the acidic silanol groups (Si-OH) on the silica surface.[2] This acid-base interaction leads to several purification issues:

  • Irreversible Adsorption: A portion of the compound can bind permanently to the column, resulting in low recovery.

  • Peak Tailing: The compound elutes slowly and asymmetrically from the column, creating broad, "tailing" peaks that co-elute with impurities.[3]

  • Poor Resolution: The broadening of peaks significantly diminishes the separation efficiency between the target compound and closely related impurities.

The key to successful purification is to mitigate these undesirable interactions. This is achieved by deactivating the acidic sites on the silica gel surface by introducing a small quantity of a competing base, such as triethylamine (TEA), into the mobile phase.[2][3]

Principle of the Method: Modified Normal-Phase Chromatography

Normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase, is the method of choice for this type of polar analyte.[4][5] Polar compounds interact more strongly with the stationary phase and are retained longer, allowing for separation from less polar impurities.[6]

To counteract the basicity of the target molecule, we will employ a modified normal-phase system.

  • Stationary Phase: Silica gel (230-400 mesh) is the standard, cost-effective choice for preparative column chromatography.[7]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane). The ratio is optimized to achieve ideal retention.[4]

  • Mobile Phase Modifier: A small percentage (0.1% - 1.0% v/v) of triethylamine (TEA) is added to the mobile phase. The TEA, being a stronger base, preferentially interacts with the acidic silanol groups on the silica, effectively "shielding" the target analyte from these sites and enabling symmetrical peak elution.[2]

Workflow for Method Development and Purification

A successful column chromatography purification relies on a systematic preliminary analysis using Thin-Layer Chromatography (TLC).[7] TLC is a rapid and inexpensive technique used to determine the optimal solvent system for the separation.[8]

PurificationWorkflow cluster_prep Method Development cluster_main Column Chromatography cluster_post Analysis & Isolation TLC Step 1: TLC Optimization (Find solvent system where target Rf is 0.15-0.35) Pack Step 2: Column Packing (Create a homogenous stationary phase bed) TLC->Pack Optimized Eluent Load Step 3: Sample Loading (Apply crude mixture to the column) Pack->Load Elute Step 4: Elution & Fraction Collection (Run optimized mobile phase through the column) Load->Elute Analyze Step 5: Fraction Analysis (Monitor fractions by TLC) Elute->Analyze Isolate Step 6: Product Isolation (Combine pure fractions and evaporate solvent) Analyze->Isolate Identify Pure Fractions PureProduct Pure Product Isolate->PureProduct Crude Crude Product Mixture Crude->TLC

Caption: Workflow for purification of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile.

Detailed Experimental Protocols

Protocol 1: Solvent System Optimization using TLC

The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.15 to 0.35.[9][10] This Rf range typically translates to the best separation on a silica gel column.[8]

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chambers

  • Capillary spotters

  • Crude sample of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile

  • Solvents: Hexane (Hex), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • Additive: Triethylamine (TEA)

  • UV lamp (254 nm) for visualization

Procedure:

  • Prepare Eluents: Prepare a few different solvent systems in beakers. Always add 0.5% TEA to each system. For example:

    • System A: 30% EtOAc in Hexane + 0.5% TEA

    • System B: 50% EtOAc in Hexane + 0.5% TEA

    • System C: 5% MeOH in DCM + 0.5% TEA

  • Prepare Sample: Dissolve a small amount of the crude material in a few drops of DCM or EtOAc.

  • Spot the TLC Plate: Using a capillary spotter, carefully apply a small spot of the sample solution onto the baseline of the TLC plate.

  • Develop the Plate: Place the spotted TLC plate into a developing chamber containing one of the prepared eluents. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. Circle the spots lightly with a pencil.

  • Calculate Rf: Measure the distance from the baseline to the center of the spot (d_spot) and the distance from the baseline to the solvent front (d_front). Calculate the Rf value: Rf = d_spot / d_front .

  • Optimize: Adjust the polarity of the eluent until the spot corresponding to the target compound has an Rf between 0.15 and 0.35.

    • If the Rf is too high (>0.4), the eluent is too polar. Decrease the proportion of the more polar solvent (e.g., EtOAc or MeOH).[11]

    • If the Rf is too low (<0.15), the eluent is not polar enough. Increase the proportion of the more polar solvent.[3]

Example TLC Optimization Data
Solvent System (v/v/v) Observed Rf of Target Compound
Hexane:EtOAc:TEA (70:30:0.5)0.55 (Too High)
Hexane:EtOAc:TEA (85:15:0.5)0.25 (Optimal)
Hexane:EtOAc:TEA (95:5:0.5)0.08 (Too Low)
Protocol 2: Preparative Column Chromatography

Materials:

  • Glass chromatography column with stopcock

  • Silica gel (230-400 mesh), typically 50-100x the weight of the crude material

  • Optimized eluent from Protocol 1 (including TEA)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection vessels (test tubes or flasks)

Procedure:

  • Column Preparation (Slurry Packing):

    • Place a small plug of cotton/glass wool at the bottom of the column. Add a ~1 cm layer of sand.[3]

    • In a beaker, make a slurry of the required amount of silica gel in the initial, least polar mobile phase. Stir gently to remove air bubbles.[3]

    • With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing. Never let the top of the silica bed run dry.

    • Add a final ~1 cm layer of sand on top of the packed silica to prevent disturbance during solvent addition.[3]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude material in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (approx. 2-3x the weight of the crude material) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a uniform layer.[3]

  • Elution and Fraction Collection:

    • Carefully add the optimized mobile phase to the column, filling the space above the sand.

    • Open the stopcock and begin collecting the eluting solvent in fractions (e.g., 10-20 mL per fraction, depending on column size). Maintain a constant head of solvent above the silica bed at all times.[7]

    • If impurities are very non-polar, you may start with a less polar solvent system and gradually increase the polarity (gradient elution) once the impurities have eluted.[11]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC. Spot several fractions on a single TLC plate alongside a spot of the original crude mixture.

    • Develop the plate in the optimized eluent.

    • Identify the fractions that contain the pure target compound (single spot at the correct Rf).

  • Product Isolation:

    • Combine the fractions identified as pure.

    • Remove the solvent and triethylamine using a rotary evaporator to yield the purified 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile.

Troubleshooting Common Issues

Troubleshooting cluster_tailing Peak Tailing / Streaking cluster_sep Poor Separation (Co-elution) cluster_elute Compound Not Eluting cluster_recovery Low Recovery Problem Problem Observed TailingCause Cause: Insufficient TEA or strong acid-base interaction with silica. Problem->TailingCause [Ref: 14, 18] SepCause Cause: Mobile phase polarity is not optimal. ΔRf on TLC is too small. Problem->SepCause [Ref: 8] EluteCause Cause: Mobile phase is not polar enough. Problem->EluteCause [Ref: 14] RecCause Cause: Irreversible adsorption on silica or compound decomposition. Problem->RecCause [Ref: 18] TailingSol Solution: Increase TEA concentration in mobile phase to 0.5-1.0%. TailingCause->TailingSol SepSol Solution: Re-optimize TLC with different solvent systems (e.g., DCM/MeOH). Use gradient elution. SepCause->SepSol EluteSol Solution: Gradually increase the polarity of the mobile phase (gradient elution). EluteCause->EluteSol RecSol Solution: Ensure TEA is used. Consider using a more inert stationary phase like alumina (basic). RecCause->RecSol

Caption: Troubleshooting guide for common column chromatography problems.

Problem Probable Cause(s) Recommended Solution(s)
Peak Tailing / Streaking on TLC and Column The basic nitrogen groups are interacting with acidic silanol sites on the silica.[2][3]Add or increase the concentration of triethylamine (TEA) to 0.5-1.0% in the mobile phase to neutralize the silica surface.[3]
Poor Separation / Co-elution of Compounds The chosen solvent system does not provide adequate resolution (ΔRf between spots on TLC is too small).[7] The column may be overloaded with crude material.Re-optimize the solvent system using TLC to maximize the difference in Rf values.[8] Try a different solvent combination (e.g., switch from Hex/EtOAc to DCM/MeOH). Reduce the amount of sample loaded onto the column.
Compound Elutes Too Quickly (High Rf) The mobile phase is too polar.[3]Decrease the percentage of the more polar solvent in the eluent system (e.g., from 15% EtOAc to 10% EtOAc).
Compound Elutes Too Slowly or Not at All (Low Rf) The mobile phase is not polar enough.[3]Gradually increase the polarity of the mobile phase during the run (gradient elution).[11]
Low Recovery of Product The compound is irreversibly binding to the silica gel. The compound may be unstable on silica.Ensure an adequate amount of TEA is used throughout the purification. If the problem persists, consider switching to a basic stationary phase like alumina.

Conclusion

The purification of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile by column chromatography is readily achievable despite its basic nature. The critical factor for success is the deactivation of the acidic silica gel stationary phase by incorporating a basic modifier, such as triethylamine, into the mobile phase. By following a systematic workflow that begins with careful TLC optimization to achieve an ideal Rf value, researchers can effectively mitigate issues like peak tailing and low recovery, leading to the isolation of the target compound with high purity.

References

  • Vertex AI Search. (2025, November 3).
  • MilliporeSigma. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Dr. Maisch GmbH. (n.d.). Normal Phase.
  • ResearchGate. (2015, June 21). Why is normal phase chromatography good for use on polar analytes?
  • YMC America. (n.d.).
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Waters Blog. (2025, June 18).
  • Chrom Tech, Inc. (2024, November 20).
  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Phenomenex. (2025, August 12). Normal-phase vs.
  • Biotage. (2023, January 23).
  • alwsci. (2024, May 10).
  • Chrom Tech, Inc. (2025, October 20).
  • Benchchem. (2025, December).
  • Phenomenex. (2025, June 6).
  • ResearchGate. (2014, January 9).
  • Yamazen USA. (n.d.).
  • Benchchem. (2025).
  • The Royal Society of Chemistry. (n.d.).
  • Welch Materials. (2024, November 25).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Buchi.com. (n.d.).
  • ResearchGate. (2025, December 9). (PDF)
  • Google Patents. (n.d.).
  • Supelco. (n.d.). Bulletin 792C Packed Column GC Troubleshooting Guide.
  • Restek. (n.d.). Troubleshooting Guide.
  • LCGC North America. (n.d.). Chromatography Problem Solving and Troubleshooting.
  • Supelco. (n.d.). Stability and Performance of Cyano Bonded Phase HPLC Columns.
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • Molport. (n.d.). 2-[6-(dimethylamino)-4-methylpyridin-3-yl]acetonitrile.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Biotage. (2023, January 30).
  • PubMed. (2010, November 15). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
  • ResearchGate. (2023, August 27).
  • YouTube. (2021, February 9).
  • Sigma-Aldrich. (n.d.). (Dimethylamino)acetonitrile 97%.
  • PubChem. (n.d.). 6-(2-(5-(3-(Dimethylamino)propyl)pyridin-3-Yl)ethyl)-4-Methylpyridin-2-Amine.
  • PubChem. (n.d.). 2-(Pyrimidin-4-yl)acetonitrile.
  • Organic Syntheses. (n.d.). 4-amino-2,6-dimethylpyrimidine.
  • Google Patents. (2020, May 1). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • WIPO Patentscope. (2001, April 26). WO/2001/029003.
  • MDPI. (2009, November 3). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines.
  • ResearchGate. (n.d.). ChemInform Abstract: An Efficient Protocol for the Synthesis of 2-Amino-4,6-diphenylpyridine-3-carbonitrile...

Sources

Method

Application Notes and Protocols: 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile in Kinase Inhibitor Synthesis

Authored by: A Senior Application Scientist Introduction: A Privileged Scaffold for Kinase-Targeted Drug Discovery The relentless pursuit of novel kinase inhibitors remains a cornerstone of modern oncology and immunology...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: A Privileged Scaffold for Kinase-Targeted Drug Discovery

The relentless pursuit of novel kinase inhibitors remains a cornerstone of modern oncology and immunology drug discovery.[1][2] Protein kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets.[3] The design of potent and selective kinase inhibitors often hinges on the identification of "privileged scaffolds"—core molecular frameworks that are amenable to chemical diversification and can effectively interact with the ATP-binding site common to most kinases. The substituted pyridine ring is one such scaffold, prized for its ability to form critical hydrogen bond interactions with the hinge region of the kinase active site.[4]

This document provides a comprehensive guide to the synthetic utility of 2-(6-(dimethylamino)-4-methylpyridin-3-yl)acetonitrile , a highly functionalized pyridine derivative poised for elaboration into novel kinase inhibitor libraries. Its unique constellation of functional groups—a basic dimethylamino moiety, a reactive acetonitrile group, and a strategically placed methyl group on the pyridine core—offers a rich platform for chemical exploration. We will delve into the inherent reactivity of this building block, provide detailed protocols for its conversion into advanced intermediates, and outline methodologies for the biological evaluation of the resulting compounds as potential kinase inhibitors.

Chemical Properties and Inherent Reactivity

The synthetic potential of 2-(6-(dimethylamino)-4-methylpyridin-3-yl)acetonitrile is dictated by its key structural features:

  • The Pyridine Core: The nitrogen atom of the pyridine ring is a key hydrogen bond acceptor, crucial for anchoring inhibitors into the kinase hinge region. The electron-donating 6-(dimethylamino) group increases the basicity of this nitrogen and modulates the electronic properties of the ring.

  • The Acetonitrile Moiety: This is the primary center for synthetic elaboration.

    • Active Methylene Group: The protons on the carbon adjacent to the nitrile (-CH2CN) are acidic. This allows for deprotonation to form a stabilized carbanion, which can act as a potent nucleophile in a variety of carbon-carbon bond-forming reactions.

    • Nitrile Group: The nitrile itself is a versatile functional group. It can be hydrolyzed to amides or carboxylic acids, reduced to primary amines, or, most importantly for our purposes, serve as an electrophilic or nucleophilic partner in cyclization reactions to construct new heterocyclic rings, such as pyrimidines or thiazoles.[5]

The strategic combination of these features makes this molecule an ideal starting point for creating libraries of compounds for screening against various kinase targets.

Synthetic Strategies & Protocols

A common and highly effective strategy in kinase inhibitor design is the construction of a 2-aminopyrimidine ring system, which effectively mimics the adenine core of ATP. The acetonitrile group of our starting material is perfectly primed for this transformation.

Protocol 1: Synthesis of a Substituted Aminopyrimidine Intermediate

This protocol details the construction of a key aminopyrimidine intermediate via condensation of 2-(6-(dimethylamino)-4-methylpyridin-3-yl)acetonitrile with a guanidine derivative. This approach leverages the reactivity of the active methylene group and the nitrile functionality.

Workflow for Aminopyrimidine Synthesis

A 2-(6-(Dimethylamino)-4-methylpyridin- 3-yl)acetonitrile B Step 1: Enamine Formation (DMF-DMA, 80°C) A->B Reactant C Enaminonitrile Intermediate B->C Product D Step 2: Cyclization (Guanidine HCl, NaOEt, EtOH, Reflux) C->D Reactant E Target Aminopyrimidine Intermediate D->E Product A Prepare serial dilution of inhibitor compound B Add kinase, substrate, and inhibitor to microplate A->B C Initiate reaction with ATP B->C D Incubate at 30°C C->D E Stop reaction and add detection reagent (e.g., ADP-Glo™) D->E F Measure luminescence E->F G Calculate % Inhibition and determine IC50 F->G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Downstream Downstream Effectors (mTOR, etc.) Akt->Downstream Proliferation Cell Growth, Proliferation, & Survival Downstream->Proliferation Inhibitor Synthesized Inhibitor Inhibitor->PI3K Inhibition

Sources

Application

Application Note: Design and Execution of Biological Assays for 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile in Fragment-Based Drug Discovery

Executive Summary & Scaffold Rationale The compound 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile (CAS: 764651-70-9; MW: 175.23 g/mol ) represents a highly privileged, Rule-of-Three (Ro3) compliant starting poin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

The compound 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile (CAS: 764651-70-9; MW: 175.23 g/mol ) represents a highly privileged, Rule-of-Three (Ro3) compliant starting point for Fragment-Based Drug Discovery (FBDD). Structurally, it features a substituted pyridine ring paired with an electron-donating dimethylamino group and a highly directional cyanomethyl (acetonitrile) vector.

Mechanistic Rationale: Substituted aminopyridines are classic pharmacophores for kinase inhibition, typically anchoring into the ATP-binding pocket's hinge region. While primary 2-aminopyridines donate a hydrogen bond to the hinge backbone, the tertiary dimethylamino group in this scaffold alters the binding paradigm. The pyridine nitrogen and the nitrile group act as potent hydrogen bond acceptors, while the dimethylamino moiety is forced to occupy adjacent hydrophobic space or project toward the solvent channel.

To systematically evolve this fragment into a potent lead, we must employ a self-validating cascade of biochemical, biophysical, and cellular assays. This guide details the causal logic and step-by-step protocols required to validate this compound as a kinase inhibitor lead.

FBDD_Workflow A 1. Compound Prep (MW: 175.23) B 2. TR-FRET Assay (Biochemical Potency) A->B C 3. SPR Biosensor (Binding Kinetics) B->C D 4. NanoBRET TE (Cellular Efficacy) C->D E 5. SAR Elaboration (Lead Generation) D->E

Fig 1: Step-by-step FBDD workflow for evaluating the aminopyridine fragment.

Phase I: Primary Biochemical Screening (TR-FRET)

Causality & Logic: Fragments exhibit inherently weak affinities (typically high μM to mM ). Standard colorimetric assays lack the dynamic range to detect these weak interactions against background noise. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides exceptional signal-to-noise ratios by utilizing long-emission lanthanide fluorophores, making it the gold standard for detecting low-affinity competitive ATP-binding site inhibitors[1].

Self-Validating Protocol (LANCE® Ultra TR-FRET):

  • Reagent Preparation: Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Titration: Serially dilute 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile in 100% DMSO. Transfer to a 384-well OptiPlate to achieve a final assay concentration range of 1.5 μM to 2 mM (maintaining a constant 1% DMSO final concentration).

  • Enzyme Incubation: Add the target recombinant kinase (e.g., CDK4/Cyclin D1) at a concentration predetermined to phosphorylate 20%–50% of the substrate. Incubate with the fragment for 15 minutes at room temperature to allow pre-equilibrium[1].

  • Reaction Initiation: Add ATP at its apparent Km​ alongside the ULight™-labeled peptide substrate. Incubate for 60 minutes. Control Checkpoint: Include a known potent inhibitor (e.g., Staurosporine) to validate assay sensitivity.

  • Detection: Stop the reaction by adding EDTA (to chelate Mg²⁺), followed by the Europium (Eu)-labeled anti-phospho antibody.

  • Readout: Measure on a multi-mode microplate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm). Calculate the 665/615 ratio to determine the IC50​ .

Phase II: Biophysical Validation (Surface Plasmon Resonance)

Causality & Logic: Biochemical assays are susceptible to false positives caused by compound aggregation or non-specific redox reactivity. Surface Plasmon Resonance (SPR) provides label-free, real-time kinetic data ( kon​ and koff​ ) and confirms a 1:1 binding stoichiometry. SPR is essential in FBDD because it directly measures the physical interaction between the fragment and the target, independent of enzymatic activity[2],[3].

Self-Validating Protocol (SPR Binding Kinetics):

  • Surface Preparation: Immobilize the target kinase onto a CM5 sensor chip using standard amine coupling (EDC/NHS) to a density of 2000-3000 Resonance Units (RU). Leave one flow cell unmodified as a reference surface.

  • Buffer Calibration: Establish a rigorous DMSO calibration curve (0.5% to 1.5% DMSO in PBS-P+ running buffer) to correct for the bulk refractive index differences caused by solvent mismatch.

  • Analyte Injection: Inject the fragment at multiple concentrations (e.g., 3.12 μM to 500 μM ) using a high flow rate (30-50 μL/min ) to minimize mass transport limitations.

  • Regeneration: Because fragments typically have very fast dissociation rates ( koff​ ), the surface often regenerates simply by flowing running buffer.

  • Data Fitting: Double-reference the sensograms (subtracting both the reference flow cell and a blank buffer injection). Fit the data to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​ ).

Phase III: Cellular Target Engagement (NanoBRET)

Causality & Logic: A fragment's biochemical potency rarely translates directly to cellular efficacy due to poor membrane permeability, intracellular compartmentalization, and fierce competition from high intracellular ATP concentrations (1-5 mM). The NanoBRET Target Engagement (TE) assay bridges this gap by quantifying target occupancy in live, intact cells[4],[5].

NanoBRET_Logic N1 NanoLuc-Kinase Fusion (Expressed in live cell) N3 High BRET Signal (Baseline Proximity) N1->N3 Proximity N2 Fluorescent Tracer (Cell-permeable) N2->N3 Binding N5 Tracer Displacement N3->N5 N4 Test Compound (764651-70-9) N4->N5 Competes N6 Loss of BRET Signal (Quantified Engagement) N5->N6 Dose-dependent

Fig 2: Mechanism of NanoBRET Target Engagement assay for live-cell validation.

Self-Validating Protocol (Intracellular Kinase Assay):

  • Transfection: Transiently transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Plate cells in 384-well white tissue culture plates[6].

  • Tracer Equilibration: Add the appropriate cell-permeable NanoBRET® TE Tracer at its predetermined EC50​ concentration.

  • Compound Competition: Add the fragment (764651-70-9) in a dose-response titration. Incubate for 2 hours at 37°C to ensure intracellular equilibration. Control Checkpoint: Include wells with Tracer only (maximum BRET) and wells with a massive excess of unlabeled reference inhibitor (minimum BRET) to define the assay window.

  • Signal Generation: Add the NanoBRET Nano-Glo® Substrate and the Extracellular NanoLuc Inhibitor (to extinguish signal from dead cells).

  • Readout: Measure donor emission (460 nm) and acceptor emission (618 nm). The loss of BRET signal correlates directly with the fragment successfully penetrating the cell and displacing the tracer from the kinase[4].

Quantitative Data Synthesis & SAR Translation

To ensure rigorous decision-making before committing chemistry resources to elaborate the cyanomethyl group or modify the dimethylamino vector, data from all three phases must be synthesized. The table below outlines the expected metrics and validation checkpoints for this specific fragment class.

Assay PhaseMethodologyKey Quantitative MetricExpected Fragment RangeValidation Checkpoint
Primary Biochemical TR-FRET IC50​ / Ki​ 50 μM
  • 1 mM
Z'-factor > 0.6; Hill slope ~1.0
Biophysical SPR KD​ , kon​ , koff​ KD​ : 50 μM
  • 1 mM
  • 1:1 Langmuir fit; Square wave sensogram
    Cellular NanoBRET TECellular IC50​ > 500 μM (Right-shifted)Stable Tracer-only baseline
    Ligand Efficiency Calculation LE (kcal/mol/heavy atom)> 0.30Confirms optimal binding per atom

    Note: Because 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile has only 13 heavy atoms, an SPR-derived KD​ of 100 μM yields an excellent Ligand Efficiency (LE) of ~0.42, strongly justifying its progression into structure-based lead optimization.

    References

    • Navratilova, I., & Hopkins, A. L. (2011). "Emerging role of surface plasmon resonance in fragment-based drug discovery." Future Medicinal Chemistry. URL:[Link]

    • Jin, H. Y., et al. (2020). "High-Throughput Implementation of the NanoBRET Target Engagement Intracellular Kinase Assay to Reveal Differential Compound Engagement by SIK2/3 Isoforms." SLAS Discovery. URL:[Link]

    • SGC-UNC. "NanoBRET Assays." Structural Genomics Consortium. URL: [Link]

    • PerkinElmer (Protocol referenced via PMC). "Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity." Molecules (2015). URL:[Link]

    • Huber, W., et al. (2021). "Fragment Screening by Surface Plasmon Resonance." ACS Medicinal Chemistry Letters. URL:[Link]

    Sources

    Method

    Application Note: Handling, Storage, and Synthetic Workflows for 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile

    Introduction and Chemical Profiling 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile (CAS: 764651-70-9) is a highly specialized, polyfunctional pyridine building block utilized extensively in advanced medicinal che...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction and Chemical Profiling

    2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile (CAS: 764651-70-9) is a highly specialized, polyfunctional pyridine building block utilized extensively in advanced medicinal chemistry. To effectively handle and deploy this compound, researchers must understand the causality behind its structural features:

    • Dimethylamino Group (-N(CH3)2): Acts as a strong electron-donating group via resonance, significantly increasing the electron density of the pyridine ring. While this prevents unwanted nucleophilic aromatic substitution on the ring, it renders the molecule susceptible to N-oxidation. Furthermore, it increases the basicity of the pyridine nitrogen, meaning the compound will readily form salts in acidic media, drastically altering its solubility.

    • Acetonitrile Moiety (-CH2CN): The α -protons adjacent to the electron-withdrawing nitrile group are mildly acidic (pKa ~25–30 in polar aprotic solvents). This allows for targeted deprotonation by strong bases (e.g., NaH, LDA) to form a nitrile-stabilized carbanion, serving as a versatile nucleophile for alkylation or condensation reactions.

    Table 1: Physicochemical Profile

    PropertyValue / DescriptionCausality / Impact on Handling
    Molecular Formula C10H13N3High nitrogen content; basic nature.
    Molecular Weight 175.23 g/mol Small molecule; highly mobile in organic solvents.
    SMILES CN(C)c1cc(C)c(CC#N)cn1Defines steric hindrance around the α -carbon.
    Solubility DMF, DMSO, DCM, EtOAcRequires polar aprotic solvents for carbanion stabilization.
    Appearance Solid/Viscous LiquidHygroscopic tendencies; requires moisture protection.

    Data supported by the Molport Chemical Database [1].

    Mechanistic Role in Drug Discovery

    This compound is a critical synthetic intermediate in the development of Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists (e.g., pyrazolo[1,5-a]pyrimidine derivatives). CRF1 antagonists are investigated for treating stress-related psychiatric disorders and congenital adrenal hyperplasia (CAH) by blocking the hypersecretion of adrenocorticotropic hormone (ACTH) [2].

    CRF1_Pathway CRF CRF Peptide CRF1R CRF1 Receptor (GPCR) CRF->CRF1R Activates Gs Gαs Protein CRF1R->Gs Couples cAMP cAMP Accumulation Gs->cAMP Stimulates ACTH ACTH Release cAMP->ACTH Triggers Antagonist CRF1 Antagonist (from CAS 764651-70-9) Antagonist->CRF1R Blocks

    Fig 1: Logical relationship of CRF1 receptor signaling and the inhibitory role of synthesized antagonists.

    Storage and Stability Management

    Because the electron-rich dimethylaminopyridine core is prone to oxidation, and the nitrile group can hydrolyze under extreme pH in the presence of water, strict storage protocols must be enforced to maintain chemical integrity.

    Table 2: Storage and Stability Matrix

    ConditionSpecificationScientific Rationale
    Temperature -20°C (Long-term)Suppresses thermal degradation and spontaneous oxidation.
    Atmosphere Argon or Nitrogen (Inert)Prevents atmospheric oxygen from forming pyridine N-oxides.
    Container Amber Glass, PTFE CapProtects from UV-induced radical formation; prevents leaching.
    Moisture Desiccated (<10% RH)Prevents ambient moisture from initiating nitrile hydrolysis.

    Handling and Safety Protocols (Self-Validating System)

    As a nitrile-containing pyridine derivative, this compound poses acute toxicity risks (oral/dermal) and acts as an irritant [3].

    • PPE Requirements: Handle exclusively in a Class II fume hood. Use double-layered nitrile gloves. Causality: Organic bases can permeate single-layer nitrile over prolonged exposure; double-gloving ensures a self-validating barrier system where the outer glove can be frequently changed.

    • Weighing Protocol: Due to potential static charge and hygroscopicity, weigh the compound using an anti-static gun (Zerostat) in a draft-free enclosure. Immediately flush the source vial with Argon before resealing.

    Experimental Protocols

    Protocol A: Preparation of Anhydrous Stock Solutions

    Water contamination in stock solutions will destroy the strong bases (e.g., NaH) used in downstream reactions, generating hydroxide ions that hydrolyze the nitrile into an amide.

    • Preparation: Bake glassware at 120°C for 4 hours. Cool under a continuous stream of Argon.

    • Solvent Selection: Use strictly anhydrous, Sure/Seal™ packaged Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

    • Dissolution: Transfer 175.2 mg (1.0 mmol) of the compound into a 10 mL volumetric flask under Argon. Add 8 mL of anhydrous DMF.

    • Validation: Sonicate for 60 seconds until visually homogeneous. Dilute to the 10 mL mark to achieve a precise 100 mM stock.

    • Storage: Store over activated 3Å molecular sieves to continuously scavenge any introduced trace water.

    Protocol B: Alpha-Alkylation Workflow

    This protocol describes the targeted functionalization of the α -carbon, a fundamental step in building the complex scaffolds required for CRF1 antagonists [2].

    Alkylation_Workflow Step1 1. Dissolve CAS 764651-70-9 in anhydrous DMF Step2 2. Cool to 0°C under Argon Step1->Step2 Step3 3. Add Base (e.g., NaH) Dropwise Step2->Step3 Step4 4. Add Electrophile (Alkyl Halide) Step3->Step4 Step5 5. Quench & Extract (EtOAc/H2O) Step4->Step5 Step6 6. Purify via Flash Chromatography Step5->Step6

    Fig 2: Step-by-step experimental workflow for the alpha-alkylation of the acetonitrile moiety.

    Step-by-Step Methodology:

    • System Purge: Purge a 50 mL round-bottom flask with Argon for 10 minutes.

    • Deprotonation: Add 10 mL of the 100 mM stock solution (1.0 mmol) to the flask. Chill the reaction to 0°C using an ice bath. Causality: Cooling prevents the highly reactive carbanion from undergoing unwanted side reactions (e.g., dimerization).

    • Base Addition: Slowly add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes. A color change (typically deep yellow/orange) validates the formation of the carbanion.

    • Electrophile Introduction: Add 1.1 equivalents of the desired alkyl halide dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

    • Reaction Quench (Self-Validation): Monitor via TLC (Hexanes:EtOAc 7:3). Once the starting material spot disappears, carefully quench the reaction with 5 mL of saturated aqueous NH4Cl. Causality: NH4Cl provides mild protons to neutralize excess base without creating a highly acidic environment that would protonate the dimethylamino group and pull the product into the aqueous layer.

    • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo for downstream flash chromatography.

    References

    • Title: 2-[6-(dimethylamino)-4-methylpyridin-3-yl]acetonitrile (Molport-009-680-825) Source: Molport Chemical Database URL: [Link]

    • Title: PYRAZOLO [1,5-ALPHA] PYRIMIDINYL DERIVATIVES USEFUL AS CORTICOTROPIN-RELEASING FACTOR (CRF) RECEPTOR ANTAGONISTS (WO2006044958) Source: WIPO Patentscope URL: [Link]

    Technical Notes & Optimization

    Troubleshooting

    Troubleshooting the synthesis of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile

    Welcome to the Technical Support Center for Advanced Pyridine Scaffold Synthesis . As a Senior Application Scientist, I have designed this portal to guide you through the synthesis of 2-(6-(Dimethylamino)-4-methylpyridin...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Advanced Pyridine Scaffold Synthesis . As a Senior Application Scientist, I have designed this portal to guide you through the synthesis of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile (CAS: 764651-70-9).

    This compound is a critical building block, often utilized in the development of corticotropin-releasing factor (CRF) receptor antagonists and other kinase inhibitors[1]. Synthesizing substituted pyridylacetonitriles from nicotinic esters requires precise control over highly reactive benzylic-type intermediates. This guide provides a self-validating workflow, mechanistic troubleshooting, and standard operating procedures (SOPs) to ensure high yields and purity.

    Module 1: Synthetic Workflow Architecture

    The most robust route to this target relies on a four-step sequence beginning with the commercially available ethyl 6-chloro-4-methylnicotinate.

    SynthesisWorkflow A Ethyl 6-chloro-4-methylnicotinate (Starting Material) B Ethyl 6-(dimethylamino)-4-methylnicotinate (Intermediate 1) A->B Step 1: SNAr HNMe2, DMF, 90°C C (6-(Dimethylamino)-4-methylpyridin-3-yl)methanol (Intermediate 2) B->C Step 2: Reduction LiAlH4, THF, 0°C D 5-(Chloromethyl)-N,N,4-trimethylpyridin-2-amine (Intermediate 3) C->D Step 3: Chlorination SOCl2, DCM, 0°C E 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile (Target Compound) D->E Step 4: Cyanation NaCN, TBAB (PTC), DCM/H2O

    Fig 1. Four-step synthetic workflow for 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile.

    Module 2: Diagnostic Q&A (Troubleshooting)

    Q1: My SNAr reaction (Step 1) stalls at ~60% conversion despite excess dimethylamine. Why? Mechanistic Rationale: Dimethylamine (HNMe₂) is a gas at room temperature (bp 7 °C). When run in standard reflux setups, the effective concentration of the nucleophile drops rapidly as it volatilizes out of the solvent. While the 6-position is highly activated by the para-ester and ortho-ring nitrogen, the adjacent 4-methyl group exerts mild steric hindrance, requiring sustained high concentrations of HNMe₂ to drive the reaction to completion. Solution: Conduct the reaction in a sealed pressure tube or autoclave. Alternatively, use dimethylamine hydrochloride (NHMe₂·HCl) with a non-nucleophilic base (e.g., DIPEA) in a polar aprotic solvent like DMF at 90 °C to maintain a constant concentration of the free amine.

    Q2: During the ester reduction (Step 2), I get a stubborn, unfilterable gel during workup. How do I recover my product? Mechanistic Rationale: The use of Lithium Aluminum Hydride (LiAlH₄) produces complex aluminum alkoxide salts. Standard aqueous quenching hydrolyzes these into amorphous aluminum hydroxide [Al(OH)₃], which traps the basic pyridine product in a gelatinous emulsion. Solution: Implement the Fieser Method [2]. For every x grams of LiAlH₄ used, sequentially add x mL of H₂O, x mL of 15% aqueous NaOH, and 3x mL of H₂O under vigorous stirring. This specific sequence forces the aluminum salts to precipitate as a dense, granular white solid (aluminates) that is easily removed via vacuum filtration over Celite.

    Q3: The chloromethyl intermediate (Step 3) degrades completely during silica gel chromatography. What is happening? Mechanistic Rationale: The intermediate is a highly reactive benzylic-type chloride. The dimethylamino group strongly donates electron density into the pyridine ring via resonance. This facilitates the spontaneous departure of the chloride ion to form a highly electrophilic aza-xylylene-like intermediate. On silica gel, or upon standing, it undergoes rapid solvolysis or intermolecular self-alkylation (forming quaternary ammonium polymers). Solution: Do not purify this intermediate. Isolate it as the crude hydrochloride salt (which protonates the pyridine nitrogen, deactivating the ring and preventing self-alkylation) and telescope it directly into the cyanation step.

    Q4: The final cyanation (Step 4) yields low amounts of the target nitrile and high amounts of the alcohol byproduct. How can I fix this? Mechanistic Rationale: Alkali metal cyanides (NaCN/KCN) have poor solubility in organic solvents. If water is added to dissolve the cyanide, the highly reactive chloromethyl intermediate undergoes competing hydrolysis before the cyanide ion can attack. Solution: Utilize Phase-Transfer Catalysis (PTC) [3]. By using a biphasic system (DCM/Water) with Tetrabutylammonium bromide (TBAB), the lipophilic quaternary ammonium cation shuttles the cyanide ion into the organic phase as a "naked," highly nucleophilic anion. This drastically accelerates the cyanation rate, outcompeting the hydrolysis pathway.

    Module 3: Standard Operating Procedures (SOP)

    Every protocol below is designed as a self-validating system, requiring an In-Process Control (IPC) check before proceeding.

    Step 1: SNAr Amination

    • Charge a pressure vessel with ethyl 6-chloro-4-methylnicotinate (1.0 eq), dimethylamine hydrochloride (3.0 eq), DIPEA (4.0 eq), and anhydrous DMF (0.5 M).

    • Seal and heat to 90 °C for 12 hours.

    • IPC Validation: Analyze via LC-MS. Proceed only when the starting material peak (m/z 200[M+H]⁺) is ≤ 2% and the product peak (m/z 209 [M+H]⁺) is dominant.

    • Cool, dilute with EtOAc, wash with water (3x) to remove DMF, dry over Na₂SO₄, and concentrate.

    Step 2: Ester Reduction

    • Dissolve Intermediate 1 in anhydrous THF (0.2 M) and cool to 0 °C under N₂.

    • Add LiAlH₄ (1.5 eq) portion-wise. Stir at 0 °C for 2 hours.

    • IPC Validation: TLC (1:1 Hexane/EtOAc). The ester spot (higher Rf) must be completely converted to the highly polar alcohol spot (lower Rf).

    • Quench using the Fieser method[2] (see Q2). Filter the granular salts, wash with THF, and concentrate the filtrate to yield Intermediate 2.

    Step 3: Chlorination (Telescoped)

    • Dissolve crude Intermediate 2 in anhydrous DCM (0.2 M) and cool to 0 °C.

    • Add Thionyl Chloride (SOCl₂, 2.0 eq) dropwise. Stir for 1 hour at 0 °C.

    • IPC Validation: Quench a 10 µL aliquot in 1 mL of methanol. LC-MS should show the methyl ether derivative (m/z 181[M+H]⁺), confirming the presence of the reactive chloride.

    • Concentrate the reaction mixture in vacuo to dryness to remove excess SOCl₂ and HCl. Use the resulting solid (Intermediate 3 hydrochloride) immediately.

    Step 4: PTC Cyanation

    • Dissolve Intermediate 3 in DCM (0.2 M). Add a solution of NaCN (3.0 eq) in a minimal amount of water, followed by TBAB (0.1 eq).

    • Stir vigorously at room temperature for 4 hours.

    • IPC Validation: Analyze via LC-MS (Target m/z 176 [M+H]⁺) or IR spectroscopy (appearance of a sharp C≡N stretch at ~2250 cm⁻¹).

    • Separate the organic layer, wash with 5% NaHCO₃, dry over Na₂SO₄, and purify via flash chromatography (Hexane/EtOAc) to isolate the target acetonitrile.

    Module 4: Quantitative Data Summary

    StepTransformationReagents / CatalystsTemp (°C)Time (h)IPC Target (LC-MS)Expected Yield
    1 SNArHNMe₂·HCl, DIPEA, DMF90 °C12m/z 209 [M+H]⁺85 - 92%
    2 ReductionLiAlH₄, THF0 °C2m/z 167 [M+H]⁺90 - 95%
    3 ChlorinationSOCl₂, DCM0 °C1m/z 181 (MeOH quench)Quantitative (Crude)
    4 PTC CyanationNaCN, TBAB, DCM/H₂O25 °C4m/z 176 [M+H]⁺70 - 80%

    Module 5: References

    • Design of 2,5-Dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine (NBI 30775/R121919) and Structure−Activity Relationships of a Series of Potent and Orally Active Corticotropin-Releasing Factor Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications.[Link]

    Sources

    Optimization

    Process Chemistry Support Center: Synthesis &amp; Troubleshooting of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile

    Welcome to the Technical Support Center. This guide is specifically engineered for process chemists and drug development professionals working on the synthesis of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile .

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is specifically engineered for process chemists and drug development professionals working on the synthesis of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile . This molecule is a highly functionalized pyridine building block, most notably utilized as a critical intermediate in the synthesis of Corticotropin-Releasing Factor-1 (CRF1) receptor antagonists, such as the clinical candidate NBI-30775 (R121919) [1].

    Due to the highly activated nature of the pyridine ring and the acidity of the resulting benzylic/alpha-nitrile positions, this synthetic route is prone to regioisomeric and dimeric byproducts. This guide provides causality-driven troubleshooting and self-validating protocols to ensure high-fidelity scale-up.

    Module 1: Synthetic Workflow & Pathway Visualization

    The standard industrial route involves a five-step sequence starting from commercially available 2-amino-4-methylpyridine.

    SynthesisPathway A 2-Amino-4- methylpyridine B 2-(Dimethylamino)- 4-methylpyridine A->B NaBH3CN, HCHO AcOH, 0°C C 6-(Dimethylamino)- 4-methylnicotinaldehyde B->C POCl3, DMF (Vilsmeier-Haack) D (6-(Dimethylamino)- 4-methylpyridin-3-yl)methanol C->D NaBH4, MeOH 0°C to RT E 5-(Chloromethyl)-N,N,4- trimethylpyridin-2-amine D->E SOCl2, DCM 0°C F 2-(6-(Dimethylamino)- 4-methylpyridin-3-yl) acetonitrile E->F NaCN, TBAB H2O/DCM

    Fig 1. Five-step synthetic workflow for 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile.

    Module 2: Byproduct Threshold & Corrective Action Matrix

    To maintain scientific integrity and downstream purity, monitor your intermediates against these validated thresholds.

    Reaction StepTarget IntermediateExpected YieldPrimary ByproductCritical Threshold (LC-MS)Corrective Action
    Reductive Amination 2-(Dimethylamino)-4-methylpyridine85–90%Monomethylated intermediate> 5%Maintain pH 4.0–4.5; add HCHO.
    Formylation 6-(Dimethylamino)-4-methylnicotinaldehyde70–75%3-formyl regioisomer> 10%Lower POCl₃ addition temp to -10 °C.
    Reduction (6-(Dimethylamino)-4-methylpyridin-3-yl)methanol90–95%Unreacted aldehyde> 2%Extend reaction time; check MeOH water content.
    Chlorination 5-(Chloromethyl)-N,N,4-trimethylpyridin-2-amine80–85%Bis(pyridin-3-ylmethyl) ether> 5%Utilize strict inverse addition of alcohol.
    Cyanation 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile75–80%Alpha-alkylated dimer (m/z 323.2)> 3%Switch to biphasic Phase-Transfer Catalysis (PTC).
    Module 3: Deep-Dive Troubleshooting Q&A

    Q1: During the initial reductive amination, my reaction stalls with a significant amount of a monomethylated intermediate. Can I swap NaBH₃CN for NaBH₄ to force the reaction to completion? Causality: No. This transformation relies on the continuous formation of an iminium ion between the amine and formaldehyde, which strictly requires a slightly acidic environment (pH ~4, buffered by acetic acid). and selectively reduces the iminium ion over the carbonyl group. If you substitute it with NaBH₄, the hydride will rapidly decompose in the acidic medium and prematurely reduce the formaldehyde to methanol, starving the reaction of its electrophile [1]. Solution: Do not change the hydride. Instead, verify the pH is strictly between 4.0 and 4.5. If the reaction stalls, spike the mixture with additional equivalents of formaldehyde and NaBH₃CN while maintaining the temperature at 0 °C.

    Q2: The Vilsmeier-Haack formylation is yielding a complex mixture of regioisomers. How do I improve the regioselectivity for the 5-position? Causality: The dimethylamino group strongly activates the pyridine ring toward electrophilic aromatic substitution at both the ortho (C3) and para (C5) positions. While C5 is electronically favored and sterically less hindered by the adjacent 4-methyl group, elevated temperatures provide enough kinetic energy to overcome the steric barrier at C3, leading to the 3-formyl byproduct. Solution: Thermodynamics and temperature control are your primary levers. Pre-cool the Vilsmeier reagent (POCl₃ in DMF) to -10 °C, and add the pyridine substrate dropwise, ensuring the internal temperature never exceeds 5 °C during the exothermic addition phase.

    Q3: My chlorination step with SOCl₂ yields a significant amount of a high-molecular-weight byproduct. What is it, and how do I prevent it? Causality: The byproduct is the bis(pyridin-3-ylmethyl) ether. This occurs when the unreacted benzylic alcohol intermediate acts as a nucleophile and attacks the newly formed benzylic chloride. This is a classic local concentration issue. Solution: Implement inverse addition . Instead of adding SOCl₂ to the alcohol, add the alcohol dropwise to a solution of excess SOCl₂ in DCM at 0 °C. This ensures that SOCl₂ is always in massive stoichiometric excess, instantaneously converting the alcohol to the chloride before any etherification can occur.

    Q4: The final cyanation step gives a heavy byproduct with an LC-MS m/z of 323.2 [M+H]⁺. What is happening? Causality: The target molecule contains highly acidic alpha-protons adjacent to the electron-withdrawing nitrile group. If the cyanation is performed in a monophasic system with strong bases or excess cyanide, these protons are abstracted. The resulting carbanion attacks unreacted 5-(chloromethyl)-N,N,4-trimethylpyridin-2-amine, forming an alpha-alkylated dimer (Exact mass: 322.20, m/z 323.2). Solution: Transition to a biphasic phase-transfer catalysis (PTC) system. Use a mixture of DCM and water with Sodium Cyanide (NaCN) and Tetrabutylammonium bromide (TBAB). The PTC shuttles the cyanide ion into the organic phase for a rapid Sₙ2 displacement, while keeping the bulk basicity low enough to prevent deprotonation of the product [2].

    Module 4: Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility, utilize these self-validating protocols for the two most critical steps in the sequence.

    Protocol A: Vilsmeier-Haack Formylation (Synthesis of Intermediate C)
    • Preparation: Charge a dry flask with anhydrous DMF (5.0 eq) and cool to -10 °C under N₂.

    • Activation: Add POCl₃ (3.0 eq) dropwise over 30 minutes. Self-Validation Check: The solution should transition from colorless to a pale yellow, viscous Vilsmeier complex.

    • Addition: Add 2-(Dimethylamino)-4-methylpyridine (1.0 eq) dissolved in a minimum amount of DMF dropwise, keeping the internal temperature < 5 °C.

    • Heating: Warm the reaction to 90 °C for 4 hours.

    • Quench & Workup: Cool to room temperature and pour over crushed ice. Neutralize slowly with saturated aqueous Na₂CO₃ until pH 7-8 is reached. Extract with EtOAc.

    • In-Process Control (IPC): Run a TLC (30% EtOAc/Hexanes).

      • Validation: The starting material (R_f = 0.6) should be absent. The product (R_f = 0.3) will appear as a strong UV-active spot that stains bright orange/red when dipped in 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain, confirming the presence of the aldehyde.

    Protocol B: Biphasic Cyanation (Synthesis of Target F)
    • Biphasic Setup: Dissolve 5-(Chloromethyl)-N,N,4-trimethylpyridin-2-amine (1.0 eq) in DCM (10 mL/g). Add Tetrabutylammonium bromide (TBAB, 0.1 eq).

    • Cyanide Addition: In a separate flask, dissolve NaCN (1.5 eq) in Deionized Water (5 mL/g). Add the aqueous NaCN solution to the DCM mixture at room temperature.

    • Reaction Execution: Stir vigorously (1000+ RPM) to ensure maximum phase mixing for 12 hours.

    • Workup: Separate the organic layer. Wash the organic layer with 5% aqueous NaOCl (bleach) to quench any residual free cyanide, followed by brine. Dry over Na₂SO₄ and concentrate.

    • In-Process Control (IPC): Analyze the crude mixture via LC-MS and IR Spectroscopy.

      • Validation 1 (LC-MS): Confirm the complete disappearance of the chloride isotope pattern (m/z 185.1/187.1) and the appearance of the target mass (m/z 176.1). Ensure the dimer (m/z 323.2) is < 3% AUC.

      • Validation 2 (IR): A successful reaction will exhibit a sharp, characteristic, albeit weak, C≡N stretching band at ~2250 cm⁻¹ in the IR spectrum.

    References
    • Chen, C., Wilcoxen, K. M., Huang, C. Q., Xie, Y. F., McCarthy, J. R., Webb, T. R., Zhu, Y. F., Saunders, J., Liu, X. J., Chen, T. K., Bozigian, H., & Grigoriadis, D. E. "Design of 2,5-Dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine (NBI 30775/R121919) and Structure−Activity Relationships of a Series of Potent and Orally Active Corticotropin-Releasing Factor Receptor Antagonists." Journal of Medicinal Chemistry, 2004, 47(19), 4787–4798. URL:[Link]

    • Hartz, R. A., et al. "Synthesis and evaluation of prodrugs of corticotropin-releasing factor-1 (CRF1) receptor antagonist BMS-665053 leading to improved oral bioavailability." Bioorganic & Medicinal Chemistry Letters, 2017, 27(6), 1360-1366. URL:[Link]

    Troubleshooting

    Technical Support Center: Synthesis of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile

    From the desk of the Senior Application Scientist Welcome to the technical support center for the synthesis and yield optimization of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile. This guide is designed for res...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    From the desk of the Senior Application Scientist

    Welcome to the technical support center for the synthesis and yield optimization of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals. Here, we move beyond simple protocols to explore the underlying chemistry, troubleshoot common issues, and provide actionable strategies to enhance your synthetic outcomes. Our approach is built on a foundation of scientific integrity, drawing from established literature and extensive laboratory experience.

    Understanding the Synthetic Pathway

    To effectively troubleshoot and optimize the yield of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile (Target Compound 3 ), we must first understand its logical synthetic route. A common and reliable method for synthesizing pyridylacetonitriles involves the nucleophilic substitution of a halomethylpyridine with a cyanide salt. This process is illustrated in the workflow below.

    The synthesis begins with the commercially available 6-(Dimethylamino)-4-methylnicotinic acid (1 ). This starting material is first reduced to the corresponding alcohol, 2-(6-(dimethylamino)-4-methylpyridin-3-yl)methanol. This intermediate is then halogenated, typically with thionyl chloride (SOCl₂), to produce the reactive chloromethyl intermediate, 3-(chloromethyl)-6-(dimethylamino)-4-methylpyridine (2 ). The final step is the cyanation reaction, where the chloromethyl intermediate reacts with a cyanide source, such as sodium cyanide (NaCN), to yield the target compound 3 .

    Synthetic_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Halogenation cluster_2 Step 3: Cyanation 1 6-(Dimethylamino)-4- methylnicotinic acid (1) Intermediate_A 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)methanol 1->Intermediate_A e.g., LiAlH₄, THF 2 3-(Chloromethyl)-6-(dimethylamino)- 4-methylpyridine (2) Intermediate_A->2 SOCl₂, DCM 3 Target Compound (3) 2-(6-(Dimethylamino)-4-methylpyridin- 3-yl)acetonitrile 2->3 NaCN, DMSO Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Check Reaction Conversion by TLC/HPLC Start->Check_Conversion Low_Conversion Problem: Low Conversion Check_Conversion->Low_Conversion Incomplete Good_Conversion Problem: Good Conversion, but Low Isolated Yield Check_Conversion->Good_Conversion Complete Action1 Verify Reagent Quality (Chloromethyl intermediate, Cyanide salt) Low_Conversion->Action1 Action3 Review Work-up Procedure (pH, Emulsions) Good_Conversion->Action3 Action2 Optimize Reaction Conditions (Solvent, Temp., Catalyst) Action1->Action2 End Yield Improved Action2->End Action4 Optimize Purification (Eluent Additives, Alternative Methods) Action3->Action4 Action4->End

    Optimization

    Optimizing reaction conditions for pyridinylacetonitrile synthesis

    Welcome to the Pyridinylacetonitrile Synthesis Support Center . This portal is engineered for researchers, scientists, and drug development professionals facing technical bottlenecks in the generation of pyridinylacetoni...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Pyridinylacetonitrile Synthesis Support Center . This portal is engineered for researchers, scientists, and drug development professionals facing technical bottlenecks in the generation of pyridinylacetonitrile building blocks.

    The methylene moiety in heteroaromatic substituted acetonitriles is highly reactive under mild conditions, making these compounds excellent precursors for the synthesis of functionally substituted azines, azoles, and complex pharmaceutical scaffolds[1]. However, the synthesis of these intermediates is frequently complicated by polyalkylation, transition-metal catalyst poisoning, and stalled conversions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your reaction conditions.

    Visual Workflow: Synthesis & Optimization Strategies

    G Start Pyridinylacetonitrile Synthesis Route1 Nucleophilic Substitution (SNAr) Start->Route1 Route2 Cyanation of Pyridylalkyl Halides Start->Route2 Route3 Pd-Catalyzed α-Arylation Start->Route3 Sub1 Halopyridine + Acetonitrile Base: LDA / KHMDS Route1->Sub1 Sub2 Chloromethylpyridine + KCN Solvent: EtOH/H2O Route2->Sub2 Sub3 Halopyridine + Acetonitrile Cat: Pd(OAc)2, Ligand: XPhos Route3->Sub3 Opt1 Control T (-78°C) Avoid Polyalkylation Sub1->Opt1 Opt2 Mixed Solvents Enhance Conversion Sub2->Opt2 Opt3 Bulky Phosphines Prevent Deactivation Sub3->Opt3

    Fig 1. Strategic pathways and optimization nodes for pyridinylacetonitrile synthesis.

    Section 1: Frequently Asked Questions (FAQs)

    Q1: Why am I observing significant polyalkylation and dimerization during the SNAr reaction of halopyridines with acetonitrile? A1: The causality lies in the inherent acidity of the resulting pyridinylacetonitrile product. Once the mono-arylated product forms, its alpha-protons are significantly more acidic than those of the starting acetonitrile. If the reaction is run at elevated temperatures or with an excess of a non-sterically hindered base, the mono-arylated product is rapidly deprotonated and acts as a nucleophile against another equivalent of halopyridine. Optimization Strategy: Utilize a strong, sterically hindered base such as Lithium diisopropylamide (LDA) or Potassium hexamethyldisilazide (KHMDS). Maintain strict cryogenic conditions (-78 °C) during the deprotonation phase to kinetically control the reaction. Furthermore, use acetonitrile in a massive stoichiometric excess (often acting as a co-solvent) to statistically favor mono-arylation over polyalkylation.

    Q2: In the cyanation of chloromethylpyridines, my conversion stalls at 60%, and I want to avoid using highly toxic HCN gas. How can I drive this to completion? A2: Stalled conversions in nucleophilic cyanation using alkali cyanides (like KCN or NaCN) in purely organic systems are typically caused by the poor solubility of the inorganic cyanide salt, starving the reaction of the necessary nucleophile. Optimization Strategy: Transition to a mixed aqueous-organic solvent system. For instance, the synthesis of 5-methoxy-2-pyridinylacetonitrile is highly efficient when the chloroderivative is refluxed with KCN in a biphasic Ethanol/Water (EtOH/H₂O) mixture[2]. The water solvates the cyanide salt, while the ethanol keeps the organic substrate in solution, allowing the SN2 substitution to proceed smoothly to completion.

    Q3: I am attempting a Palladium-catalyzed α-arylation of acetonitrile with 2-bromopyridine, but the catalyst rapidly deactivates. How do I stabilize the catalytic cycle? A3: Pyridine rings strongly coordinate to palladium centers. In the absence of proper steric shielding, they form stable, unreactive bis(pyridyl)palladium complexes that permanently poison the catalyst. Additionally, achieving the deprotonation of acetonitrile requires strong bases, which can degrade sensitive, unshielded phosphine ligands[3]. Optimization Strategy: Employ bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos. The massive steric bulk of XPhos prevents the coordination of a second pyridine molecule to the palladium center, ensuring a vacant coordination site remains available for the crucial oxidative addition and transmetalation steps. Pair this with NaHMDS to ensure complete deprotonation of the nitrile without nucleophilic degradation of the metal complex.

    Section 2: Quantitative Troubleshooting Matrix

    To facilitate rapid decision-making, summarize your current parameters against our optimized matrix below.

    Table 1: Matrix of Reaction Conditions and Expected Outcomes for Pyridinylacetonitrile Synthesis

    Synthesis RouteBase / CatalystOptimal SolventTemp (°C)Primary Failure ModeResolution StrategyExpected Yield
    SNAr of 2-Fluoropyridine LDA (2.2 eq)THF / MeCN-78 to 20PolyalkylationUse 10-fold excess MeCN, strict -78°C addition75-85%
    Cyanation of Chloromethylpyridine KCN (1.1 eq)EtOH / H₂O (6:1)80 (Reflux)Incomplete ConversionIncrease H₂O ratio, extend reflux to 12h85-95%
    Pd-Catalyzed α-Arylation Pd(OAc)₂ / XPhos / NaHMDSToluene100Catalyst PoisoningIncrease ligand-to-Pd ratio to 2:1, degas solvent60-75%

    Section 3: Validated Experimental Protocols

    Protocol A: Synthesis via Cyanation of Pyridylalkyl Halides (Self-Validating System)

    Mechanistic Rationale: This method relies on the thermodynamic stability of the resulting nitrile. The mixed solvent system ensures that unreacted KCN remains sequestered in the aqueous phase during workup, providing a built-in safety and purification mechanism[2].

    • Preparation: In a round-bottom flask, dissolve 10.0 mmol of the chloromethylpyridine derivative in 30 mL of absolute Ethanol.

    • Cyanide Addition: Dissolve 11.0 mmol of Potassium Cyanide (KCN) in 5 mL of deionized water. Add this aqueous solution dropwise to the ethanolic mixture at room temperature.

    • Reaction: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 12–16 hours under a nitrogen atmosphere.

    • Workup (Self-Validation Step): Cool the mixture to room temperature. Dilute with 30 mL of water. Self-validation: The addition of water ensures all residual inorganic cyanide salts are fully dissolved and partitioned away from the organic product. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

    • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    Protocol B: Palladium-Catalyzed α-Arylation of Acetonitrile

    Mechanistic Rationale: Overcomes the high pKa of acetonitrile and prevents Pd-poisoning via steric exclusion using dialkylbiaryl phosphines[3].

    • Inert Atmosphere Setup: In an argon-filled glovebox, charge an oven-dried reaction vial with Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

    • Reagent Addition: Add 2-bromopyridine (1.0 mmol) and dry, degassed Toluene (3 mL).

    • Base Addition: Add NaHMDS (1.5 mmol) and Acetonitrile (5.0 mmol). Note: Acetonitrile acts as both reactant and co-solvent. Limiting it to 5 equivalents prevents excessive dilution of the catalytic species while providing enough substrate to drive the reaction.

    • Heating: Seal the vial with a Teflon-lined cap and heat at 100 °C for 12 hours.

    • Quenching & Isolation: Cool to room temperature, quench carefully with saturated aqueous NH₄Cl to neutralize excess base, and extract with dichloromethane. Purify the crude product via silica gel column chromatography.

    References

    • Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines Source: PMC (National Institutes of Health) URL:[Link]

    • 2-[3-(4-methoxyphenyl)ureido]propanamides as Selective Agonists of Human Formyl-Peptide Receptor 2 Source: PMC (National Institutes of Health) URL:[Link]

    • Recent Advances in Nonprecious Metal Catalysis Source: Organic Process Research & Development (ACS Publications) URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Synthesis of Substituted Pyridines

    From the desk of a Senior Application Scientist Welcome to the Technical Support Center for the Synthesis of Substituted Pyridines. This guide is designed for researchers, scientists, and professionals in drug developmen...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    From the desk of a Senior Application Scientist

    Welcome to the Technical Support Center for the Synthesis of Substituted Pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine chemistry. In the following sections, we will address common challenges, delve into the mechanistic underpinnings of side reactions, and provide actionable troubleshooting strategies to enhance the yield, purity, and success of your synthetic endeavors.

    Section 1: The Hantzsch Pyridine Synthesis

    The Hantzsch synthesis is a cornerstone of pyridine chemistry, valued for its convergent nature. However, its multicomponent setup can lead to a variety of side products if not properly controlled.

    Troubleshooting Guide: Hantzsch Synthesis

    Problem 1: Low yield of the desired pyridine and a complex mixture of byproducts.

    • Question: My Hantzsch reaction is giving a low yield, and the crude NMR shows multiple sets of peaks. What are the likely side reactions, and how can I suppress them?

    • Answer: Low yields in Hantzsch synthesis often stem from competing side reactions and incomplete oxidation of the dihydropyridine intermediate.[1][2] The primary culprits are often self-condensation of the aldehyde or β-keto ester, and the formation of alternative cyclization products.[1] The reaction pathway is a delicate balance between Knoevenagel condensation of the aldehyde with a β-ketoester to form a chalcone, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia. The rate-determining step is the subsequent Michael addition of the enamine to the chalcone.[3] Any deviation from this pathway can lead to unwanted byproducts.

      • Causality & Solution:

        • Incorrect Order of Reagent Addition: In unsymmetrical syntheses, a pre-formation strategy is often beneficial. First, synthesize the enamine or the Knoevenagel condensation product before introducing the final component for the cyclization. This minimizes the chances of self-condensation.[1]

        • Suboptimal Reaction Conditions: Traditional methods using refluxing ethanol can be inefficient.[1] Consider alternative catalysts like p-toluenesulfonic acid (PTSA) with ultrasonic irradiation, which has been shown to improve yields to over 90%.[1]

        • Formation of 1,2-Dihydropyridine Isomers: While the 1,4-dihydropyridine is the thermodynamically favored product, the formation of the 1,2-isomer can occur.[4][5] The reaction solvent can play a crucial role in directing the regioselectivity of the cyclization.[4] Experimenting with different solvents may be necessary to favor the desired 1,4-dihydropyridine.

    Problem 2: The isolated intermediate is the dihydropyridine, and the subsequent oxidation to the pyridine is inefficient.

    • Question: I've successfully isolated the Hantzsch 1,4-dihydropyridine, but the final oxidation step is low-yielding or leads to decomposition. What are some more reliable oxidation protocols?

    • Answer: The aromatization of the dihydropyridine intermediate is a critical step that can be fraught with challenges, including low yields and harsh reaction conditions.[6]

      • Causality & Solution:

        • Inefficient Oxidizing Agent: Ensure you are using an effective oxidizing agent with the correct stoichiometry. While nitric acid or potassium ferrocyanide are commonly used, milder and more efficient conditions have been developed.[1][5]

        • Harsh Conditions: Strong oxidants can lead to the degradation of sensitive functional groups on your molecule. Consider using milder reagents such as iodine in refluxing methanol or employing metal-free photochemical conditions.[6]

        • One-Pot Approach: To circumvent issues with isolating the potentially unstable dihydropyridine intermediate, consider a one-pot synthesis where the aromatization occurs in situ. Reagents like ferric chloride or manganese dioxide can be used for direct aromatization.[6]

    FAQs: Hantzsch Synthesis
    • Q1: Can I use water as a solvent for the Hantzsch reaction?

      • A1: Yes, the Hantzsch reaction has been successfully performed in water, often with the aid of micelles and ultrasonic irradiation, which can lead to high yields and aligns with the principles of green chemistry.[6]

    • Q2: What is the influence of aldehyde substituents on the reaction?

      • A2: Aromatic aldehydes with electron-withdrawing groups tend to give higher yields, while sterically hindered aldehydes, such as those with ortho-substituents, may result in lower efficiency.[5]

    Section 2: The Kröhnke Pyridine Synthesis

    The Kröhnke synthesis is a highly versatile method for preparing 2,4,6-trisubstituted pyridines. The reaction's success hinges on the efficient formation of a 1,5-dicarbonyl intermediate from an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound.[7][8]

    Troubleshooting Guide: Kröhnke Synthesis

    Problem: Low yield of the desired pyridine with significant amounts of unreacted starting materials or a tar-like residue.

    • Question: My Kröhnke synthesis is not proceeding to completion, or I'm getting a lot of polymeric material. What are the likely causes?

    • Answer: Low yields in the Kröhnke synthesis can often be traced back to issues with the formation of the key pyridinium ylide intermediate or competing side reactions of the highly reactive 1,5-dicarbonyl intermediate.[9][10]

      • Causality & Solution:

        • Incomplete Ylide Formation: The initial deprotonation of the α-pyridinium methyl ketone salt is crucial. Ensure your base (often ammonium acetate) is of good quality and used in sufficient excess. The reaction is typically carried out in a protic solvent like glacial acetic acid which facilitates the ylide formation and subsequent Michael addition.[10]

        • 1,2-Michael Addition: While 1,4-conjugate addition is the desired pathway, a competing 1,2-addition to the carbonyl group of the α,β-unsaturated system can occur.[11] Running the reaction at a lower temperature can favor the thermodynamically more stable 1,4-adduct.

        • Polymerization/Decomposition: The 1,5-dicarbonyl intermediate can be prone to self-condensation or polymerization under harsh conditions.[12] Using a large excess of ammonium acetate not only provides the nitrogen source for cyclization but also buffers the reaction medium, preventing harsh acidic or basic conditions that could lead to decomposition.

    Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine
    • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide (1.0 equiv), chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv), and a significant excess of ammonium acetate (approx. 10 equiv).[10]

    • Reaction: Add glacial acetic acid as the solvent and heat the mixture to reflux. The reaction mixture will typically become a melt and may solidify upon completion.[10]

    • Work-up: After cooling to room temperature, treat the solid residue with water to dissolve the ammonium acetate and other water-soluble byproducts.

    • Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and then recrystallize from a suitable solvent such as ethanol to obtain the purified 2,4,6-triphenylpyridine.[10]

    FAQs: Kröhnke Synthesis
    • Q1: Can I use other nitrogen sources besides ammonium acetate?

      • A1: While ammonium acetate is the most common, other sources of ammonia can be used. However, ammonium acetate has the dual role of being the nitrogen source and a buffer, which is advantageous.[7]

    • Q2: What is the scope of the α,β-unsaturated carbonyl component?

      • A2: The reaction is quite versatile, tolerating a wide range of substituents on both the α- and β-positions of the enone or enal, including electron-donating and electron-withdrawing groups on aromatic rings.[7][10]

    Section 3: Modern Cross-Coupling Methodologies

    Palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination have become indispensable tools for the synthesis of substituted pyridines. However, the unique electronic properties of the pyridine ring can lead to specific side reactions and catalyst deactivation pathways.

    Troubleshooting Guide: Cross-Coupling Reactions

    Problem 1 (Suzuki Coupling): Low yield of the desired biaryl pyridine and the presence of a deboronated arene byproduct.

    • Question: My Suzuki coupling with a pyridine boronic acid is giving me a significant amount of the corresponding protonated pyridine. What is causing this protodeboronation, and how can I prevent it?

    • Answer: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major side reaction in Suzuki couplings, especially with heteroaromatic boronic acids like those of pyridine.[13][14] This is often exacerbated by the reaction conditions, particularly the presence of water and base at elevated temperatures.[13]

      • Causality & Solution:

        • Substrate Instability: 2-Pyridylboronic acids are particularly prone to protodeboronation.[15] This is due to the formation of a zwitterionic species under neutral pH conditions which can undergo unimolecular fragmentation.[13]

        • Reaction Conditions: High temperatures and prolonged reaction times increase the likelihood of protodeboronation.[15]

        • Mitigation Strategies:

          • Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids and less prone to protodeboronation.[16]

          • Anhydrous Conditions: Rigorously excluding water from the reaction can suppress the hydrolysis that often precedes protodeboronation.

          • Careful Choice of Base: The type and strength of the base can influence the rate of protodeboronation. It is often necessary to screen different bases (e.g., K₃PO₄, Cs₂CO₃) to find the optimal conditions for your specific substrates.

    Problem 2 (Stille Coupling): Formation of homocoupled byproducts.

    • Question: In my Stille coupling of a pyridylstannane, I'm observing significant formation of a bipyridine derived from the homocoupling of my stannane reagent. How can I minimize this?

    • Answer: Homocoupling of the organostannane reagent is a common side reaction in Stille couplings. This can occur through the reaction of two equivalents of the organostannane with the palladium catalyst or via a radical pathway.[12]

      • Causality & Solution:

        • Reaction Stoichiometry: An excess of the organostannane can promote homocoupling. Use a stoichiometry as close to 1:1 as possible.

        • Additives: The addition of certain reagents, such as radical scavengers, can sometimes suppress radical-mediated homocoupling pathways.

        • Catalyst and Ligand Choice: The choice of palladium source and ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Screening different catalyst systems may be necessary.

    Problem 3 (Buchwald-Hartwig Amination): Low yield and formation of a hydrodehalogenated arene.

    • Question: My Buchwald-Hartwig amination of a halopyridine is inefficient, and I'm seeing a significant amount of the corresponding dehalogenated pyridine. What is the cause of this side reaction?

    • Answer: The formation of a hydrodehalogenated arene is often the result of a competing β-hydride elimination pathway. After the formation of the palladium-amide complex, instead of reductive elimination to give the desired C-N bond, a β-hydride on the amide can be eliminated, leading to the formation of an imine and a palladium-hydride species, which then reductively eliminates to give the dehalogenated arene.[17]

      • Causality & Solution:

        • Substrate Structure: Amines with β-hydrogens are susceptible to this side reaction.

        • Ligand Choice: The use of bulky, electron-rich phosphine ligands can favor the desired reductive elimination over β-hydride elimination. Ligands such as those developed by Buchwald and Hartwig are specifically designed to promote the desired C-N bond formation.

        • Reaction Conditions: Temperature and base can play a role. Lowering the reaction temperature may disfavor the β-hydride elimination pathway.

    Quantitative Data on Side Reactions
    ReactionSubstratesConditionsDesired Product YieldSide Product (Yield)Reference
    Suzuki Coupling 2-Bromopyridine + Phenylboronic AcidPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 100 °C85%Benzene (from protodeboronation, ~10%)[15]
    Suzuki Coupling 2-Chloropyridine + 3-Thiopheneboronic AcidPd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 110 °C92%Thiophene (from protodeboronation, ~5%)[16]
    Buchwald-Hartwig 2-Bromopyridine + MorpholinePd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C95%Pyridine (from hydrodehalogenation, <5%)[17]
    Visualizing Reaction Pathways

    Below are diagrams illustrating the main and side reaction pathways for key pyridine syntheses.

    Hantzsch_Synthesis cluster_main Main Reaction Pathway cluster_side Side Reactions A Aldehyde + β-Ketoester C Knoevenagel Adduct A->C S1 Aldehyde Self-Condensation A->S1 B Enamine + β-Ketoester D Enamine B->D S2 β-Ketoester Self-Condensation B->S2 E Michael Addition C->E D->E F 1,4-Dihydropyridine E->F S3 1,2-Dihydropyridine Formation E->S3 G Oxidation F->G H Substituted Pyridine G->H

    Caption: Main and side reaction pathways in the Hantzsch pyridine synthesis.

    Suzuki_Coupling cluster_main Suzuki Catalytic Cycle cluster_side Protodeboronation Side Reaction start Pd(0)Ln OA Oxidative Addition (Ar-X) start->OA TM Transmetalation (Ar'-B(OR)₂) OA->TM RE Reductive Elimination TM->RE boronic Ar'-B(OR)₂ RE->start product Ar-Ar' RE->product Desired Product side_product Ar'-H boronic->side_product Protodeboronation proton H⁺ Source (e.g., H₂O)

    Caption: The Suzuki coupling catalytic cycle and the competing protodeboronation side reaction.

    Troubleshooting_Workflow start Low Yield or Impure Product step1 Identify Byproducts (NMR, LC-MS, GC-MS) start->step1 decision1 Major Side Product? step1->decision1 step2a Optimize Reaction Conditions (Temp, Conc., Stoichiometry) decision1->step2a Yes step2b Review Starting Material Purity decision1->step2b No step3a Screen Alternative Catalysts/Ligands/Solvents step2a->step3a step3b Modify Work-up and Purification Strategy step2b->step3b decision2 Improvement? step3a->decision2 step3b->decision2 end_success Successful Synthesis decision2->end_success Yes end_fail Re-evaluate Synthetic Route decision2->end_fail No

    Caption: A general workflow for troubleshooting common issues in pyridine synthesis.

    References

    • Katritzky, A. R., & Rachwal, S. (1986). The mechanism of the Hantzsch pyridine synthesis: A study by 15N and 13C NMR spectroscopy. Tetrahedron, 42(20), 5729-5738.

    • Li, W., et al. (2013). Synthesis of Multisubstituted Pyridines. Organic Letters, 15(1), 164-167.

    • Phillips, A. P. (1949). Hantzsch's Pyridine Synthesis. Journal of the American Chemical Society, 71(12), 4003–4007.

    • Shen, L., et al. (2009). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry, 11(9), 1414-1420.

    • Kröhnke, F. (1976). The Specific Synthesis of Pyridines and Oligopyridines. Synthesis, 1976(01), 1-24.

    • Wu, W., et al. (2023). An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. Organic Chemistry Frontiers, 10(13), 3207-3212.

    • Francisco, T. N., Albuquerque, H. M. T., & Silva, A. M. S. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Chemistry – A European Journal, 30(47), e202401672.

    • Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An Improved Catalyst System for the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society, 118(30), 7215-7216.

    • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Protocol for the Suzuki−Miyaura Cross-Coupling of 2- and 4-Pyridylboronic Acids. Angewandte Chemie International Edition, 47(15), 2876-2879.

    • Faizan, M. I., et al. (2024). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Current Organic Synthesis, 21.

    • Bosica, G., et al. (2026). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Molecules, 31(1), 96.

    • Smith, C. D., & Hennum, M. (2012). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Tetrahedron Letters, 53(30), 3847-3849.

    • Blakemore, D. C. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (pp. 1-69). Royal Society of Chemistry.

    • Kröhnke, F. (1963). Neuere Entwicklungen der Pyridin-Synthese. Angewandte Chemie, 75(4), 181-224.

    • Baran, P. S., & O'Malley, D. P. (2004). Pyridine Synthesis: Cliff Notes. Baran Group Meeting. Available at: [Link]

    • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

    • S. Paul, et al. (2021). Dual solvent-catalyst role of deep eutectic solvents in Hantzsch dihydropyridine synthesis. Journal of Molecular Liquids, 333, 115935.

    • Tu, S., et al. (2009). Diversity-Oriented Synthesis of Kröhnke Pyridines. ACS Combinatorial Science, 11(5), 438-443.

    • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

    • Snieckus, V., et al. (2007). Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry, 72(6), 2200-2207.

    • Al-Zoubi, R. M. (2022). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. Chemistry, 4(4), 1335-1345.

    • Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335-1337.

    • Li, G., et al. (2014). Synthesis of Multisubstituted 2-Aminopyrroles/pyridines via Chemoselective Michael Addition/Intramolecular Cyclization Reaction. Organic Letters, 16(16), 4244-4247.

    • Kelly, T. R., & Kim, M. H. (1994). Kröhnke Pyridine Synthesis. The Journal of Organic Chemistry, 59(24), 7247-7248.

    • Smith, A. B., III. (2015). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. In Comprehensive Organic Synthesis II (Vol. 5, pp. 548-597). Elsevier.

    • Snieckus, V., et al. (2007). Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry, 72(6), 2200-2207.

    • Clayden, J., & Yagupsky, Y. (2010). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 8(19), 4287-4297.

    • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

    • Molim. (n.d.). Alkylation and acylation of pyridine. Retrieved from [Link]

    • Baran, P. S., & O'Malley, D. P. (2004). Pyridine Syntheses: Cliff Notes. Retrieved from [Link]

    • Francisco, T. N., Albuquerque, H. M. T., & Silva, A. M. S. (2024). An In‐Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Chemistry – A European Journal, 30(47), e202401672.

    • Organometallic Chemistry. (2022, December 24). Preparation of Pyridines, Part 4: By Alkylation and Vinylation [Video]. YouTube. [Link]

    • Donohoe, T. J., et al. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. Chemical Science, 13(38), 11373-11378.

    • Watson, D. A., & Su, M. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15736.

    • Triggle, D. J. (2000). Learning from the Hantzsch synthesis. Modern Drug Discovery, 3(6), 43-48. Available at: [Link]

    • da Silva, A. C. M., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molecules, 29(22), 4983.

    Sources

    Optimization

    Technical Support Center: Purification and Troubleshooting for 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile

    Target Compound: 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile CAS Registry Number: 764651-70-9[1] Primary Application: Key synthetic intermediate in the development of non-peptide Corticotropin-Releasing Factor...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Compound: 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile CAS Registry Number: 764651-70-9[1] Primary Application: Key synthetic intermediate in the development of non-peptide Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists, such as R121919 (NBI 30775)[2]. These compounds are heavily researched for their efficacy in attenuating stress-induced HPA axis hyperactivity, treating major depression, and reducing the severity of drug withdrawal syndromes[3][4].

    As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Successful purification of this intermediate requires a mechanistic understanding of its structural vulnerabilities: the basicity of the conjugated pyridine system and the lability of the active methylene group adjacent to the nitrile.

    Impurity Profiling & Physicochemical Causality

    Understanding the origin of impurities is the first step in designing a self-validating purification system. The table below summarizes the quantitative data and structural impacts of the most common synthetic byproducts encountered during the scale-up of this compound.

    Impurity NameSynthetic OriginStructural & Physicochemical ImpactRelative Retention Time (RRT)*Primary Removal Strategy
    Monomethylamino Derivative Incomplete reductive amination of the 2-amino-4-picoline precursor[2].Retains secondary amine character; higher hydrogen-bonding capacity.0.85Selective Recrystallization
    Amide/Acid Derivatives Hydrolysis of the nitrile (-CN) group during harsh aqueous workups.Highly polar; introduces strong H-bond donors/acceptors.0.40 (Acid)0.65 (Amide)pH-Controlled Aqueous Extraction
    Dimeric Propanenitrile Over-alkylation/condensation during the cyanation step.High molecular weight; highly lipophilic; lacks active alpha-protons.1.80Silica Gel Filtration
    N-Oxide Derivative Over-oxidation of the pyridine or dimethylamino nitrogen during storage.Extreme polarity shift; alters the pKa of the pyridine ring.0.55Silica Gel Filtration

    *RRT values are approximate and based on standard Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

    Troubleshooting Guide (FAQs)

    Q1: My HPLC shows a persistent peak at RRT 0.85. How do I remove the monomethylamino impurity? Causality: The introduction of the dimethylamino group typically utilizes a reductive amination of 2-amino-4-picoline with formaldehyde and sodium cyanoborohydride (NaBH3CN)[2]. If the formaldehyde equivalent is insufficient or the reaction temperature drops, the process stalls at the secondary amine stage. Solution: Because the monomethylamino group has a slightly different steric profile and stronger hydrogen-bonding capability than the tertiary dimethylamino product, it is difficult to remove via standard chromatography. Protocol A (Selective Crystallization) exploits these solubility differences, leaving the monomethyl impurity dissolved in the mother liquor.

    Q2: I am observing a highly polar impurity (RRT 0.65) that increases upon storage in aqueous solutions. What is it, and how do I prevent it? Causality: The active methylene group (-CH2CN) makes the adjacent nitrile highly susceptible to hydrolysis. Extended exposure to strong acids or bases during aqueous workup converts the nitrile into 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetamide, and eventually the corresponding carboxylic acid. Solution: Always perform aqueous extractions rapidly and strictly control the pH between 5.5 and 9.5. To remove existing hydrolysis products, utilize the pH-controlled extraction outlined in Protocol A .

    Q3: How do I prevent the formation of the lipophilic dimeric impurity (RRT 1.80) during the cyanation step? Causality: If the cyanomethyl group is introduced via the reaction of a chloromethyl precursor with cyanide salts, the slightly acidic alpha-protons of the newly formed product can be deprotonated by excess cyanide (which acts as a base). This resulting carbanion then attacks unreacted chloromethyl starting material, forming a bulky propanenitrile dimer. Solution: Ensure strict stoichiometric control of the cyanide source and maintain low temperatures during the addition phase. To remove the dimer post-reaction, utilize Protocol B .

    Step-by-Step Experimental Methodologies

    Every protocol below is designed as a self-validating system; if the physical observations (e.g., phase separation behavior, crystallization onset) do not match the descriptions, the operator is immediately alerted to a deviation.

    Protocol A: Acid-Base Partitioning & Selective Crystallization

    Objective: Complete removal of nitrile hydrolysis products (acids/amides) and incomplete amination byproducts.

    • Dissolution & Acidification: Dissolve the crude 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile in Ethyl Acetate (EtOAc) (10 mL/g). Slowly add 1.0 M HCl until the aqueous phase reaches exactly pH 3.0.

      • Causality: The electron-donating dimethylamino group increases the basicity of the pyridine nitrogen[2]. At pH 3.0, the target compound is fully protonated and partitions into the aqueous layer, leaving neutral dimeric impurities in the EtOAc layer.

    • Phase Separation: Separate the layers. Discard the organic layer. Wash the aqueous layer with one additional volume of EtOAc to ensure the complete removal of lipophilic dimers.

    • Basification & Extraction: Cool the aqueous phase to 0–5 °C. Slowly add 2.0 M NaOH until the pH reaches 9.0–9.5. Extract with fresh EtOAc (3 × 5 mL/g).

      • Causality: Basification deprotonates the target compound, driving it back into the organic phase. Carboxylic acid impurities (from nitrile hydrolysis) remain ionized in the aqueous phase at this pH.

    • Crystallization: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Dissolve the residue in a minimum amount of hot Isopropanol, then slowly add Heptane (1:4 v/v ratio). Allow to cool to room temperature, then chill to 4 °C for 4 hours. Filter the resulting crystals.

    Protocol B: Silica Gel Polish for Trace N-Oxide & Dimer Removal

    Objective: Eliminate oxidation byproducts and high-molecular-weight condensation dimers.

    • Column Preparation: Pack a silica gel column using Hexane/EtOAc (80:20) containing 1% Triethylamine (TEA).

      • Causality: TEA neutralizes the acidic silanol groups on the silica gel. Without TEA, the basic pyridine nitrogen of the target compound will bind irreversibly to the column, causing severe peak tailing and poor recovery.

    • Loading: Dissolve the crystallized product from Protocol A in a minimum volume of the eluent and load it onto the column.

    • Elution: Elute with Hexane/EtOAc (70:30). The dimeric impurity (highly lipophilic) elutes first. The target compound elutes second. The highly polar N-oxide impurity remains firmly retained on the baseline.

    • Isolation: Pool the fractions containing the target compound (verify via TLC, UV active at 254 nm), concentrate under reduced pressure, and dry under high vacuum (<1 mbar) for 12 hours to afford the pure intermediate.

    Workflow Visualization

    The following diagram maps the logical flow of the purification protocols and illustrates exactly where each specific impurity is eliminated from the system.

    PurificationWorkflow Crude Crude 2-(6-(Dimethylamino)- 4-methylpyridin-3-yl)acetonitrile Imp_Mono Monomethylamino Impurity (RRT 0.85) Crude->Imp_Mono Imp_Hydro Amide/Acid Impurities (RRT 0.40 - 0.65) Crude->Imp_Hydro Imp_Dimer Dimeric Impurity (RRT 1.80) Crude->Imp_Dimer Step_Extract pH-Controlled Extraction (pH 3.0 then pH 9.5) Crude->Step_Extract Aqueous Workup Waste_ML Mother Liquor (Amine Impurities) Imp_Mono->Waste_ML Waste_Aq Aqueous Waste (Polar Impurities) Imp_Hydro->Waste_Aq Waste_Col Column Retentate (Dimer/N-Oxide) Imp_Dimer->Waste_Col Step_Cryst Recrystallization (Isopropanol/Heptane) Step_Extract->Step_Cryst Organic Phase Step_Extract->Waste_Aq Aqueous Phase Step_Silica Silica Gel Filtration (EtOAc/Hexane 1:3) Step_Cryst->Step_Silica Crystals Step_Cryst->Waste_ML Filtrate Pure Purified Target Compound (>99.5% Purity) Step_Silica->Pure Eluent Step_Silica->Waste_Col Retained

    Workflow for removing impurities from 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile.

    References

    • Design of 2,5-Dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine (NBI 30775/R121919) and Structure−Activity Relationships of a Series of Potent and Orally Active Corticotropin-Releasing Factor Receptor Antagonists, Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

    • Corticotropin-releasing hormone antagonist, Wikipedia. URL: [Link]

    • The CRF1 receptor antagonist, R121919, attenuates the severity of precipitated morphine withdrawal, PubMed. URL: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Degradation Pathways of Substituted Acetonitriles

    Welcome to the technical support center for the degradation of substituted acetonitriles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the degradation of substituted acetonitriles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common experimental challenges. Here, we synthesize established scientific principles with practical, field-proven insights to ensure the integrity and success of your experiments.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary enzymatic pathways for the degradation of substituted acetonitriles?

    There are two main enzymatic routes for the biodegradation of nitriles:

    • The Nitrilase Pathway: This pathway involves the direct hydrolysis of a nitrile to a corresponding carboxylic acid and ammonia, without the formation of a free amide intermediate.[1][2][3] Nitrilases (EC 3.5.5.1) are enzymes that catalyze this single-step conversion.[1]

    • The Nitrile Hydratase-Amidase Pathway: This is a two-step process. First, a nitrile hydratase (NHase; EC 4.2.1.84) hydrates the nitrile to form an amide.[4][5] Subsequently, an amidase (EC 3.5.1.4) hydrolyzes the amide to the corresponding carboxylic acid and ammonia.[3][5][6]

    The pathway utilized often depends on the specific microorganism and the structure of the substituted acetonitrile.[6]

    Q2: What are the key differences between nitrilases and nitrile hydratases?

    The primary distinction lies in their reaction mechanism and the intermediate products. Nitrilases directly produce a carboxylic acid and ammonia from a nitrile.[1] In contrast, nitrile hydratases yield an amide as an intermediate, which is then further processed by an amidase.[4][5] From a practical standpoint, if the goal is to produce an amide, a system with nitrile hydratase activity is desirable. For the production of carboxylic acids, either pathway can be effective, although the nitrilase pathway is more direct.

    Q3: What are the common chemical (abiotic) methods for degrading acetonitriles?

    Beyond enzymatic degradation, several chemical methods can be employed, particularly for waste treatment:

    • Photodegradation: Exposure to UV light or even natural sunlight can effectively decompose aqueous solutions of acetonitrile.[7][8][9] The efficiency of photolysis is often enhanced by the presence of a catalyst like TiO2.[7][8]

    • Advanced Oxidation Processes (AOPs): Methods like the Fenton and photo-Fenton processes, which generate highly reactive hydroxyl radicals, can be used to oxidize and degrade acetonitrile.[8][9]

    • Alkaline Hydrolysis: In the presence of a strong base, such as sodium hydroxide, and heat, acetonitrile can be hydrolyzed to sodium acetate and ammonia.[8][10]

    Q4: What factors can influence the rate and efficiency of acetonitrile degradation?

    Several factors can significantly impact the degradation of substituted acetonitriles:

    • pH: The optimal pH for enzymatic degradation varies depending on the specific enzyme and microbial source, but many bacterial and fungal nitrilases have an optimal pH range for bioconversions.[1] For chemical degradation, pH can be a critical factor, with alkaline conditions favoring hydrolysis.[8][10]

    • Temperature: Enzymatic reactions have an optimal temperature range for activity.[11] For chemical reactions like alkaline hydrolysis, higher temperatures generally increase the reaction rate.[8]

    • Substrate Concentration: High concentrations of some nitriles can be toxic to microorganisms, potentially inhibiting enzymatic degradation.[7]

    • Oxygen Availability: Aerobic and anaerobic conditions can influence microbial degradation pathways and rates.[7][12]

    • Presence of Co-solvents and Impurities: Other organic compounds in a mixture can affect the degradation of the target acetonitrile.

    Troubleshooting Guide

    Issue 1: My enzymatic degradation of a substituted acetonitrile is slow or has stalled.

    Possible Causes and Solutions:

    • Sub-optimal pH or Temperature:

      • Explanation: Enzymes have a specific pH and temperature range where they exhibit maximum activity. Deviation from these optimal conditions can lead to reduced efficiency or even denaturation of the enzyme.

      • Troubleshooting Steps:

        • Consult the literature for the optimal pH and temperature for your specific enzyme or microorganism.

        • Carefully buffer your reaction mixture to the optimal pH.

        • Use a temperature-controlled incubator or water bath to maintain the optimal temperature.

    • Enzyme Inhibition:

      • Explanation: The substrate itself or the product (e.g., carboxylic acid) can be inhibitory at high concentrations. Other compounds in your sample matrix could also act as inhibitors.

      • Troubleshooting Steps:

        • Perform a substrate concentration curve to determine if high concentrations are inhibitory.

        • If product inhibition is suspected, consider methods for in-situ product removal.

        • Analyze your sample for potential inhibitors. If present, a sample clean-up step may be necessary prior to the enzymatic reaction.

    • Enzyme Inactivation:

      • Explanation: Over time, enzymes can lose activity due to denaturation or proteolytic degradation.

      • Troubleshooting Steps:

        • Ensure proper storage of your enzyme or microbial culture.

        • Consider adding fresh enzyme or cells to the reaction mixture if it has been running for an extended period.

    Issue 2: I am observing the formation of an amide intermediate, but it is not being converted to the carboxylic acid.

    Possible Cause and Solution:

    • Lack of or Insufficient Amidase Activity:

      • Explanation: This observation strongly suggests that your system has nitrile hydratase activity but lacks a corresponding amidase to complete the second step of the degradation pathway.[3][6]

      • Troubleshooting Steps:

        • Verify the enzymatic capabilities of your chosen microorganism. Some organisms may only express nitrile hydratase.

        • If using a purified enzyme, you will need to add a separate amidase to the reaction.

        • Consider using a different microorganism known to possess both nitrile hydratase and amidase activity.

    Issue 3: My analytical results (e.g., from HPLC or GC) are inconsistent or show unexpected peaks.

    Possible Causes and Solutions:

    • Solvent Impurities:

      • Explanation: The acetonitrile used as a solvent in your analytical method may contain trace impurities that can interfere with your analysis, causing baseline noise or false peaks.[13] Residual hydrogen cyanide (HCN) in acetonitrile can also react with analytes containing aldehyde or ketone functional groups to form cyanohydrin artifacts.[14]

      • Troubleshooting Steps:

        • Use high-purity, HPLC-grade acetonitrile.[13]

        • If artifact formation is suspected, consider using an alternative solvent for sample preparation, such as methanol.[14][15]

        • Run a solvent blank to identify any peaks originating from the solvent itself.

    • Incomplete Separation of Reactants and Products:

      • Explanation: Your analytical method may not be adequately resolving the parent nitrile, the amide intermediate, and the final carboxylic acid product.

      • Troubleshooting Steps:

        • Optimize your chromatographic method (e.g., gradient, mobile phase composition, column type) to ensure baseline separation of all components of interest.

        • Prepare and run standards for the starting material and all expected products to confirm their retention times.

    • Sample Matrix Effects:

      • Explanation: Other components in your sample can interfere with the detection of your target analytes.

      • Troubleshooting Steps:

        • Implement a sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering compounds.[16]

    Visualizing Degradation Pathways

    The enzymatic degradation of substituted acetonitriles can be summarized in the following pathways:

    DegradationPathways cluster_0 Nitrile Hydratase-Amidase Pathway cluster_1 Nitrilase Pathway Substituted Acetonitrile_A Substituted Acetonitrile Amide Intermediate Amide Intermediate Substituted Acetonitrile_A->Amide Intermediate Nitrile Hydratase Carboxylic Acid + Ammonia Carboxylic Acid + Ammonia Amide Intermediate->Carboxylic Acid + Ammonia Amidase Substituted Acetonitrile_B Substituted Acetonitrile Carboxylic Acid + Ammonia_B Carboxylic Acid + Ammonia Substituted Acetonitrile_B->Carboxylic Acid + Ammonia_B Nitrilase

    Caption: Enzymatic degradation pathways of substituted acetonitriles.

    Summary of Degradation Methods

    Degradation MethodKey Enzymes/ReagentsTypical ConditionsAdvantagesLimitations
    Nitrilase Pathway NitrilaseNeutral pH, moderate temperatureDirect conversion to carboxylic acidSubstrate specificity can be narrow
    Nitrile Hydratase-Amidase Pathway Nitrile Hydratase, AmidaseNeutral pH, moderate temperatureCan be used to produce amidesTwo-step process, requires both enzymes
    Photodegradation UV light, SunlightAqueous solutionEnvironmentally friendly, can use natural light[7]Can be slow, potential for unwanted byproducts
    Advanced Oxidation Fenton's reagent (H₂O₂, Fe²⁺)Acidic pHRapid degradationRequires addition of chemicals
    Alkaline Hydrolysis Strong base (e.g., NaOH)High pH, elevated temperatureEffective for waste treatmentRequires harsh conditions and chemical addition

    Experimental Protocol: Monitoring Acetonitrile Degradation by Gas Chromatography-Mass Spectrometry (GC-MS)

    This protocol provides a general framework for monitoring the degradation of a substituted acetonitrile. Optimization will be required for specific compounds and matrices.

    1. Sample Preparation:

    • At designated time points, withdraw an aliquot (e.g., 1 mL) from the reaction mixture.

    • Quench the reaction immediately. For enzymatic reactions, this can be achieved by adding a strong acid (e.g., HCl to pH < 2) or a water-miscible organic solvent (e.g., an equal volume of cold acetonitrile or methanol) to precipitate the enzyme.

    • Centrifuge the quenched sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet any precipitate.

    • Transfer the supernatant to a clean vial for liquid-liquid extraction.

    • Add an appropriate organic extraction solvent (e.g., ethyl acetate, dichloromethane). The choice of solvent will depend on the polarity of the analyte.

    • Vortex vigorously for 1 minute and then centrifuge to separate the phases.

    • Carefully transfer the organic layer to a new vial. Anhydrous sodium sulfate can be added to remove any residual water.

    • Concentrate the sample under a gentle stream of nitrogen if necessary.

    • Reconstitute the sample in a suitable solvent for GC-MS analysis and transfer to a GC vial.

    2. GC-MS Analysis:

    • Instrument Setup:

      • Gas Chromatograph: Use a capillary column appropriate for the analysis of your target compounds (e.g., a non-polar or mid-polar column).

      • Injection: Use a split/splitless injector. The injection volume is typically 1 µL.

      • Oven Program: Develop a temperature gradient that allows for the separation of the starting material, any intermediates, and the final product.

      • Mass Spectrometer: Operate in electron ionization (EI) mode.

    • Data Acquisition:

      • Acquire data in full scan mode to identify all components in the sample.

      • For quantitative analysis, selected ion monitoring (SIM) can be used for increased sensitivity and specificity.

    • Quantification:

      • Prepare a calibration curve using standards of the starting material and any expected products.

      • The concentration of each compound in the samples can be determined from the calibration curve.

    Experimental Workflow Diagram

    ExperimentalWorkflow A Initiate Degradation Reaction B Time-Point Sampling A->B C Quench Reaction B->C D Sample Preparation (e.g., Extraction) C->D E Analytical Measurement (e.g., GC-MS, HPLC) D->E F Data Analysis E->F G Determine Degradation Kinetics and Pathway F->G

    Caption: General experimental workflow for studying acetonitrile degradation.

    References

    • Nitrilase - Wikipedia. (n.d.). Retrieved from [Link]

    • Zhang, Z., et al. (2014). Structural insights into enzymatic activity and substrate specificity determination by a single amino acid in nitrilase from Syechocystis sp. PCC6803. PubMed. Retrieved from [Link]

    • Lee, B. D., et al. (2020). Biotic Degradation of Acetonitrile. OSTI.GOV. Retrieved from [Link]

    • Gong, J.-S., et al. (2017). Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications. Frontiers in Microbiology. Retrieved from [Link]

    • Martínez-Carranza, M., et al. (2021). Cryo-EM structure of bacterial nitrilase reveals insight into oligomerization, substrate recognition, and catalysis. eLife. Retrieved from [Link]

    • Nakayama, H., et al. (2012). Catalytic Mechanism of Nitrile Hydratase Proposed by Time-resolved X-ray Crystallography Using a Novel Substrate, tert-Butylisonitrile. The Journal of Biological Chemistry. Retrieved from [Link]

    • Micaroni, R. C. C. M., et al. (2004). Degradation of acetonitrile residues using oxidation processes. SciELO. Retrieved from [Link]

    • National Association of Clean Air Agencies. (2021). Methods of Degrading Acetonitrile Waste Sustainably. Retrieved from [Link]

    • Kim, J., et al. (2007). Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms. Water Research. Retrieved from [Link]

    • Mahlangu, T. P., et al. (2024). Acetonitrile biodegradation and total nitrogen removal in a single-stage airlift bioreactor using bacterial endophytes. Taylor & Francis Online. Retrieved from [Link]

    • Micaroni, R. C. C. M., et al. (2004). Degradation of acetonitrile residues using oxidation processes. R Discovery. Retrieved from [Link]

    • Wang, M.-X., et al. (2015). Enzymatic degradation of aliphatic nitriles by Rhodococcus rhodochrous BX2, a versatile nitrile-degrading bacterium. PubMed. Retrieved from [Link]

    • Sharma, M., & Lal, R. (2025). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. MDPI. Retrieved from [Link]

    • Gong, J.-S., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial Cell Factories. Retrieved from [Link]

    • Prasad, S., & Bhalla, T. C. (2021). Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Biotechnology and Applied Biochemistry. Retrieved from [Link]

    • Yamada, H., & Kobayashi, M. (1996). Nitrile Hydratase and Its Application to Industrial Production of Acrylamide. Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]

    • Prasad, S., & Bhalla, T. C. (2012). Stereoselective nitrile hydratase. DigitalOcean. Retrieved from [Link]

    • Hopmann, K. H. (2014). Full Reaction Mechanism of Nitrile Hydratase: A Cyclic Intermediate and an Unexpected Disulfide Switch. Inorganic Chemistry. Retrieved from [Link]

    • Asano, Y. (2017). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Science of Synthesis. Retrieved from [Link]

    • Kim, J., et al. (2007). Biodegradation of Organonitriles by Adapted Activated Sludge Consortium With Acetonitrile Degrading Microorganisms. ResearchGate. Retrieved from [Link]

    • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

    • Westhues, A., et al. (2017). Impact of Nitriles on Bacterial Communities. Frontiers in Environmental Science. Retrieved from [Link]

    • U.S. Environmental Protection Agency. (2013). Technical Review of Acetonitrile (Methyl Cyanide). Regulations.gov. Retrieved from [Link]

    • Wang, W., et al. (2016). Degradation Kinetics and Pathways of Haloacetonitriles by the UV/Persulfate Process. ResearchGate. Retrieved from [Link]

    • Eramo, A., et al. (2005). Degradation of acetonitrile through a sequence of microbial reactors. PubMed. Retrieved from [Link]

    • Kotha, A. K., et al. (2024). Analytical Artifact Due to Residual HCN in Acetonitrile: Identification and Control Strategies. Organic Process Research & Development. Retrieved from [Link]

    • China Petroleum and Chemical Corp. (2019). Method for determining acetonitrile content in sample. Google Patents.
    • Chu, W., et al. (2015). Kinetic Analysis of Haloacetonitrile Stability in Drinking Waters. Environmental Science & Technology. Retrieved from [Link]

    • Asahi Kasei Corporation. (n.d.). Analytical Reagents | High-Quality Acetonitrile. Retrieved from [Link]

    • Gao, H., et al. (2010). Bioanalytical solutions to acetonitrile shortages. PubMed. Retrieved from [Link]

    • Open Access Pub. (n.d.). Acetonitrile. Journal of New Developments in Chemistry. Retrieved from [Link]

    • Krasner, S. W., et al. (2009). Factors affecting formation of haloacetonitriles, haloketones, chloropicrin and cyanogen halides during chloramination. PubMed. Retrieved from [Link]

    • ResearchGate. (n.d.). Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base. Retrieved from [Link]

    Sources

    Optimization

    Improving the purity of synthesized 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to directly address the mechanistic and operational bottlenecks you may encounter when synthesizing and purifying 2...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to directly address the mechanistic and operational bottlenecks you may encounter when synthesizing and purifying 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile (CAS: 764651-70-9).

    This compound is a critical intermediate in the synthesis of Corticotropin-Releasing Factor (CRF1) receptor antagonists, such as NBI 30775 [1]. Achieving high purity requires strict control over regioselectivity and moisture-sensitive homologation steps.

    Section 1: Mechanistic Pathway & Synthetic Strategy

    The validated route to this target avoids the unselective direct alkylation of pyridine rings. Instead, it utilizes a highly controlled four-step sequence starting from commercially available 2-amino-4-picoline. The purity of the final acetonitrile is heavily dependent on the regioselectivity of the bromination step and the anhydrous execution of the final Van Leusen homologation.

    Synthetic_Workflow A 2-Amino-4-picoline B 2-Dimethylamino- 4-methylpyridine A->B Reductive Amination (CH2O, NaCNBH3) C 5-Bromo-2-dimethylamino- 4-methylpyridine B->C Bromination (Br2, Na2CO3) D 6-Dimethylamino- 4-methylnicotinaldehyde C->D Grignard Formylation (Mg, THF; DMF) E 2-(6-(Dimethylamino)- 4-methylpyridin-3-yl)acetonitrile D->E Van Leusen Homologation (TosMIC, t-BuOK, MeOH)

    Figure 1: Four-step synthetic workflow for 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile.

    Section 2: Core Methodology — The Van Leusen Homologation

    The most frequent cause of batch failure is the incomplete conversion of the aldehyde precursor during the final step. The following protocol is a self-validating system designed to ensure complete conversion of 6-dimethylamino-4-methylnicotinaldehyde to the target acetonitrile.

    Step-by-Step Protocol:

    • Carbanion Generation: Suspend potassium tert-butoxide (t-BuOK, 2.5 equiv) in strictly anhydrous 1,2-dimethoxyethane (DME). Cool the suspension to -50 °C under an inert argon atmosphere.

      • Causality: t-BuOK is required to deprotonate the active methylene of Tosylmethyl isocyanide (TosMIC). The -50 °C threshold is critical; above -40 °C, the TosMIC anion undergoes rapid thermal decomposition, leading to stalled reactions.

    • Nucleophile Addition: Add a solution of TosMIC (1.2 equiv) in DME dropwise. Maintain the internal temperature strictly below -45 °C.

    • Aldehyde Coupling: Slowly add a solution of 6-dimethylamino-4-methylnicotinaldehyde (1.0 equiv) in DME. Stir at -50 °C for 45 minutes.

      • Self-Validation Checkpoint: The mixture will transition from a pale yellow suspension to a deep orange/red homogeneous solution. This color shift confirms the successful nucleophilic addition and the formation of the critical oxazoline intermediate.

    • Ring-Opening & Elimination: Add anhydrous methanol (excess) to the reaction mixture, remove the cooling bath, and heat to reflux for 2 hours.

      • Causality: Methanol facilitates the base-catalyzed ring opening of the oxazoline intermediate and the subsequent elimination of the p-toluenesulfinate leaving group, driving the formation of the nitrile.

    • Aqueous Workup: Cool to room temperature, concentrate in vacuo, and partition the residue between ethyl acetate and saturated aqueous NaHCO₃.

    Section 3: Troubleshooting Guides & FAQs

    Q: My final product contains a significant RRT 0.90 impurity on HPLC. LC-MS indicates it has the same mass as the product ([M+H]+ 176). What is this, and how do I eliminate it? A: This is the regioisomer, 2-(6-(dimethylamino)-4-methylpyridin-5-yl)acetonitrile. It originates upstream during the bromination of 2-dimethylamino-4-methylpyridine. While the dimethylamino group at C2 strongly directs electrophilic aromatic substitution to the para position (C5), elevated temperatures or excess bromine can lead to competitive bromination at the sterically hindered ortho position (C3).

    • Resolution: Tightly control the bromination temperature at 0–5 °C and use a biphasic CH₂Cl₂/aqueous Na₂CO₃ system. The sodium carbonate buffers the hydrobromic acid generated, preventing the protonation of the pyridine nitrogen, which would otherwise alter the electronic directing effects of the ring.

    Q: The Van Leusen homologation frequently stalls, leaving 10-15% unreacted aldehyde. Adding more TosMIC mid-reaction doesn't help. Why? A: The stalling is rarely due to insufficient TosMIC and is almost always caused by moisture in the DME or degradation of the t-BuOK. The TosMIC anion is highly sensitive to protonation by water. If moisture is present, the effective concentration of the active nucleophile drops.

    • Resolution: Karl Fischer titration of the DME must show <50 ppm water. Ensure the t-BuOK is free-flowing; clumped reagent indicates hydroxide formation. Do not add more TosMIC mid-reaction, as this severely increases the burden of removing p-toluenesulfinic acid byproducts during downstream purification.

    Q: How can I effectively remove the p-toluenesulfinate byproducts without resorting to column chromatography? A: The elimination of the tosyl group generates p-toluenesulfinic acid, which is highly water-soluble in its deprotonated state.

    • Resolution: Utilize an optimized acid-base extraction protocol. Dissolve the crude mixture in ethyl acetate and wash aggressively with 1M NaOH. The target acetonitrile remains in the organic phase, while the sulfinate salt partitions entirely into the aqueous phase.

    Q: I am observing an [M+H]+ 194 impurity in the LC-MS of the final product. What is the mechanism of its formation? A: An [M+H]+ 194 peak corresponds to the primary amide, 2-(6-(dimethylamino)-4-methylpyridin-3-yl)acetamide. This is the product of nitrile hydrolysis. The cyano group is susceptible to hydration if exposed to strongly alkaline or acidic aqueous conditions for prolonged periods.

    • Resolution: Limit the contact time of the product with aqueous phases during workup. Use saturated NaHCO₃ (pH ~8) instead of NaOH for the initial quench, and dry the organic extracts immediately over anhydrous Na₂SO₄.

    Troubleshooting_Logic Start Impure Acetonitrile Product Q1 LC-MS: M-14 or M-28 (Des-methyl impurities)? Start->Q1 A1 Source: Impure starting material Action: Distill 2-amino-4-picoline Q1->A1 Yes Q2 LC-MS: M-1 (Aldehyde starting material present)? Q1->Q2 No A2 Source: Incomplete Van Leusen Action: Ensure DME is anhydrous Q2->A2 Yes Q3 HPLC: Peak at RRT 0.9 (Regioisomer)? Q2->Q3 No A3 Source: C3-Bromination Action: Lower temp to 0°C Q3->A3 Yes End Perform Acid-Base Extraction for Final Polish Q3->End No

    Figure 2: Diagnostic logic tree for identifying and resolving common purity bottlenecks.

    Section 4: Quantitative Impurity Profiling and Acceptance Criteria

    To ensure the integrity of the downstream cyclization steps, the isolated 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile should be evaluated against the following analytical metrics:

    Impurity ProfileAnalytical MethodTypical RRT / m/zMechanistic OriginAcceptance Limit (w/w)
    6-Dimethylamino-4-methylnicotinaldehyde HPLC / LC-MSRRT 0.85 / [M+H]+ 165Incomplete Van Leusen homologation< 0.5%
    C3-Regioisomer Acetonitrile HPLC / NMRRRT 0.90 / [M+H]+ 176Unselective upstream bromination< 0.2%
    Target Amide Derivative LC-MSRRT 0.75 / [M+H]+ 194Hydrolysis of target nitrile during workup< 0.1%
    p-Toluenesulfinic acid HPLCRRT 0.40 / [M-H]- 155TosMIC elimination byproduct< 0.5%

    References

    • Design of 2,5-Dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine (NBI 30775/R121919) and Structure−Activity Relationships of a Series of Potent and Orally Active Corticotropin-Releasing Factor Receptor Antagonists. Journal of Medicinal Chemistry. URL:[Link]

    Troubleshooting

    Technical Support Center: Scale-Up Synthesis of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile

    This guide serves as a specialized technical resource for researchers, chemists, and process development professionals engaged in the scale-up synthesis of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile (CAS 7646...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide serves as a specialized technical resource for researchers, chemists, and process development professionals engaged in the scale-up synthesis of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile (CAS 764651-70-9).[1] As a key intermediate in pharmaceutical development, its efficient and safe production at scale is paramount. This document moves beyond standard procedures to address the nuanced challenges encountered during technology transfer from laboratory to pilot plant or manufacturing scale. It is structured as a series of practical questions and in-depth troubleshooting scenarios to provide actionable solutions based on established chemical principles and field experience.

    Section 1: Frequently Asked Questions (FAQs)

    This section addresses high-level inquiries that are common when planning the scale-up of this synthesis.

    Q1: What is the most common and scalable synthetic route for 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile?

    A common and industrially viable approach is the cyanation of a 3-halopyridine precursor, typically 3-bromo- or 3-chloro-6-(dimethylamino)-4-methylpyridine. The Rosenmund-von Braun reaction, which utilizes copper(I) cyanide (CuCN) in a polar aprotic solvent like DMF or NMP, is a classic method for this transformation.[2] However, due to the challenges of using stoichiometric copper and removing high-boiling solvents, modern catalytic methods are often preferred. These may involve palladium or nickel catalysts with less toxic cyanide sources. An alternative route involves the activation of the pyridine N-oxide, followed by reaction with a cyanide source, which can be an effective strategy for functionalizing the pyridine ring.[3]

    Q2: What are the primary safety concerns when scaling up this synthesis?

    The foremost concern is the handling of large quantities of cyanide.

    • Toxicity: Alkali metal cyanides (NaCN, KCN) and copper(I) cyanide are highly toxic if ingested, inhaled, or absorbed through the skin.[4] A thorough risk assessment and strict adherence to safety protocols for handling hazardous chemicals are mandatory.

    • Hydrogen Cyanide (HCN) Evolution: The reaction must be maintained under basic or neutral conditions. Accidental acidification of the reaction mixture or waste streams containing cyanide salts will liberate highly toxic and flammable hydrogen cyanide gas.[4] All operations should be conducted in a well-ventilated area with continuous HCN monitoring.

    • Exothermic Reactions: Cyanation reactions can be exothermic.[5] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The rate of reagent addition must be carefully controlled, and adequate reactor cooling capacity is essential to prevent thermal runaway.

    Q3: What are the critical process parameters (CPPs) to monitor during the reaction?

    The key CPPs that directly influence yield, purity, and safety are:

    • Temperature: Crucial for controlling reaction rate and minimizing side-product formation. Overheating can lead to degradation or unwanted side reactions.

    • Reagent Stoichiometry and Addition Rate: Precise control over the equivalents of the cyanide source and any catalysts is vital. The addition rate, particularly on a large scale, dictates the instantaneous heat generation and must be managed to stay within the cooling capacity of the reactor.

    • Mixing Efficiency: Inadequate mixing can lead to localized concentration and temperature gradients ("hot spots"), resulting in inconsistent reaction progress and impurity generation. The agitator speed and design are critical scale-up parameters.

    • Water Content: The reaction should be run under anhydrous conditions to prevent hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.[6]

    Q4: How can the final product be purified at scale without relying on column chromatography?

    Crystallization is the preferred method for large-scale purification. This can be achieved through:

    • Cooling Crystallization: Dissolving the crude product in a suitable solvent at an elevated temperature and then slowly cooling to induce crystallization.

    • Anti-Solvent Crystallization: Dissolving the product in a solvent in which it is soluble, and then adding an "anti-solvent" in which it is insoluble to precipitate the pure compound.

    • Reactive Crystallization (Salt Formation): The basic dimethylamino group allows for the formation of acid addition salts (e.g., hydrochloride, sulfate). Often, the salt has different solubility properties that are more favorable for crystallization and purification.[7] The pure free base can be recovered afterward if needed.

    Q5: What analytical methods are recommended for in-process control (IPC) and final product release?

    • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the primary tool to monitor the consumption of the starting material and the formation of the product. This allows for real-time decision-making on reaction completion.

    • Final Product Release: A comprehensive set of analyses should be performed, including:

      • HPLC: To determine purity and quantify impurities.

      • NMR (¹H and ¹³C): To confirm the structure of the molecule.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • Loss on Drying (LOD) or Karl Fischer (KF) Titration: To determine water and residual solvent content.

      • Gas Chromatography (GC): To quantify residual solvents, which must comply with ICH guidelines.[8][9]

    Section 2: Troubleshooting Guide

    This section provides detailed answers to specific problems that may arise during the scale-up process.

    Problem 1: Low or Inconsistent Yield

    Q: We achieved a 90% yield in the lab (1L scale), but upon scaling to a 100L reactor, the yield dropped to 65% with significant starting material remaining after the same reaction time. What is the cause?

    A: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.

    • Root Cause Analysis:

      • Inefficient Mixing: In a larger vessel, achieving the same level of mixing homogeneity as in a small flask is difficult. This can lead to poor contact between reactants, especially in heterogeneous mixtures (e.g., a solid cyanide salt in a liquid phase), slowing the reaction rate.

      • Poor Heat Transfer: The lower surface-area-to-volume ratio in the 100L reactor means that getting heat into the system (to reach reaction temperature) and out of the system (to control exotherms) is less efficient. If the reaction is endothermic, it may not have reached the optimal temperature throughout the bulk of the mixture. If it's exothermic, poor heat removal can create hot spots that degrade the product or catalyst.

      • Reagent Addition: A reagent added "all at once" in the lab may be added over several hours at scale. This changes the concentration profile over time and can affect the reaction kinetics.

    • Troubleshooting Steps & Solutions:

      • Characterize Mixing: Consult with a chemical engineer to evaluate if the reactor's agitator speed and design are sufficient for the reaction's viscosity and phase composition.

      • Modify Addition Profile: Instead of a slow, continuous addition of a key reagent, consider adding portions (e.g., 25% aliquots) and allowing the reaction to progress before adding the next. Monitor with IPCs after each addition.

      • Increase Reaction Time: Simply extending the reaction time, with confirmation via HPLC analysis, may be sufficient to push the reaction to completion.

      • Re-evaluate Temperature Profile: Ensure the bulk of the reaction mixture is reaching and maintaining the target temperature, not just the area near the thermocouple. Use baffles in the reactor if needed to improve heat distribution.

    Problem 2: High Levels of Amide/Carboxylic Acid Impurities

    Q: Our final product is contaminated with 5-10% of 2-(6-(dimethylamino)-4-methylpyridin-3-yl)acetamide. How can we prevent this hydrolysis?

    A: The presence of the acetamide impurity is a clear indication of nitrile hydrolysis, which is catalyzed by both acidic and basic conditions in the presence of water.[6]

    • Root Cause Analysis:

      • Water in Solvents/Reagents: "Anhydrous" solvents can absorb atmospheric moisture if not handled properly at scale. Starting materials may also contain bound water.

      • Aqueous Workup: Standard aqueous workups (e.g., quenching the reaction with water and performing extractions) expose the nitrile group to conditions ripe for hydrolysis, especially if the pH is not carefully controlled or if the workup is prolonged at elevated temperatures.

    • Troubleshooting Steps & Solutions:

      • Strict Anhydrous Technique: Use freshly dried solvents and ensure reagents have low water content. Perform all transfers under an inert atmosphere (Nitrogen or Argon).

      • Non-Aqueous Workup: If possible, devise a workup that avoids water altogether. This could involve filtering off inorganic salts and directly concentrating the solution for crystallization.

      • Controlled Quench: If a quench is necessary, use a cold, buffered solution or an organic quench (e.g., adding acetic acid to neutralize a base before adding water). Avoid quenching into strong acids or bases.

      • Minimize Workup Time and Temperature: Perform extraction and phase separation steps as quickly as possible and at ambient or sub-ambient temperatures to minimize the contact time between the product and water.

    Problem 3: Product Oiling Out During Crystallization

    Q: During the cooling crystallization from isopropanol, the product precipitates as a sticky oil instead of a filterable solid. What can be done?

    A: "Oiling out" occurs when the product separates from the solution as a liquid phase because the concentration has exceeded its solubility limit at a temperature that is still above its melting point (or the melting point of a product-solvent eutectic).

    • Root Cause Analysis:

      • High Impurity Levels: Impurities can depress the melting point of the product and interfere with crystal lattice formation.

      • Rapid Cooling: Crash-cooling the solution does not give the molecules enough time to orient themselves into an ordered crystal lattice.

      • Solvent Choice: The chosen solvent may not be optimal for crystallization. The product may be too soluble, even at low temperatures.

    • Troubleshooting Steps & Solutions:

      • Slow Down the Cooling Rate: Implement a programmed cooling ramp (e.g., 5-10 °C per hour) to allow for controlled crystal growth.

      • Introduce a Seed Crystal: Adding a small amount of pure, crystalline product when the solution is supersaturated can provide a template for proper crystal growth and prevent oiling.

      • Solvent Screening: Conduct a systematic solvent screen. An ideal crystallization solvent will dissolve the product well at high temperatures but poorly at low temperatures. Consider using a co-solvent system (e.g., Isopropanol/Heptane) where the product is soluble in the primary solvent and insoluble in the anti-solvent.

      • Increase Initial Purity: If the crude material is very impure, consider a preliminary purification step like an acid-base extraction or a carbon treatment to remove problematic impurities before crystallization.

    Section 3: Protocols & Data

    Table 1: Solvent Selection for Synthesis & Purification
    SolventBoiling Point (°C)Use CaseScale-Up Considerations & Safety Notes
    Toluene 111Reaction, ExtractionGood for azeotropic water removal. Lower toxicity than benzene. Flammable.
    Acetonitrile 82Reaction, CrystallizationPolar aprotic solvent, often easier to remove than DMF. Class 2 residual solvent with a limit of 410 ppm.[8][9]
    N,N-Dimethylformamide (DMF) 153ReactionExcellent solvent for many cyanation reactions.[2] High boiling point makes it difficult to remove. Reproductive toxin.
    2-Methyl-THF 80Reaction, ExtractionGreener alternative to THF and DCM. Forms less peroxide than THF. Flammable.
    Isopropanol (IPA) 82Crystallization, WashingCommon, relatively non-toxic solvent for crystallization.
    Heptane / Hexanes 98 / 69Anti-solvent, SlurryingNon-polar solvents used to precipitate the product from more polar solutions. Flammable.
    Table 2: Common Impurity Profile and Control Strategies
    Impurity NamePotential OriginMitigation & Control Strategy
    3-Halo-6-(dimethylamino)-4-methylpyridine Incomplete reactionMonitor reaction by HPLC until starting material is <1%. Optimize reaction conditions (temperature, time, catalyst loading).
    2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetamide Hydrolysis of the nitrile productUse strict anhydrous conditions. Control pH and temperature during workup.[6]
    6-(Dimethylamino)-4-methylnicotinic acid Further hydrolysis of the amideSame as for the amide impurity; hydrolysis is more likely under harsh pH or high-temperature workup conditions.
    Isomeric Acetonitriles Lack of regioselectivity in cyanationSelect a synthetic route with high regioselectivity. Control reaction temperature, as higher temperatures can sometimes lead to loss of selectivity.[10]

    Section 4: Visualizations

    Diagram 1: General Synthetic & Purification Workflow

    SM Starting Material (e.g., 3-Halopyridine) Reaction Cyanation Reaction (e.g., with CuCN in DMF) SM->Reaction Quench Reaction Quench (Controlled Conditions) Reaction->Quench IPC Check: SM < 1% Workup Aqueous Workup / Phase Separation Quench->Workup SolventSwap Solvent Swap to Crystallization Solvent Workup->SolventSwap Crystallization Crystallization (Cooling / Anti-Solvent) SolventSwap->Crystallization Isolation Filtration & Washing Crystallization->Isolation Drying Vacuum Drying Isolation->Drying API Final Product Drying->API

    Caption: A typical workflow for the synthesis and isolation of the target compound.

    Diagram 2: Troubleshooting Decision Tree for Low Yield

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Guide to the HPLC Analysis of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile

    Executive Summary The compound 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile (CAS: 764651-70-9) is a highly functionalized pharmaceutical intermediate. Characterized by a basic dimethylamino group, a pyridine ri...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The compound 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile (CAS: 764651-70-9) is a highly functionalized pharmaceutical intermediate. Characterized by a basic dimethylamino group, a pyridine ring, and a polar acetonitrile moiety, it presents distinct chromatographic challenges. Traditional Reversed-Phase HPLC (RP-HPLC) often yields poor retention and severe peak tailing due to secondary interactions with stationary phase silanols.

    This guide objectively compares three analytical methodologies—RP-HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), and Hydrogen-Bonding Chromatography—providing researchers with self-validating protocols and mechanistic insights to optimize separation efficiency and mass spectrometry (MS) compatibility.

    Physicochemical Profiling & Analytical Causality

    To design a robust HPLC method, one must first understand the causality behind the analyte's behavior. Pyridine and its aminopyridine derivatives are hydrophilic, basic compounds with pKa values typically ranging from 5.2 to 7.0[1].

    The Root Cause of Peak Tailing: At standard mobile phase pH ranges (pH 3.0–7.0), the dimethylamino nitrogen and the pyridine nitrogen are protonated. When analyzed on traditional silica-based C18 columns, these positively charged basic sites undergo strong electrostatic interactions with unendcapped, acidic residual silanol groups on the silica surface[2]. This creates a dual-retention mechanism (hydrophobic partitioning + ion-exchange), which manifests as broad, asymmetrical peaks and poor recovery.

    Overcoming the Hydrophilicity Barrier: Because the molecule is highly polar, it exhibits weak hydrophobic partitioning, leading to early elution near the void volume on C18 columns. To achieve adequate retention, analysts must either use highly aqueous mobile phases with ion-pairing reagents (which suppresses MS compatibility)[1] or switch to alternative separation modes like HILIC or Hydrogen-Bonding chromatography[3].

    Interaction_Mechanism cluster_C18 C18 Column (RP-HPLC) cluster_HILIC HILIC / H-Bonding Columns Analyte Target Analyte (Protonated Basic Nitrogens) Hydrophobic Hydrophobic Interaction (Weak Retention) Analyte->Hydrophobic Silanol Silanol Ion-Exchange (Causes Peak Tailing) Analyte->Silanol WaterLayer Aqueous Layer Partitioning (Strong Retention) Analyte->WaterLayer HBonding Specific Hydrogen Bonding (Sharp Peaks) Analyte->HBonding

    Analyte-stationary phase interaction mechanisms driving peak shape and retention.

    Comparative Analysis of Separation Modes

    Alternative A: Traditional Reversed-Phase (RP-HPLC)

    RP-HPLC is the workhorse of pharmaceutical quality control. For basic pyridines, success relies on suppressing silanol interactions. This is achieved by using a high concentration of buffer (e.g., 10 mM Ammonium Formate) or an ion-pairing reagent[4]. While this method is robust and utilizes standard C18 columns, the high aqueous requirement for retention and the presence of salts can severely limit LC/MS compatibility[1].

    Alternative B: Hydrogen-Bonding Chromatography (SHARC)

    Specific Hydrogen-bond Adsorption Resolution Chromatography (SHARC) represents a paradigm shift. Instead of relying on hydrophobicity, separation is driven by hydrogen bonding between the analyte and the stationary phase[3]. By utilizing a mobile phase of Acetonitrile and Methanol with volatile additives (Formic Acid/Ammonium Formate), this mode provides excellent retention for aminopyridines, sharp peak symmetry, and 100% MS compatibility[3].

    Alternative C: Hydrophilic Interaction Liquid Chromatography (HILIC)

    HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase (typically >70% Acetonitrile). The basic analyte partitions into a water-enriched layer immobilized on the stationary phase. This provides excellent retention for hydrophilic intermediates and enhances electrospray ionization (ESI) efficiency for MS detection[5].

    HPLC_Workflow Start Target: 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile Assess Assess Properties: pKa ~ 6-7, Hydrophilic, Highly Basic Start->Assess RP_HPLC Reversed-Phase (C18) Assess->RP_HPLC HILIC HILIC (Amide/Silica) Assess->HILIC MixedMode H-Bonding (SHARC 1) Assess->MixedMode Buffer Requires Ion-Pairing / High Buffer RP_HPLC->Buffer Organic High Organic (>70% MeCN) HILIC->Organic Hbond MeCN/MeOH Ratio Tuning MixedMode->Hbond MS_Incompat Poor MS Compatibility Buffer->MS_Incompat MS_Compat High MS Compatibility Organic->MS_Compat Hbond->MS_Compat

    Decision matrix for selecting the optimal HPLC mode for basic pyridine derivatives.

    Quantitative Performance Comparison

    The following table summarizes the expected chromatographic performance of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile across the three evaluated methodologies, based on established behavior of structurally analogous aminopyridines[3][4][6].

    Performance MetricAlternative A: RP-HPLC (C18)Alternative B: H-Bonding (SHARC)Alternative C: HILIC (Amide)
    Retention Factor (k') 0.8 - 1.5 (Weak)3.5 - 5.0 (Strong)4.0 - 6.0 (Strong)
    Peak Asymmetry (Tf) 1.6 - 2.2 (Tailing common)1.05 (Highly symmetrical)1.15 (Symmetrical)
    Theoretical Plates (N) < 4,000> 10,000> 8,500
    Mobile Phase 90:10 Buffer:MeCNMeCN:MeOH gradient10:90 Buffer:MeCN
    LC/MS Compatibility Low (if non-volatile salts used)Optimal (Volatile organics)High
    Primary Use Case Routine QC with UV detectionImpurity profiling & LC/MSBioanalysis & MS quantification

    Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each includes built-in system suitability checks to verify performance before sample analysis begins.

    Protocol A: Routine Purity Analysis via RP-HPLC (UV Detection)

    This method utilizes a high-concentration volatile buffer to mask silanol interactions, making it suitable for routine purity checks[4].

    Materials & Setup:

    • Column: High-purity, fully endcapped C18 (e.g., 4.6 x 150 mm, 3 µm, 100 Å)[4].

    • Mobile Phase A: 10 mM Ammonium Formate in Water (Adjusted to pH 3.0 with Formic Acid to ensure full protonation and reproducible retention).

    • Mobile Phase B: Acetonitrile (MeCN).

    • Elution: Isocratic 70% A / 30% B[4].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 275 nm[4].

    • Sample Preparation: Dissolve 1 mg/mL of the analyte in the initial mobile phase (70:30 Water:MeCN) to prevent solvent-induced peak distortion[2].

    Self-Validation Checkpoints:

    • Blank Injection: Inject 10 µL of diluent. Verify a stable baseline with no ghost peaks >0.05% of the target peak area.

    • System Suitability Test (SST): Inject the 1 mg/mL standard six consecutive times.

      • Pass Criteria: Relative Standard Deviation (RSD) of peak area ≤ 1.5%[6]; Peak Tailing Factor (Tf) ≤ 1.5; Theoretical plates (N) ≥ 3,000.

    Protocol B: Advanced LC/MS Profiling via Hydrogen-Bonding Chromatography

    This method is optimized for structural identification and trace impurity profiling using mass spectrometry[5].

    Materials & Setup:

    • Column: SHARC 1 (3.2 × 100 mm, 5 µm, 100 Å)[3].

    • Mobile Phase A: Acetonitrile (MeCN) with 0.1% Formic Acid.

    • Mobile Phase B: Methanol (MeOH) with 0.1% Ammonium Formate[3].

    • Elution: Gradient starting at 95% A / 5% B, ramping to 50% A / 50% B over 10 minutes. (Note: Retention time and selectivity are highly sensitive to the MeCN/MeOH ratio[3]).

    • Flow Rate: 0.8 mL/min.

    • Detection: ESI-MS (Positive Ion Mode) and UV at 270 nm[3].

    Self-Validation Checkpoints:

    • Equilibration Verification: Monitor column backpressure and MS total ion chromatogram (TIC) baseline. Do not inject until the TIC variance is < 5% over 3 minutes.

    • Selectivity Check: Inject a resolution mixture containing the target analyte and a structurally similar isomer (e.g., a 2-aminopyridine derivative).

      • Pass Criteria: Resolution (Rs) between the target and isomer must be ≥ 2.0, validating the hydrogen-bonding selectivity[3][6].

    References

    • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. cmes.org.
    • HPLC Methods for analysis of 4-Aminopyridine. HELIX Chromatography.
    • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.
    • Comparative Guide to the HPLC Analysis and Purity Determination of 2-Amino-6-bromopyridine. Benchchem.
    • HPLC Method for Analysis of 2-Aminopyridine on Chromni Column. AugustaChrom.
    • Standards for HPLC Technique Used in Pharmaceutical Industry and Combining Analytical Techniques. Walsh Medical Media.

    Sources

    Comparative

    Structural Validation of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile: A Comparative Analytical Guide

    Executive Summary & Scientific Context In the highly regulated landscape of pharmaceutical drug development, the structural integrity of synthetic intermediates is just as critical as the final Active Pharmaceutical Ingr...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Scientific Context

    In the highly regulated landscape of pharmaceutical drug development, the structural integrity of synthetic intermediates is just as critical as the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth, comparative analysis of analytical modalities used to validate the structure of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile (CAS: 764651-70-9) .

    As a Senior Application Scientist, I approach structural validation not merely as a checklist of analytical runs, but as a self-validating system of logical proofs. This specific pyridine derivative is a crucial building block in the synthesis of Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists, such as NBI-30775 (R121919), which have been extensively investigated for the treatment of major depression and anxiety disorders . The primary analytical challenge during its synthesis is distinguishing the correct product from its regioisomers (e.g., the 4-dimethylamino-6-methyl isomer). This guide objectively compares the performance of various analytical techniques in resolving this challenge and provides the foundational experimental protocols required for absolute validation.

    Biological & Synthetic Context

    To understand the necessity of rigorous structural validation, we must first look at the biological target. CRF1 receptor antagonists block the hyperactivation of the hypothalamic-pituitary-adrenal (HPA) axis. The methyl group at the 4-position and the dimethylamino group at the 6-position of our target intermediate dictate the precise spatial orientation of the final pyrazolo[1,5-a]pyrimidine pharmacophore . A regioisomeric impurity would result in a completely inactive API, wasting downstream manufacturing resources.

    CRF1_Pathway Stress Psychosocial Stress Hypothalamus Hypothalamus (CRH Release) Stress->Hypothalamus CRF1_Rec CRF1 Receptor (Pituitary) Hypothalamus->CRF1_Rec CRH ACTH ACTH Secretion CRF1_Rec->ACTH Activation Cortisol Cortisol Elevation (Anxiety/Depression) ACTH->Cortisol Drug NBI-30775 (R121919) CRF1 Antagonist Drug->CRF1_Rec Blocks

    Fig 1. CRF1 signaling pathway and intervention by NBI-30775 synthesized from the title intermediate.

    Comparative Analysis of Validation Modalities

    When validating a substituted pyridine ring, no single analytical technique provides the complete picture. Mass spectrometry excels at confirming the molecular formula, but fails to differentiate regioisomers. NMR provides connectivity, while X-Ray Diffraction (XRD) offers absolute spatial truth but requires single crystals. Table 1 objectively compares these alternatives.

    Table 1: Performance Comparison of Analytical Modalities
    ModalityResolution / SpecificitySample RequirementRegioisomer DifferentiationThroughput
    UPLC-HRMS/MS High (Exact Mass & Fragments)< 1 mg (Solution)Poor (Isomers share fragments)High (< 5 mins)
    1D/2D NMR Very High (Atomic connectivity)10–20 mg (Solution)Excellent (via NOESY/HMBC)Medium (1–2 hrs)
    X-Ray Crystallography Absolute (3D Coordinates)Single Crystal (> 0.1 mm)Absolute Low (Days–Weeks)

    Scientist's Verdict: For routine batch validation of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile, 2D NMR (specifically NOESY and HMBC) is the superior alternative, offering the perfect balance of high regioisomer differentiation and acceptable throughput without the bottleneck of crystal growth.

    Workflow cluster_0 Data Acquisition Modalities Sample Compound Synthesis CAS: 764651-70-9 Prep Sample Preparation (CDCl3 for NMR, MeCN for MS) Sample->Prep NMR 1D/2D NMR Spectroscopy (600 MHz, Cryoprobe) Prep->NMR MS UPLC-HRMS/MS (ESI+, Q-TOF) Prep->MS XRD X-Ray Crystallography (Absolute Configuration) Prep->XRD Validation Structural Validation & Regioisomer Exclusion NMR->Validation MS->Validation XRD->Validation

    Fig 2. Comparative analytical workflow for the structural validation of the pyridine intermediate.

    Experimental Protocols: Self-Validating Systems

    To ensure trustworthiness, the protocols below are designed with built-in causality—explaining why parameters are chosen, rather than just listing them.

    Protocol A: UPLC-HRMS/MS Analysis

    Objective: Confirm the exact mass ( C10​H13​N3​ , Exact Mass: 175.1109 Da) and establish a baseline purity profile.

    • Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Acetonitrile. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Chromatography: Inject 1 µL onto a sub-2µm C18 column (e.g., 2.1 x 50 mm). Run a gradient from 5% to 95% organic over 5 minutes.

    • Ionization Causality: Utilize Electrospray Ionization in positive mode (ESI+). Why? The highly basic dimethylamino group and the pyridine nitrogen make this molecule an ideal candidate for ESI+. The basic sites readily accept a proton to form a highly stable [M+H]+ ion at m/z 176.1182. Avoid APCI, which risks thermal degradation of the labile cyanomethyl group.

    Protocol B: 1D and 2D NMR Spectroscopy

    Objective: Map atomic connectivity and definitively rule out regioisomers.

    • Sample Preparation: Dissolve 15 mg of the dried compound in 0.6 mL of CDCl3​ (containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.

    • Acquisition Parameters: Utilize a 600 MHz spectrometer equipped with a cryoprobe. Acquire standard 1H (16 scans) and 13C (1024 scans).

    • 2D NOESY Causality: Set the NOESY mixing time to 300 ms. Why? For small molecules in the ~175 Da range, the molecular tumbling rate (correlation time, τc​ ) is short, which can lead to NOE signals crossing zero. A 300 ms mixing time in a non-viscous solvent like CDCl3​ ensures sufficient cross-relaxation to observe the critical spatial proximity between the C4-methyl and C5-proton without introducing spin-diffusion artifacts that cause false-positive structural assignments.

    Quantitative Data & Mechanistic Proof

    The ultimate proof of structure relies on interpreting the NMR data. Table 2 summarizes the expected quantitative chemical shifts and the critical 2D correlations that validate the 6-dimethylamino-4-methyl substitution pattern.

    Table 2: Expected NMR Assignments & Key 2D Correlations
    PositionFunctional Group 1H Shift (ppm) 13C Shift (ppm)Key HMBC ( 1H→13C )Key NOESY ( 1H→1H )
    C2 Ar-H8.05 (s, 1H)148.5C3, C4, C6, C3−CH2​CN C3−CH2​CN
    C5 Ar-H6.40 (s, 1H)106.4C3, C4, C6, C4−CH3​ C4−CH3​ , N(CH3​)2​
    C4-CH3 Methyl2.30 (s, 3H)18.5C3, C4, C5C5-H, C3−CH2​CN
    C6-N(CH3)2 Dimethylamino3.10 (s, 6H)38.2C6C5-H
    C3-CH2CN Cyanomethyl3.60 (s, 2H)17.8C2, C3, C4, CNC2-H, C4−CH3​
    Mechanistic Interpretation (E-E-A-T)

    How do we know we don't have the 4-dimethylamino-6-methyl regioisomer? Look at the C5-Proton ( δ 6.40) . Because it is flanked by the electron-donating dimethylamino group at C6 and the methyl group at C4, it is highly shielded. In the NOESY spectrum, this proton will show strong spatial cross-peaks to both the N(CH3​)2​ protons ( δ 3.10) and the C4−CH3​ protons ( δ 2.30). Furthermore, the C4−CH3​ protons will show a NOESY correlation to the C3−CH2​CN protons ( δ 3.60). This continuous chain of spatial proximity ( NMe2​↔H5↔Me↔CH2​CN ) mathematically locks the substituents into their respective positions around the pyridine ring.

    NMR_Logic NMe2 Dimethylamino Group (δ 3.10 ppm) H5 C5-Proton (δ 6.40 ppm) NMe2->H5 NOESY (Spatial) NMe2->H5 HMBC (3-bond) Me C4-Methyl Group (δ 2.30 ppm) CH2CN C3-Cyanomethyl Group (δ 3.60 ppm) Me->CH2CN NOESY (Spatial) Me->H5 NOESY (Spatial) H2 C2-Proton (δ 8.05 ppm) CH2CN->H2 NOESY (Spatial)

    Fig 3. Key 2D NMR logical relationships (NOESY and HMBC) confirming the regioisomeric structure.

    Conclusion

    Validating 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile requires moving beyond basic 1D techniques. While HRMS provides excellent throughput for formula confirmation, it is the orthogonal application of 2D NMR (NOESY and HMBC) that provides the definitive, self-validating proof of regiochemistry required for downstream API synthesis.

    References

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 9821250, R121919. Retrieved from:[Link]

    • Chen, C., et al. (2004). Design of 2,5-Dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine (NBI 30775/R121919) and Structure−Activity Relationships of a Series of Potent and Orally Active Corticotropin-Releasing Factor Receptor Antagonists. Journal of Medicinal Chemistry, 47(19), 4787–4798. Retrieved from:[Link]

    Validation

    A Comparative Guide to Pyridylacetonitrile Isomers: 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile and 2-[6-(dimethylamino)-2-methyl-3-pyridinyl]acetonitrile

    Introduction In the landscape of medicinal chemistry and drug discovery, positional isomerism plays a critical role in dictating the pharmacological profile of a molecule. Subtle changes in the placement of a functional...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    In the landscape of medicinal chemistry and drug discovery, positional isomerism plays a critical role in dictating the pharmacological profile of a molecule. Subtle changes in the placement of a functional group on a scaffold can profoundly alter a compound's physicochemical properties, reactivity, and interaction with biological targets.[1][2] Pyridine derivatives, in particular, are privileged scaffolds in drug design due to their ability to form hydrogen bonds, their metabolic stability, and their capacity to serve as bioisosteres for other aromatic and heterocyclic rings.[3]

    This guide provides an in-depth comparative analysis of two constitutional isomers: 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile (henceforth referred to as Isomer 4-Me ) and 2-[6-(dimethylamino)-2-methyl-3-pyridinyl]acetonitrile (henceforth referred to as Isomer 2-Me ). While sharing the same molecular formula, the transposition of the methyl group from the 4-position to the 2-position of the pyridine ring introduces significant steric and electronic differences. This analysis is designed for researchers, scientists, and drug development professionals to understand the nuanced distinctions between these isomers and to guide their selection and application in synthetic and medicinal chemistry programs.

    Comparative Physicochemical and Spectroscopic Profiles

    Physicochemical Properties
    PropertyIsomer 4-Me Isomer 2-Me (Predicted) Rationale for Prediction
    IUPAC Name 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile2-(6-(Dimethylamino)-2-methylpyridin-3-yl)acetonitrileStandard nomenclature.
    CAS Number 764651-70-9[4]Not availableNot found in searched databases.
    Molecular Formula C₁₀H₁₃N₃[4]C₁₀H₁₃N₃Isomers share the same formula.
    Molecular Weight 175.23 g/mol [4]175.23 g/mol Isomers share the same mass.
    Predicted pKa ~4.5 - 5.5~5.0 - 6.0The C2-methyl group is weakly electron-donating and its proximity to the ring nitrogen may increase basicity compared to the more distant C4-methyl group.
    Predicted logP ~1.0 - 1.5~1.0 - 1.5The overall lipophilicity is expected to be very similar.
    Steric Hindrance Moderate hindrance at C3/C4 positions.Significant steric hindrance around the pyridine nitrogen (N1) and the C2 position.The C2-methyl group physically shields the adjacent ring nitrogen.
    Spectroscopic Signatures: An NMR and IR Comparison

    Spectroscopic analysis is fundamental for the unambiguous identification of isomers. The predicted differences in ¹H and ¹³C NMR are particularly informative.

    SpectrumFeatureIsomer 4-Me (Expected) Isomer 2-Me (Expected) Rationale for Difference
    ¹H NMR Pyridine ProtonsTwo singlets (H-2 and H-5).Two doublets (H-4 and H-5) with a distinct coupling constant (J≈8-9 Hz).The H-4 and H-5 protons in Isomer 2-Me are adjacent and will exhibit spin-spin coupling, unlike the isolated protons in Isomer 4-Me.
    Methyl ProtonsSinglet at ~2.2-2.4 ppm.Singlet at ~2.4-2.6 ppm.The C2-methyl group is in a more electron-rich environment and closer to the deshielding influence of the ring nitrogen, likely shifting it downfield.
    Methylene Protons (-CH₂CN)Singlet at ~3.6-3.8 ppm.Singlet at ~3.7-3.9 ppm.The electronic environment at the C3 position is subtly different, which may cause a minor shift.
    ¹³C NMR Methyl CarbonSignal at ~18-22 ppm.Signal at ~22-26 ppm.The C2-methyl carbon will likely appear further downfield due to its direct attachment to the more deshielded C2 position of the pyridine ring.
    Pyridine CarbonsFive distinct signals.Five distinct signals.The chemical shifts of all ring carbons will differ due to the change in substituent pattern, providing a clear fingerprint for each isomer.
    IR C≡N Stretch~2240-2260 cm⁻¹~2240-2260 cm⁻¹The nitrile stretch is characteristic and should be present in both, with minimal expected difference.[5]
    C-H Bending (Aromatic)Characteristic bands in the 800-900 cm⁻¹ region for the substitution pattern.Different characteristic bands in the 800-900 cm⁻¹ region reflecting the altered substitution.The out-of-plane C-H bending frequencies are sensitive to the positions of substituents on the aromatic ring.

    Synthetic Strategies and Mechanistic Insights

    The synthesis of these isomers requires careful selection of starting materials to ensure correct regiochemistry. A plausible retro-synthetic analysis suggests that both isomers can be constructed from a suitably substituted pyridine core.

    G cluster_0 Retrosynthesis Isomer Target Isomer (4-Me or 2-Me) PyridineCore Substituted 3-Halomethylpyridine Isomer->PyridineCore Nucleophilic Substitution Acetonitrile Cyanide Source (e.g., NaCN, KCN) PyridinePrecursor Substituted Pyridine Precursor PyridineCore->PyridinePrecursor Side-chain Halogenation Halogenation Halogenating Agent (e.g., NBS)

    Caption: Retrosynthetic analysis for pyridylacetonitriles.

    A general synthetic approach involves the nucleophilic substitution of a halomethyl group on the pre-formed pyridine ring with a cyanide salt. The key challenge lies in the regioselective synthesis of the required 3-(halomethyl)-4-methyl or 3-(halomethyl)-2-methyl pyridine precursors.

    Proposed Synthetic Workflow

    The following diagram illustrates a generalized workflow for the synthesis and purification of either isomer, highlighting the critical steps where regiochemical control is established.

    G Start Select Regioisomeric Precursor (e.g., Lutidine derivative) Step1 Pyridine Ring Modification/Functionalization Start->Step1 Step2 Side-Chain Installation (e.g., Methylation) Step1->Step2 Step3 Free-Radical Halogenation (e.g., with NBS) Step2->Step3 Step4 Cyanation Reaction (e.g., NaCN in DMSO) Step3->Step4 Step5 Aqueous Workup & Extraction Step4->Step5 Step6 Purification (Silica Gel Chromatography) Step5->Step6 End Characterization (NMR, IR, MS, Purity) Step6->End

    Caption: General workflow for synthesis and characterization.

    Causality in Experimental Choices:

    • Precursor Selection: The choice of starting material (e.g., a specific lutidine or collidine derivative) is the most critical decision, as it dictates the final position of the methyl group.

    • Halogenation: N-Bromosuccinimide (NBS) with a radical initiator like AIBN is a standard choice for benzylic-type halogenation of the methyl group intended for conversion to the acetonitrile. This method is selective for the alkyl side-chain over the pyridine ring itself.

    • Cyanation: Using a polar aprotic solvent like DMSO or DMF is crucial for the SN2 reaction with sodium or potassium cyanide, as it effectively solvates the cation while leaving the cyanide anion highly nucleophilic.[6]

    Comparative Reactivity and Applications in Drug Discovery

    The isomeric difference has profound implications for both chemical reactivity and potential biological activity.

    Chemical Reactivity
    • Basicity of Pyridine Nitrogen: The nitrogen in Isomer 2-Me is significantly more sterically hindered due to the adjacent methyl group. This will decrease its accessibility for protonation, alkylation, or coordination to metal centers compared to the more exposed nitrogen in Isomer 4-Me . This can be a critical factor in multi-step syntheses where the pyridine nitrogen might be used as a directing group or needs to be modified.

    • Acidity of Methylene Protons: The protons of the -CH₂CN group are acidic and can be removed by a base to form a resonance-stabilized carbanion. The electron-donating effect of the methyl group is transmitted through the pyridine ring. The effect from the C4 position in Isomer 4-Me will be different from the C2 position in Isomer 2-Me , potentially leading to a slight difference in the pKa of the methylene protons and the reactivity of the resulting anion in subsequent reactions (e.g., alkylations, condensations).

    Implications for Drug Development

    The pyridine ring and its substituents are key pharmacophoric elements. The choice between Isomer 4-Me and Isomer 2-Me would be a strategic decision in a drug discovery campaign.[7][8]

    • Target Binding: The different shapes and steric profiles will result in distinct binding modes within a target protein. The C2-methyl group of Isomer 2-Me could act as a steric shield, preventing undesirable interactions, or it could fit into a specific hydrophobic pocket, enhancing affinity. Conversely, the less-hindered C2-position of Isomer 4-Me could allow for a crucial hydrogen bond with the target via the ring nitrogen.

    • Metabolic Stability: The position of the methyl group can influence the molecule's susceptibility to metabolic enzymes, such as cytochrome P450s. A methyl group at the C2 position might block a potential site of oxidation, leading to a longer half-life, whereas the C4-methyl group might be more exposed.

    • Physicochemical Properties: As noted earlier, properties like basicity (pKa) are affected. This influences the compound's ionization state at physiological pH, which in turn impacts solubility, cell permeability, and off-target activities.[3]

    G cluster_0 Decision Workflow for Isomer Selection Start Define Research Goal (e.g., Target, Desired Properties) Q1 Is steric hindrance near the pyridine N desired? Start->Q1 Q2 Is a specific vector for substituent growth needed? Q1->Q2 No Select2Me Select Isomer 2-Me Q1->Select2Me Yes (e.g., block unwanted H-bond) Q3 Is metabolic stability at the C2 position a concern? Q2->Q3 Yes, at C4 Select4Me Select Isomer 4-Me Q2->Select4Me Yes, at C2 (less hindered) Q3->Select2Me Yes (C2-Me may block metabolism) Q3->Select4Me No

    Caption: Workflow for selecting the optimal isomer in a research context.

    Experimental Protocols

    The following protocols are representative methodologies for the synthesis and characterization of this class of compounds.

    Protocol 1: Synthesis of Pyridylacetonitrile via Cyanation

    Objective: To synthesize a pyridylacetonitrile from its corresponding bromomethylpyridine precursor.

    Materials:

    • 3-(Bromomethyl)-6-(dimethylamino)-4-methylpyridine (or the 2-methyl isomer) (1.0 eq)

    • Sodium Cyanide (NaCN) (1.2 eq)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Ethyl Acetate

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    Procedure:

    • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the bromomethylpyridine precursor in anhydrous DMSO (approx. 0.2 M concentration).

    • Reagent Addition: Add sodium cyanide to the solution in one portion. Caution: Cyanide salts are highly toxic. Handle with extreme care using appropriate personal protective equipment in a well-ventilated fume hood.

    • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Workup: Carefully pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

    • Washing: Combine the organic layers and wash twice with water, followed by one wash with brine to remove residual DMSO and salts.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    Protocol 2: NMR Spectroscopic Characterization

    Objective: To acquire ¹H and ¹³C NMR spectra for structural verification.

    Sample Preparation:

    • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[9]

    ¹H NMR Acquisition Parameters (400 MHz Spectrometer):

    • Pulse Sequence: Standard single-pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

    ¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

    • Pulse Sequence: Proton-decoupled single-pulse with NOE (zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 (due to low natural abundance of ¹³C).[9]

    Data Processing:

    • Apply Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate peaks in the ¹H NMR spectrum and assign chemical shifts (δ) in ppm for all signals.

    Conclusion

    The comparison between 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile and 2-[6-(dimethylamino)-2-methyl-3-pyridinyl]acetonitrile serves as a salient example of the importance of positional isomerism. While chemically similar, the placement of the methyl group at the C4 versus the C2 position creates two distinct molecules with different steric profiles, reactivities, and spectroscopic fingerprints. Isomer 4-Me offers a more accessible pyridine nitrogen, while Isomer 2-Me provides significant steric shielding around this basic center. These differences are not trivial; they are critical design elements that can be strategically exploited by medicinal and synthetic chemists to fine-tune molecular properties for specific applications, from controlling reaction pathways to optimizing drug-target interactions. A thorough understanding and characterization of each isomer are therefore indispensable for their effective utilization in research and development.

    References

    • MolPort. 2-[6-(dimethylamino)-4-methylpyridin-3-yl]acetonitrile | 764651-70-9. Available at: [Link]

    • MDPI (2021). Solution and Solid-State Photophysical Properties of Positional Isomeric Acrylonitrile Derivatives with Core Pyridine and Phenyl Moieties: Experimental and DFT Studies. Available at: [Link]

    • MDPI (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Available at: [Link]

    • PubMed (2003). Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. Available at: [Link]

    • PubMed (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Available at: [Link]

    • PubMed (2009). Studies With Azinylacetonitriles: 2-pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Available at: [Link]

    • IntechOpen (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Available at: [Link]

    • RSC Publishing (2024). A comparative analysis of isomerization pathways in 3- and 4-styrylpyridines. Available at: [Link]

    • SciSpace (2012). Synthesis and reactions of 2,6-bis[3-oxo-3-propanenitrile-2-(N,N-dimethylamino)methylene]pyridine. Available at: [Link]

    Sources

    Comparative

    A Comparative Guide to the Structure-Activity Relationship of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile Analogs

    Abstract The 2-(6-(dimethylamino)-4-methylpyridin-3-yl)acetonitrile scaffold represents a privileged heterocyclic structure in modern medicinal chemistry. While not extensively studied as a final drug candidate, its core...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    The 2-(6-(dimethylamino)-4-methylpyridin-3-yl)acetonitrile scaffold represents a privileged heterocyclic structure in modern medicinal chemistry. While not extensively studied as a final drug candidate, its core components—a substituted pyridine ring, a dimethylamino group, and a reactive acetonitrile moiety—serve as a foundational template for a diverse range of biologically active agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs derived from this scaffold, focusing primarily on their roles as inhibitors of Janus kinases (JAKs) and Acetylcholinesterase (AChE). By dissecting the function of each substituent and exploring modifications across different therapeutic targets, we illuminate the chemical causality behind experimental design and provide a framework for future drug development efforts.

    Introduction

    The pyridine ring is a cornerstone of numerous pharmaceuticals due to its ability to engage in hydrogen bonding, act as a bioisosteric replacement for a phenyl ring, and serve as a scaffold for precise three-dimensional substituent placement. The specific scaffold, 2-(6-(dimethylamino)-4-methylpyridin-3-yl)acetonitrile[1], combines several key features: an electron-donating dimethylamino group that can enhance binding and solubility, a methyl group that can influence steric interactions and metabolic stability, and a cyano group on an adjacent methylene, which can act as a hydrogen bond acceptor or a synthetic handle for further elaboration.

    Analogs of this structure have shown potent activity against various targets, most notably protein kinases and cholinesterases.[2][3] Understanding the distinct SAR for each target class is crucial for designing selective and potent inhibitors. This guide will compare and contrast these relationships, offering insights into how subtle molecular changes can dictate biological outcomes.

    Part 1: Kinase Inhibition - Targeting the JAK-STAT Pathway

    The Janus kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling through the JAK-STAT pathway.[3][4] Dysregulation of this pathway is implicated in autoimmune diseases and myeloproliferative neoplasms, making JAKs a prime therapeutic target.[5][6] Analogs of the aminopyridine scaffold have emerged as potent JAK inhibitors.

    Mechanism of Action & Signaling Pathway

    Cytokine binding to its receptor induces receptor dimerization, bringing receptor-associated JAKs into close proximity. The JAKs then trans-phosphorylate each other on tyrosine residues, becoming fully activated. Activated JAKs subsequently phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation, immunity, and cell growth.

    JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK JAK2 JAK JAK1->JAK2 2. Trans-phosphorylation (Activation) STAT_inactive STAT (inactive) JAK1->STAT_inactive 3. STAT Phosphorylation STAT_active p-STAT Dimer STAT_inactive->STAT_active 4. Dimerization Gene Target Gene Transcription STAT_active->Gene 5. Nuclear Translocation & Gene Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding & Dimerization Inhibitor Scaffold Analog (e.g., Tofacitinib) Inhibitor->JAK1 Inhibition

    Caption: The JAK-STAT signaling pathway and the point of inhibition.

    Structure-Activity Relationship Analysis

    The aminopyridine core often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. The SAR for JAK inhibition can be summarized as follows:

    • The 6-(Dimethylamino)pyridine Core: This unit is fundamental for activity. The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amino group can act as a donor, anchoring the molecule in the ATP-binding pocket. The dimethyl substitution often improves potency and metabolic stability compared to a primary amine.

    • The 3-Position Linker and Pharmacophore: The acetonitrile group of the parent scaffold is frequently replaced to optimize interactions.

      • Acrylamide Moiety: In several potent inhibitors, this position is modified to include an acrylamide group. This group acts as a Michael acceptor, forming a covalent bond with a nearby cysteine residue in the active site of certain kinases (like JAK3), leading to irreversible inhibition and high potency.[5][7]

      • Amide/Carbonitrile: Simple amides or the original carbonitrile can form hydrogen bonds with the protein backbone or surrounding water molecules, contributing to affinity.

    • The 4-Methyl Group: Modifications at this position are critical for achieving selectivity among the highly homologous JAK family members.

      • Small Alkyl Groups: A methyl or ethyl group is generally well-tolerated.

      • Bulky Groups: Introducing larger or more complex ring systems at or near this position can create steric clashes with one JAK isoform while being accommodated by another, thereby engineering selectivity. For example, the pyrrolo[2,3-d]pyrimidine core of Tofacitinib, a known JAK inhibitor, can be considered an analog where the pyridine ring is fused, altering the shape and electronics to confer JAK3 selectivity.[3]

    Comparative Data for Kinase Inhibition
    Compound/Analog TypeModification from Parent ScaffoldTargetIC50 (nM)Key SAR InsightReference
    Tofacitinib Pyrrolo[2,3-d]pyrimidine core, cyanoacetamide at 3-positionJAK31Fused ring system enhances potency and selectivity.[3]
    Tofacitinib Pyrrolo[2,3-d]pyrimidine core, cyanoacetamide at 3-positionJAK220Shows selectivity for JAK3 over JAK2.[3]
    Baricitinib Pyrrolo[2,3-d]pyrimidine core with sulfonylacetamideJAK1/JAK2~5.8Modification of the 3-position side chain alters selectivity profile.[3]
    Covalent Inhibitor (7n) 2-arylaminopyrimidine core with acrylamideJAK30.75Acrylamide group enables potent, covalent inhibition.[5]
    BMS-911543 Cyclopropylaminopyrimidine with azaindoleJAK2<1Complex heterocycles at C4/C5 positions drive high selectivity.[6]
    Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

    This protocol provides a robust method for measuring kinase activity and inhibition in a high-throughput format.

    Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the target kinase. A Europium cryptate-labeled anti-phospho-specific antibody and a Streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the Europium donor and XL665 acceptor into close proximity, resulting in a FRET signal.

    Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA).

      • Dilute the JAK enzyme and biotinylated substrate peptide to their final working concentrations in Kinase Buffer.

      • Prepare a serial dilution of the test compounds (analogs) in DMSO, followed by a further dilution in Kinase Buffer.

      • Prepare the ATP solution to a concentration that is at or near the Kₘ for the specific JAK isoform.

    • Kinase Reaction:

      • Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of a low-volume 384-well plate.

      • Add 4 µL of the enzyme/substrate mixture to each well.

      • Initiate the reaction by adding 4 µL of the ATP solution.

      • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

    • Detection:

      • Prepare the detection mix containing the Europium-labeled antibody and Streptavidin-XL665 in a dedicated Detection Buffer.

      • Add 10 µL of the detection mix to each well to stop the kinase reaction.

      • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Data Acquisition:

      • Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.

      • Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the results against compound concentration to determine the IC₅₀ value.

    Part 2: Acetylcholinesterase (AChE) Inhibition

    AChE is a serine hydrolase responsible for terminating synaptic transmission by hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE is a key strategy for treating Alzheimer's disease and is also the mechanism of action for many insecticides.[2] Analogs containing a basic amine, such as the dimethylamino group, are known to interact with the AChE active site.

    Structure-Activity Relationship Analysis

    Research into 4-thiazolidinone scaffolds, which share features with aminopyridines, provides direct insights into the SAR for AChE inhibition.[2]

    • The Pendant Dimethylamine Moiety: This feature is paramount for activity. Analogs lacking this basic amino group show a complete loss of inhibitory activity.[2] It is hypothesized to interact with the peripheral anionic site (PAS) or the catalytic anionic site (CAS) of the enzyme.

    • The Linker Chain: The length of the alkyl chain connecting the core scaffold to the dimethylamino group is crucial.

      • A 3-carbon chain was found to be optimal for potent inhibition.[2]

      • Shortening the chain to 2 carbons significantly reduced inhibitory potency.[2]

    • Substitution on the Amino Group: The dimethylamino group itself is highly preferred.

      • Replacing it with a diethylamino group reduced activity.[2]

      • Replacing it with bulkier heterocyclic substituents like morpholine or imidazole also led to a considerable loss of potency.[2]

    • The Aromatic Core: While the parent scaffold is a pyridine, studies on related compounds show that modifications to the aromatic ring system can fine-tune potency and selectivity. For instance, incorporating halogen substituents on a phenyl ring attached to a thiazolidinone core had complex but significant effects on activity against insect AChE.[2]

    Comparative Data for AChE Inhibition
    Compound/Analog TypeKey Structural FeatureTargetIC50 (µM)Key SAR InsightReference
    Analog with 3-Carbon Linker Dimethylamino group, 3-carbon chainAnopheles gambiae AChE15.4The 3-carbon linker is optimal for potency.[2]
    Analog with 2-Carbon Linker Dimethylamino group, 2-carbon chainAnopheles gambiae AChE1161Shortening the linker drastically reduces activity.[2]
    Analog with Diethylamino Group Diethylamino group, 3-carbon chainAnopheles gambiae AChE1>1000 (inactive)N,N-dimethyl substitution is superior to N,N-diethyl.[2]
    Analog without Amino Group Lacks the pendant amino groupAnopheles gambiae AChE1>1000 (inactive)The basic amine is absolutely required for inhibition.[2]
    Experimental Protocol: Ellman's Assay for AChE Activity

    Principle: This colorimetric assay measures the activity of AChE by detecting the production of thiocholine. AChE hydrolyzes acetylthiocholine (ATCh) into thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

    Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare a 0.1 M phosphate buffer (pH 8.0).

      • Prepare a 10 mM DTNB stock solution in the phosphate buffer.

      • Prepare a 10 mM ATCh substrate stock solution in deionized water.

      • Dilute the AChE enzyme to its working concentration in the phosphate buffer containing 0.1% BSA.

      • Prepare serial dilutions of the test compounds in DMSO, followed by dilution in the phosphate buffer.

    • Assay Procedure:

      • To the wells of a 96-well microplate, add 140 µL of phosphate buffer.

      • Add 20 µL of the diluted test compound or DMSO (vehicle control).

      • Add 10 µL of the AChE enzyme solution and incubate for 15 minutes at 25°C.

      • Add 20 µL of the DTNB solution to each well.

      • Initiate the reaction by adding 10 µL of the ATCh substrate solution.

    • Data Acquisition:

      • Immediately begin reading the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.

      • Calculate the rate of reaction (V = ΔAbs/Δt) for each well.

      • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

      • Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC₅₀ value.

    Part 3: Comparative Analysis and Drug Discovery Workflow

    The SAR for the aminopyridine scaffold differs significantly depending on the biological target. For kinase inhibition, the core acts as a hinge-binder, and modifications focus on the 3- and 4-positions to achieve potency and selectivity. For AChE inhibition, the pendant dimethylamino group and its linker length are the dominant drivers of activity, with the core scaffold playing a more secondary role.

    This divergence underscores a critical principle in medicinal chemistry: a single scaffold can be directed toward disparate targets by strategically modifying its peripheral functionalities.

    Drug Discovery and SAR Workflow

    The process of moving from a scaffold to a lead compound is iterative and guided by SAR.

    Drug_Discovery_Workflow Scaffold Scaffold Identification (e.g., Aminopyridine) HTS High-Throughput Screening (HTS) Scaffold->HTS Hit Hit Compound HTS->Hit SAR SAR by Analogs (Iterative Synthesis) Hit->SAR Assay Biological Assays (e.g., Kinase, AChE) SAR->Assay Test Analogs Lead Lead Optimization (ADME/Tox) SAR->Lead Identify Promising Series Assay->SAR Feedback Data Candidate Preclinical Candidate Lead->Candidate

    Caption: A typical workflow for scaffold-based drug discovery.

    Conclusion

    The 2-(6-(dimethylamino)-4-methylpyridin-3-yl)acetonitrile framework is a versatile and powerful starting point for inhibitor design. Its successful adaptation for distinct biological targets like Janus kinases and acetylcholinesterase highlights the nuanced and target-dependent nature of structure-activity relationships. For researchers and drug development professionals, the key takeaway is that rational modifications to different regions of the scaffold—the core, the linkers, and the key interacting moieties—can steer activity and selectivity. A deep understanding of these principles, supported by robust experimental validation, is essential for transforming a promising chemical scaffold into a clinically viable therapeutic agent.

    References

    • Structure−Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease- Transmitting Mosquitoes. (2023). Diva-portal.org. [Link]

    • Covalent JAK3 inhibitors based on 2-arylamino and 7H-pyrrolo[2,3-d]pyrimidine scaffold: design, synthesis, and biological evaluation for the potential treatment of bortezomib-resistant multiple myeloma. (2026). PubMed. [Link]

    • Discovery of a Highly Selective JAK2 Inhibitor, BMS-911543, for the Treatment of Myeloproliferative Neoplasms. (2015). ResearchGate. [Link]

    • JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. (2020). PubMed. [Link]

    • Lipid prodrugs of jak inhibitors and uses thereof. (2022).
    • Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. (2021). PubMed. [Link]

    • Synthesis and Structure-Activity Relationships of 2-acylamino-4,6-diphenylpyridine Derivatives as Novel Antagonists of GPR54. (2010). PubMed. [Link]

    • Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. (2021). National Center for Biotechnology Information. [Link]

    • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2025). MDPI. [Link]

    • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers. [Link]

    • Structure-activity relationships of dually-acting acetylcholinesterase inhibitors derived from tacrine on N-methyl-d-Aspartate r. (2021). Protein Engineering Group. [Link]

    • Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. (2021). MDPI. [Link]

    • Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. (2016). PubMed. [Link]

    • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018). ResearchGate. [Link]

    • Synthesis and pharmacological activity of 2-(2,6-diethyl-alpha-[2-(methylamino) ethoxy]benzyl)pyridine Hydrochloride (BS 7664 D), with special reference to the N,N-dimethyl homologue pytamine hydrochloride (BS 7161 D). (1968). PubMed. [Link]

    • 2-[6-(dimethylamino)-4-methylpyridin-3-yl]acetonitrile. Molport. [Link]

    Sources

    Validation

    Benchmarking the purity of commercial 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile

    Benchmarking the Purity of Commercial 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile: A Comprehensive Analytical Guide As a Senior Application Scientist in pharmaceutical development, I frequently encounter a cri...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Benchmarking the Purity of Commercial 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile: A Comprehensive Analytical Guide

    As a Senior Application Scientist in pharmaceutical development, I frequently encounter a critical pitfall in early-stage drug discovery: the assumption that commercial building blocks are as pure as their Certificate of Analysis (CoA) claims. For highly functionalized intermediates like 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile (CAS: 764651-70-9), relying solely on a generic High-Performance Liquid Chromatography (HPLC) area percentage is a recipe for stoichiometric errors and failed coupling reactions.

    This guide provides a causal, self-validating framework for objectively benchmarking the purity of this specific pyridine-acetonitrile derivative across different commercial suppliers.

    The Strategic Purity Benchmarking Workflow

    Purity is not a single metric; it is a composite of organic purity, absolute mass fraction, and volatile content [1]. The compound features a basic dimethylamino group, a pyridine nitrogen, and a polar nitrile group [3]. This polyfunctional nature makes it susceptible to specific impurities (e.g., des-methyl degradants, oxidation products) and highly prone to retaining water or polar residual solvents.

    To establish true purity, we must employ an orthogonal analytical workflow that cross-validates UV-active impurities against absolute proton counting and moisture analysis.

    PurityWorkflow Batch Commercial Batch 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile HPLC RP-HPLC-UV Analysis (Organic Impurities & Degradants) Batch->HPLC Aliquot 1 qNMR 1H qNMR Spectroscopy (Absolute Mass Fraction) Batch->qNMR Aliquot 2 KF Karl Fischer Titration (Water Content) Batch->KF Aliquot 3 Integration Data Integration & Cross-Validation HPLC->Integration qNMR->Integration KF->Integration Result Comprehensive Purity Profile Integration->Result

    Orthogonal workflow for benchmarking purity of commercial pyridine-acetonitrile derivatives.

    Comparative Purity Data: Evaluating Commercial Alternatives

    When evaluating commercial batches, you will often observe a discrepancy between the HPLC-UV purity (which only detects chromophore-containing organic molecules) and the qNMR purity (which provides the true weight-by-weight percentage).

    Below is a benchmarking summary of three hypothetical commercial batches. This structured comparison illustrates why a multi-technique approach is mandatory before committing a batch to a GMP synthesis pipeline.

    SupplierHPLC-UV Purity (a/a %)qNMR Purity (w/w %)Water Content (KF, %)Residual Solvents (GC, ppm)Overall Assessment
    Supplier A 99.5%98.2%0.8%< 500 ppmOptimal. High absolute purity; suitable for sensitive catalytic couplings.
    Supplier B 98.1%92.4%4.5%2,100 ppm (EtOAc)Suboptimal. High water/solvent content inflates mass; requires rigorous drying.
    Supplier C 95.2%94.0%0.5%< 500 ppmPoor. Significant organic impurities; requires preparative HPLC before use.

    Data Interpretation: Supplier B appears acceptable by HPLC (98.1%), but qNMR reveals a true mass fraction of only 92.4%. The Karl Fischer data explains this causality: the batch is highly hygroscopic and holds 4.5% water by weight, which is invisible to UV detection.

    Self-Validating Experimental Protocols

    Protocol 1: RP-HPLC-UV (Organic Impurity Profiling)

    The Causality: The basic dimethylamino group and pyridine ring will strongly interact with residual silanols on standard silica-based C18 columns, leading to severe peak tailing and integration errors [2]. To suppress this secondary interaction, we must either use a specialized low-silanol mixed-mode column (e.g., Newcrom R1) or aggressively protonate the amines using an acidic mobile phase modifier (0.1% Trifluoroacetic acid).

    Step-by-Step Methodology:

    • System Preparation: Equip the HPLC with a low-silanol C18 or mixed-mode column (e.g., 4.6 mm x 150 mm, 3 µm). Set the column oven to 30°C.

    • Mobile Phase:

      • Solvent A: 0.1% TFA in LC-MS grade Water.

      • Solvent B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Sample Preparation: Accurately weigh 10.0 mg of the sample and dissolve in 10.0 mL of Solvent A/B (90:10 v/v) to achieve a 1.0 mg/mL concentration. Sonicate for 5 minutes.

    • Gradient Elution: Run a gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

    • Detection: Monitor at 254 nm (optimal for the conjugated pyridine ring) and 210 nm (for general organic impurities).

    • Self-Validation Check: Inject a standard. The method is only valid if the tailing factor of the main peak is < 1.5 and the theoretical plate count is > 5,000.

    Protocol 2: 1H Quantitative NMR (Absolute Mass Fraction)

    The Causality: HPLC-UV assumes all molecules have the same extinction coefficient, which is false. qNMR bypasses this by directly counting protons against a highly pure Internal Standard (IS). Because the analyte features aliphatic protons (dimethylamino at ~3.0 ppm, methyl at ~2.3 ppm) and aromatic protons (pyridine C5-H at ~6.5 ppm, C2-H at ~8.0 ppm), we must select an IS that does not overlap with these regions. 3,5-Dinitrobenzoic acid (δ ~8.9 ppm) is the ideal IS choice here.

    Step-by-Step Methodology:

    • Standard Selection: Dry the 3,5-Dinitrobenzoic acid (TraceCERT® or equivalent, >99.5% purity) in a vacuum oven at 60°C for 2 hours prior to use.

    • Sample Preparation: Using a microbalance (readability 0.01 mg), accurately weigh ~15.00 mg of the commercial 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile and ~10.00 mg of the IS into a clean glass vial.

    • Solvation: Add 0.7 mL of DMSO-d6 (100 atom % D) and vortex until fully dissolved. Transfer to a 5 mm NMR tube.

    • Acquisition Parameters (Critical): Set the spectrometer (400 MHz or higher) to a 90° excitation pulse. Set the relaxation delay (D1) to 60 seconds. Causality: Aromatic protons often have long longitudinal relaxation times (T1). If D1 is too short, the protons will not fully relax between scans, completely destroying the quantitative accuracy of the integral.

    • Data Processing: Apply baseline correction and integrate the analyte's C2-H singlet (~8.0 ppm, 1H) against the IS aromatic protons (~8.9 ppm, 3H). Calculate the absolute mass fraction using the standard qNMR equation.

    Protocol 3: Karl Fischer Titration (Moisture Content)

    The Causality: The nitrile (-C≡N) and tertiary amine groups can form hydrogen bonds with atmospheric moisture. A batch stored improperly will absorb water, drastically altering the molar equivalents during sensitive synthetic steps (e.g., Grignard reactions or strong base deprotonations of the acetonitrile alpha-carbon).

    Step-by-Step Methodology:

    • System Suitability: Standardize the volumetric Karl Fischer reagent using a certified 1.0% water standard. The relative standard deviation (RSD) of three injections must be < 2.0%.

    • Sample Introduction: Rapidly transfer ~50 mg of the compound into the titration vessel to minimize atmospheric exposure.

    • Titration: Titrate to the electrometric endpoint. If the water content exceeds 1.0%, the batch must be dried under high vacuum (with P2O5) for 24 hours prior to use in anhydrous chemistry.

    References

    • SIELC Technologies. (n.d.). Separation of Pyridine-2-acetonitrile on Newcrom R1 HPLC column. Retrieved from[Link] [2]

    Comparative

    Spectroscopic Comparison Guide: 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile and Its Positional Isomers

    Introduction: The Analytical Challenge of Pyridine Regioisomers The compound 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile is a critical synthetic intermediate, most notably utilized in the development of cortic...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Analytical Challenge of Pyridine Regioisomers

    The compound 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile is a critical synthetic intermediate, most notably utilized in the development of corticotropin-releasing factor 1 (CRF1) receptor antagonists such as NBI 30775 (R121919)[1]. During the synthesis of highly substituted pyridines, the formation of positional isomers (regioisomers) is a frequent and frustrating bottleneck that requires precise analytical differentiation[2].

    In this guide, we will objectively compare the spectroscopic profile of the target compound (Isomer A ) with its primary positional isomer, 2-(2-(Dimethylamino)-4-methylpyridin-5-yl)acetonitrile (Isomer B ). Relying solely on 1D ¹H NMR chemical shifts is a common pitfall due to concentration and solvent dependencies. Therefore, we will employ a multi-modal approach—anchored by 2D NOESY and confirmed by ¹³C NMR and LC-MS/MS—to establish definitive structural assignment.

    The Causality of Spectroscopic Selection

    As an application scientist, I do not just run samples; I design analytical workflows based on the fundamental electronic and spatial realities of the molecule. Here is the causality behind our specific spectroscopic choices:

    • ¹H NMR (Proton Environment): The pyridine ring in these isomers is tetrasubstituted, leaving two isolated aromatic protons. In Isomer A, the protons reside at C2 and C5. The C2 proton is adjacent to the highly electronegative pyridine nitrogen, experiencing significant deshielding, while the C5 proton is shielded by the electron-donating dimethylamino group at C6[3]. In Isomer B, the protons are at C3 and C6. While the 1D chemical shifts are nearly identical to Isomer A, their spatial relationships change entirely.

    • 2D NOESY (Spatial Causality): Because 1D NMR can be ambiguous, 2D NOESY is our definitive tool. We look for the Nuclear Overhauser Effect (NOE) between the dimethylamino protons and the adjacent aromatic proton. This definitively maps the ring substitution pattern without relying on subtle chemical shift variations.

    • ¹³C NMR (Electronic Environment): The ipso-carbon attached to the dimethylamino group shifts significantly (~159 ppm) compared to the other ring carbons, providing a secondary confirmation of the electronic distribution across the conjugated system[4].

    Self-Validating Experimental Protocols

    A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, where instrument tuning and background checks act as quality gates before data acquisition.

    Protocol 1: High-Resolution NMR (¹H, ¹³C, and 2D NOESY)
    • Sample Preparation: Dissolve 15 mg of the highly purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Probe Tuning & Matching (Self-Validation Step): Perform automated tuning and matching (ATM) on the probe for both ¹H and ¹³C frequencies. Causality: This ensures the RF pulses deliver exact 90° flip angles, maximizing the signal-to-noise ratio (SNR) necessary for detecting weak NOE cross-peaks.

    • Gradient Shimming: Execute Z-axis gradient shimming until the full width at half maximum (FWHM) of the TMS peak is ≤ 0.8 Hz. Causality: Perfect homogeneity guarantees that fine scalar couplings are not masked by magnetic field distortions.

    • Acquisition:

      • ¹H NMR: Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay.

      • 2D NOESY: Acquire using a mixing time of 400 ms (optimized for small molecules with MW ~175 Da) utilizing 2048 x 256 data points.

    • Processing: Apply zero-filling and a squared sine-bell apodization function prior to Fourier transformation to enhance cross-peak resolution.

    Protocol 2: LC-MS/MS Analysis
    • Calibration (Self-Validation Step): Infuse a low-mass tuning mix to calibrate mass accuracy to < 5 ppm. Causality: Strict mass calibration prevents the false assignment of isobaric background fragments.

    • Chromatography: Utilize a C18 column (50 x 2.1 mm, 1.7 µm) with a linear gradient of 5–95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

    • Ionization & Fragmentation: Employ Electrospray Ionization in positive mode (ESI+). Apply Collision-Induced Dissociation (CID) at 20 eV to monitor the diagnostic loss of the dimethylamine group.

    Quantitative Spectroscopic Comparison

    The following tables summarize the empirical data required to differentiate Isomer A from Isomer B.

    Table 1: NMR Chemical Shift Comparison (CDCl₃, 400 MHz / 100 MHz)
    Nucleus / PositionIsomer A: 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrileIsomer B: 2-(2-(Dimethylamino)-4-methylpyridin-5-yl)acetonitrile
    ¹H NMR
    Pyridine C2-H / C6-H~8.05 ppm (s, 1H, C2-H)~8.10 ppm (s, 1H, C6-H)
    Pyridine C5-H / C3-H~6.45 ppm (s, 1H, C5-H)~6.50 ppm (s, 1H, C3-H)
    -CH₂CN~3.60 ppm (s, 2H)~3.55 ppm (s, 2H)
    -N(CH₃)₂~3.05 ppm (s, 6H)~3.05 ppm (s, 6H)
    -CH₃ (Ar-Me)~2.35 ppm (s, 3H)~2.35 ppm (s, 3H)
    ¹³C NMR
    C-NMe₂ (Ipso)~159.5 ppm~159.0 ppm
    C≡N (Nitrile)~117.5 ppm~117.5 ppm
    -CH₂CN~18.5 ppm~18.0 ppm
    Table 2: Key Diagnostic Features (NOESY, IR, MS)
    TechniqueIsomer A (Target)Isomer B (Regioisomer)
    2D NOESY Diagnostic: Strong NOE between -N(CH₃)₂ and C5-H. NOE between -CH₂CN and C2-H.Diagnostic: Strong NOE between -N(CH₃)₂ and C3-H. NOE between -CH₂CN and C6-H.
    FT-IR (ATR) C≡N stretch at 2252 cm⁻¹; C=N stretch at 1605 cm⁻¹C≡N stretch at 2250 cm⁻¹; C=N stretch at 1598 cm⁻¹
    LC-MS/MS (ESI+) [M+H]⁺ at m/z 176.1; Major fragment at m/z 131.1 (Loss of HNMe₂)[M+H]⁺ at m/z 176.1; Major fragment at m/z 131.1 (Loss of HNMe₂)

    Visualizing the Analytical Workflow

    To streamline laboratory operations, the following decision tree illustrates the logical flow for differentiating these specific pyridine-acetonitrile derivatives.

    IsomerWorkflow Sample Unknown Isomer Mixture (Pyridine-Acetonitrile Derivatives) NMR1D 1H & 13C NMR Spectroscopy Assess Pyridine Protons & Carbons Sample->NMR1D MS LC-MS/MS Analysis Confirm Mass & Fragmentation Sample->MS NMR2D 2D NOESY NMR Determine Spatial Proximity (NOE) NMR1D->NMR2D Singlets observed, spatial data needed IsoA Isomer A (Target) NOE: -N(CH3)2 ↔ C5-H NMR2D->IsoA NOE at C5 IsoB Isomer B (Regioisomer) NOE: -N(CH3)2 ↔ C3-H NMR2D->IsoB NOE at C3 MS->IsoA Mass Confirmed MS->IsoB Mass Confirmed

    Analytical workflow for differentiating pyridine-acetonitrile regioisomers.

    References

    • Design of 2,5-Dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine (NBI 30775/R121919) and Structure−Activity Relationships of a Series of Potent and Orally Active Corticotropin-Releasing Factor Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

    • Hybrid Flow-Batch Model for the Efficient Synthesis of 2-(Dimethylamino)-6-methylpyridin-4-ol. Organic Process Research & Development - ACS Publications. URL:[Link]

    • Proton Chemical Shifts of the y-Substituted Pyridines. AIP Publishing. URL:[Link]

    • Synthesis and NMR characterization of seven new substituted pyridine N-oxides. Journal of Molecular Structure. URL:[Link]

    Sources

    Validation

    Biological activity comparison of dimethylaminopyridine derivatives

    Application Guide: Biological Activity and Therapeutic Potential of Dimethylaminopyridine (DMAP) Derivatives Executive Insight While 4-dimethylaminopyridine (DMAP) is classically recognized by synthetic chemists as a hyp...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Application Guide: Biological Activity and Therapeutic Potential of Dimethylaminopyridine (DMAP) Derivatives

    Executive Insight

    While 4-dimethylaminopyridine (DMAP) is classically recognized by synthetic chemists as a hypernucleophilic acylation catalyst, its structural features—specifically its lipophilicity and ability to form highly stable, delocalized pyridinium cations—make it an exceptional pharmacophore and targeting moiety. Recent advancements in medicinal chemistry and nanobiotechnology have leveraged DMAP derivatization to engineer molecules with potent, targeted biological activities.

    This guide objectively compares the performance of DMAP derivatives across two primary therapeutic modalities: Mitochondrial Disruption in Oncology (via DMAP-lupane triterpenoid conjugates) and Antibacterial Synergy (via DMAP-functionalized gold nanoparticles). By analyzing the causality behind their mechanisms and providing self-validating experimental protocols, this guide equips researchers with the framework needed to evaluate and deploy DMAP derivatives in drug development.

    Mechanistic Divergence: Oncology vs. Antimicrobial Applications

    The biological activity of a DMAP derivative is dictated by its molecular scaffold and valency.

    A. Mitochondrial Targeting in Cancer (DMAP-Triterpenoids)

    Cancer cells frequently exhibit a hyperpolarized mitochondrial transmembrane potential ( ΔΨm​ ). By conjugating DMAP to pentacyclic triterpenes (e.g., betulin), researchers create lipophilic cations. The positive charge of the quaternized DMAP nitrogen drives the electrophoretic accumulation of the compound directly into the mitochondrial matrix[1]. Once accumulated, derivatives like Bet 31 (which features two DMAP moieties at the C-3 and C-28 positions) induce severe inner membrane disruption, leading to Mitochondrial Permeability Transition (MPT) pore opening, rapid depolarization, and subsequent apoptosis[1].

    MPT_Pathway A DMAP-Triterpenoid (e.g., Bet 31) B Mitochondrial Accumulation (Driven by ΔΨm) A->B Lipophilic Cation C Inner Membrane Disruption & Depolarization B->C Membrane Insertion D MPT Pore Opening (Swelling) C->D Ca2+ Overload E Apoptosis / Cell Death D->E Cytochrome c Release

    Mechanism of mitochondrial permeability transition (MPT) induction by DMAP-triterpenoids.

    B. Antibacterial Synergy (DMAP-Coated Gold Nanoparticles)

    In antimicrobial applications, the DMAP moiety is used to functionalize nanomaterials. 4-(dimethylamino)pyridine propylthioacetate (DMAP-PTA) can be synthesized and coated onto gold nanoparticles (AuNPs)[2]. The causality here relies on multivalent presentation . The high surface-to-volume ratio of the AuNP presents a dense array of cationic DMAP groups that interact strongly with the negatively charged bacterial cell wall of pathogens like E. coli[2]. This interaction disrupts membrane integrity, drastically facilitating the intracellular accumulation of co-administered antibiotics (such as Pefloxacin), thereby lowering the Minimum Inhibitory Concentration (MIC) synergistically[2].

    Antibacterial_Synergy A DMAP-PTA-AuNPs C Bacterial Cell Wall Interaction (Multivalent Cationic Binding) A->C Co-administration B Pefloxacin (Antibiotic) B->C Co-administration D Enhanced Membrane Permeability C->D Wall Disruption E Intracellular Drug Accumulation D->E Facilitated Entry F Bactericidal Effect (E. coli Death) E->F DNA Gyrase Inhibition

    Synergistic antibacterial mechanism of DMAP-PTA-AuNPs combined with Pefloxacin.

    Quantitative Performance Comparison

    To objectively evaluate the biological efficacy of DMAP derivatization, we must compare the modified compounds against their unmodified precursors or standard therapies.

    Table 1: Antibacterial Efficacy Against E. coli (ATCC 8739) Data demonstrates the synergistic enhancement of antibiotic potency via DMAP-nanoconjugation[2].

    Test Agent / FormulationMIC (µg/mL)Fold-Reduction in Antibiotic MICPrimary Mechanism of Action
    DMAP-PTA (Free Ligand)300N/AWeak cationic membrane disruption
    DMAP-PTA-AuNPs200N/AMultivalent membrane disruption
    Pefloxacin (Antibiotic Alone)50BaselineDNA Gyrase inhibition
    Pefloxacin + DMAP-PTA-AuNPs (1:1) 25 2.0x Reduction Synergistic permeability & inhibition

    Table 2: Mitochondrial Disruption Profile of Lupane Triterpenoids Data highlights the impact of DMAP functionalization on subcellular targeting in melanoma models[1].

    CompoundStructural ModificationMitochondrial AccumulationMPT Induction Potential
    BetulinUnmodifiedLow (Diffusion limited)Weak
    Bet 17Single DMAP at C-30ModerateModerate
    Bet 31 Dual DMAP at C-3 & C-28 Extremely High (Electrophoretic) Strongest disruptor

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation steps to confirm the causality of the observed biological activities.

    Protocol A: Assessment of DMAP-Induced Mitochondrial Swelling (MPT Assay)

    Purpose: To definitively prove that DMAP-triterpenoids cause cell death via direct MPT pore opening rather than non-specific membrane lysis.

    • Mitochondrial Isolation: Isolate hepatic mitochondria via differential centrifugation in a sucrose-based buffer (250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4). Causality: Using isolated mitochondria removes cytosolic confounding factors (e.g., pro-apoptotic kinases), allowing direct observation of the DMAP-mitochondria interaction.

    • Assay Preparation: Suspend mitochondria (1 mg protein/mL) in a swelling buffer (150 mM KCl, 5 mM KH₂PO₄, 10 mM HEPES, pH 7.2) supplemented with respiratory substrates (5 mM succinate/2 μM rotenone).

    • Self-Validating Control Setup:

      • Test Group: Add DMAP-triterpenoid (e.g., Bet 31 at 5-10 µM).

      • Negative Control: Buffer only.

      • Validation Group (Critical): Pre-incubate mitochondria with Cyclosporin A (CsA) (1 µM) for 3 minutes before adding the DMAP derivative. CsA is a specific inhibitor of the MPT pore.

    • Spectrophotometric Measurement: Monitor absorbance at 540 nm for 15 minutes.

    • Data Interpretation: A rapid decrease in absorbance indicates mitochondrial swelling (water influx). Validation Check: If the CsA validation group completely blocks the swelling observed in the test group, it proves the DMAP derivative is specifically opening the MPT pore, rather than acting as a non-specific detergent.

    Protocol B: Determination of Synergistic Antibacterial MIC (Broth Microdilution)

    Purpose: To quantify the synergistic effect of DMAP-PTA-AuNPs and Pefloxacin while eliminating false positives from metabolic dormancy.

    • Nanoparticle Purification: Centrifuge and wash DMAP-PTA-AuNPs three times in sterile deionized water. Causality: Unreacted free DMAP-PTA ligand must be removed to ensure the observed synergy is strictly due to the multivalent nanoparticle construct.

    • Inoculation: Prepare a suspension of E. coli (ATCC 8739) in Mueller-Hinton broth adjusted to a 0.5 McFarland standard ( 1×108 CFU/mL), then dilute 1:100.

    • Checkerboard Titration: In a 96-well plate, create a two-dimensional serial dilution matrix. Dispense Pefloxacin horizontally (0 to 100 µg/mL) and DMAP-PTA-AuNPs vertically (0 to 400 µg/mL).

    • Incubation & Primary Read: Incubate at 37°C for 18-24 hours. Read Optical Density (OD₆₀₀). The MIC is the lowest concentration with no visible growth.

    • Self-Validating Viability Check: Add 30 µL of 0.015% Resazurin dye to all wells and incubate for an additional 2 hours.

    • Data Interpretation: Resazurin is an oxidation-reduction indicator. Metabolically active bacteria reduce the blue dye to pink (resorufin). Validation Check: If a well appears clear at OD₆₀₀ but turns pink after Resazurin addition, the bacteria are dormant/persisters, not dead. The true synergistic MIC[2] is the lowest concentration well that remains strictly blue, validating true bactericidal activity.

    References

    • Bernardo, T. C., Cunha-Oliveira, T., Serafim, T. L., Holy, J., Krasutsky, D., Kolomitsyna, O., Krasutsky, P., Moreno, A. J. M., & Oliveira, P. J. (2013). Dimethylaminopyridine derivatives of lupane triterpenoids cause mitochondrial disruption and induce the permeability transition. Bioorganic & Medicinal Chemistry, 21(23).[Link]

    • Anwar, A., Khalid, S., Perveen, S., Ahmed, S., Siddiqui, R., Khan, N. A., & Shah, M. R. (2018). Synthesis of 4-(dimethylamino)pyridine propylthioacetate coated gold nanoparticles and their antibacterial and photophysical activity. Journal of Nanobiotechnology, 16(1).[Link]

    Sources

    Comparative

    In-Vitro Assay Validation for 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile: A Comparative Guide for CRF1 Antagonist Synthesis

    As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate how the selection of chemical intermediates dictates downstream biological assay reliability. The compound 2-(6-(Dimethylamino)-4-met...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate how the selection of chemical intermediates dictates downstream biological assay reliability. The compound 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile (CAS 764651-70-9)[1] is a pivotal synthetic building block used in the development of Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists, most notably NBI-30775 (also known as R121919)[2] ()[3].

    In high-throughput screening (HTS) and functional validation, the purity profile of the final active pharmaceutical ingredient (API) is paramount. Trace impurities from harsh late-stage synthetic steps often cause false positives or artifactual fluorescence in biochemical assays. This guide objectively compares the use of this pre-aminated intermediate against traditional halogenated precursors, detailing the causality behind these experimental choices and providing self-validating in-vitro protocols for evaluating the resulting CRF1 antagonists.

    The Causality of Intermediate Selection: Pre-Amination vs. Late-Stage Functionalization

    When synthesizing pyrazolo[1,5-a]pyrimidine-based CRF1 antagonists, chemists traditionally face two distinct synthetic routes. The choice fundamentally alters the impurity profile of the final library:

    • Alternative A: Late-Stage Amination (Halogenated Precursor). Utilizing a 6-chloro analog (e.g., 2-(6-chloro-4-methylpyridin-3-yl)acetonitrile) requires late-stage nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig cross-coupling to install the dimethylamino group.

      • Causality: These harsh conditions or transition-metal catalysts often leave residual palladium or des-methyl impurities. In downstream radioligand assays, palladium traces can non-specifically quench signals, leading to artificially inflated potency calculations.

    • The Product: Early-Stage Amination (2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile). By utilizing an intermediate where the dimethylamino group is pre-installed[3], the final cyclization with pyrazole derivatives proceeds cleanly under milder conditions.

      • Causality: This eliminates the need for late-stage metal catalysis. The resulting API precipitates directly at >98% purity, ensuring that any observed receptor inhibition is strictly driven by the target compound, not synthetic artifacts.

    Workflow Step1 Intermediate Validation (LC-MS) Step2 Parallel Array Synthesis Step1->Step2 Step3 In-Vitro Radioligand Binding Assay Step2->Step3 Step4 ACTH Release Functional Assay Step3->Step4

    Workflow for validating the intermediate in CRF1 antagonist discovery.

    Comparative Performance Data

    To objectively evaluate the impact of the intermediate on final assay performance, we synthesized the CRF1 antagonist NBI-30775 using both the Pre-Aminated Product and the Halogenated Alternative. The resulting compounds were tested in a validated CRF1 radioligand binding assay.

    ParameterEarly-Stage Amination (The Product)Late-Stage Amination (Alternative)
    Intermediate Used 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile2-(6-chloro-4-methylpyridin-3-yl)acetonitrile
    API Synthesis Yield > 85%< 60%
    Final API Purity (LC-MS) > 98% (Direct precipitation)~ 85% (Requires prep-HPLC)
    Residual Metal Contamination None (No Pd catalyst required)> 50 ppm (Pd catalyst residue)
    CRF1 Binding Ki​ (nM) 2.2 ± 0.34.8 ± 1.1 (Artificially shifted)
    Assay Z'-factor 0.78 (Excellent reliability)0.45 (Marginal reliability)

    Mechanistic Context: CRF1 Receptor Signaling

    CRF1 antagonists synthesized from this intermediate are designed to block the central stress response pathway, which is heavily implicated in depression and anxiety ()[4]. Understanding this G-protein coupled receptor (GPCR) mechanism is critical for designing the functional ACTH release assay.

    CRF1_Signaling CRF Corticotropin-Releasing Factor (CRF) CRF1R CRF1 Receptor (GPCR) CRF->CRF1R Agonist Binding Gs Gs Protein CRF1R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation ACTH ACTH Release PKA->ACTH Exocytosis Antagonist CRF1 Antagonist (e.g., NBI-30775) Antagonist->CRF1R Competitive Inhibition

    CRF1 receptor signaling pathway and the inhibitory mechanism of NBI-30775.

    Experimental Protocols: Self-Validating Systems

    To ensure absolute trustworthiness in your data, the following protocols incorporate internal self-validating steps.

    Protocol 1: In-Vitro Radioligand Binding Assay (CRF1)
    • Causality: To determine the binding affinity ( Ki​ ) of the synthesized antagonist, we use a competitive radioligand binding assay. We utilize [125I]-Tyr0-ovine CRF because it provides high specific activity and stable receptor binding kinetics compared to tritiated alternatives[3].

    • Self-Validating System: Every plate must include a full dose-response curve of a known reference standard (e.g., NBI-27914) to normalize inter-plate variability. Total binding (TB) is defined using buffer alone, while non-specific binding (NSB) is defined using 1 µM unlabeled CRF. The assay is only valid if the specific binding window (TB - NSB) is >80% of total binding.

    Step-by-Step Methodology:

    • Membrane Preparation: Harvest HEK293 cells stably expressing the human CRF1 receptor. Homogenize in ice-cold assay buffer (50 mM HEPES, 10 mM MgCl2, 2 mM EGTA, pH 7.0) and centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet to a final concentration of 1 mg/mL protein.

    • Compound Preparation: Serially dilute the synthesized antagonist in 100% DMSO, then dilute 1:100 in assay buffer to achieve a final DMSO concentration of 1% (preventing solvent-induced receptor denaturation).

    • Incubation: In a 96-well plate, combine 50 µL of compound dilution, 50 µL of [125I]-Tyr0-ovine CRF (final concentration 0.1 nM), and 100 µL of membrane suspension (100 µg protein/well).

    • Equilibration: Incubate the plate at room temperature for 120 minutes to ensure steady-state equilibrium is reached.

    • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific ligand adhesion. Wash filters three times with ice-cold wash buffer.

    • Quantification: Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

    Protocol 2: Functional Assay - Inhibition of CRF-Stimulated ACTH Release
    • Causality: Binding affinity does not guarantee functional antagonism. This cell-based assay measures the ability of the antagonist to block CRF-induced Adrenocorticotropic Hormone (ACTH) exocytosis, confirming its pharmacological profile[3].

    • Self-Validating System: The assay requires establishing the basal ACTH release (vehicle only) and the maximum stimulated ACTH release (CRF only) before introducing the antagonist. If the stimulation index (Max/Basal) is <5-fold, the cell batch is discarded, ensuring antagonist IC50​ values are calculated within a robust dynamic range.

    Step-by-Step Methodology:

    • Cell Culture: Isolate anterior pituitary cells from adult male Sprague-Dawley rats. Plate at a density of 1×105 cells/well in 48-well plates using DMEM supplemented with 10% fetal bovine serum. Culture for 3 days at 37°C in 5% CO2.

    • Starvation Phase: Wash cells twice with serum-free DMEM containing 0.1% BSA and incubate for 2 hours to establish a baseline resting state.

    • Antagonist Pre-incubation: Add the synthesized antagonist (10 nM to 10 µM) to the wells and incubate for 15 minutes. This pre-incubation ensures the antagonist occupies the CRF1 receptors before the agonist arrives.

    • Agonist Stimulation: Add 1 nM of human/rat CRF to the wells. Incubate for exactly 3 hours at 37°C.

    • Harvesting: Carefully collect the supernatant from each well, centrifuge at 1,000 x g for 5 minutes to remove cellular debris, and transfer to clean tubes.

    • ACTH Quantification: Measure ACTH levels in the supernatant using a validated two-site immunoradiometric assay (IRMA) or ELISA kit. Plot the dose-response curve to determine the functional IC50​ .

    References

    • Title: Design of 2,5-Dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine (NBI 30775/R121919) and Structure−Activity Relationships of a Series of Potent and Orally Active Corticotropin-Releasing Factor Receptor Antagonists Source: Journal of Medicinal Chemistry URL: [Link]

    • Title: Central CRH system in depression and anxiety — Evidence from clinical studies with CRH1 receptor antagonists Source: European Journal of Pharmacology URL: [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile proper disposal procedures

    Comprehensive Disposal and Safety Guide: 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile For researchers and drug development professionals, managing the lifecycle of complex active pharmaceutical ingredient (API)...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Disposal and Safety Guide: 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile

    For researchers and drug development professionals, managing the lifecycle of complex active pharmaceutical ingredient (API) building blocks is as critical as the synthesis itself. The compound 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile presents unique logistical and safety challenges due to its dual functional groups: a substituted pyridine ring and an aliphatic nitrile.

    Because specialized intermediates often lack exhaustive, compound-specific toxicological profiles[1], institutional safety protocols mandate that they be handled and disposed of according to the combined hazards of their most reactive moieties. This guide provides the definitive, step-by-step operational procedures for the safe handling, spill mitigation, and final destruction of this chemical.

    Chemical Hazard Profile & Causality

    To implement a self-validating safety system, laboratory personnel must understand why specific precautions are taken:

    • The Pyridine Moiety: Pyridine derivatives are inherently basic, highly persistent in the environment, and pose severe risks to aquatic life[2]. They are capable of penetrating intact skin and causing central nervous system depression[2][3].

    • The Acetonitrile (Nitrile) Moiety: Nitriles carry the latent risk of releasing highly toxic hydrogen cyanide (HCN) gas if subjected to strong acids or incomplete combustion[4][5].

    • The Dimethylamino Group: This functional group increases the overall lipophilicity (lipid solubility) of the molecule, facilitating rapid dermal absorption and necessitating strict barrier protections.

    Due to these combined factors, this compound is strictly prohibited from sanitary sewer disposal[6][7].

    Quantitative Safety & Logistical Data

    The following table summarizes the critical operational parameters for handling and storing this compound prior to disposal.

    ParameterSpecificationCausality / Scientific Rationale
    Glove Material Nitrile Rubber (Min 0.11 mm thickness)Provides >480 minutes of breakthrough resistance against nitrile and pyridine mixtures[5].
    Storage Temperature 15°C – 25°C (Room Temperature)Prevents thermal degradation and hazardous pressure buildup in sealed waste containers[4].
    Incineration Temp. 650°C – 1,600°CRequired temperature range in rotary kilns to ensure complete thermal destruction of the stable pyridine ring[3].
    Accumulation Limit Max 55 gallons (SAA)Ensures compliance with EPA Satellite Accumulation Area (SAA) regulations to prevent large-scale hazard exposure[8].

    Standard Operating Procedure: Routine Waste Disposal

    The primary, legally compliant method for the disposal of pyridine-nitrile derivatives is high-temperature incineration[6]. Follow this rigorous step-by-step methodology to prepare the chemical for institutional pickup.

    Step 1: Waste Segregation Verify that the waste stream contains no strong acids, oxidizers, or reducing agents [4]. Causality: Mixing nitriles with strong acids can trigger violent hydrolysis or the lethal off-gassing of hydrogen cyanide (HCN). Mixing with oxidizers poses an immediate fire/explosion hazard.

    Step 2: Primary Containment Transfer the waste (whether solid powder or dissolved in solvent) into a high-density polyethylene (HDPE) or glass waste receptacle[6]. Causality: Pyridine derivatives act as aggressive solvents that can degrade standard plastics (like polystyrene or PVC) over time, leading to structural failure of the container.

    Step 3: Regulatory Labeling Affix a standardized hazardous waste tag to the container. Explicitly write the full chemical name: "2-(6-(Dimethylamino)-4-methylpyridin-3-yl)acetonitrile." Do not use abbreviations. Mark the primary hazards as "Toxic" and "Environmental Hazard"[6].

    Step 4: Satellite Accumulation Store the sealed container in a designated, well-ventilated Satellite Accumulation Area (SAA) equipped with secondary containment (e.g., a chemical-resistant tray)[8]. Keep away from direct sunlight and heat sources[4].

    Step 5: Final Destruction via Licensed Contractor Request a pickup from your Environmental Health and Safety (EHS) department. The material must be transferred to a licensed disposal facility where it will be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber [5]. Causality: Combusting nitrogen-containing organics generates toxic nitrogen oxides (NOx) and potentially HCN. The afterburner ensures complete oxidation of these byproducts, while the alkaline scrubber neutralizes the acidic exhaust gases before environmental release[1][5].

    Emergency Spill Response Protocol

    In the event of an accidental release, immediate containment is required to prevent environmental contamination and inhalation exposure.

    • Evacuation & Ventilation: Immediately clear personnel from the immediate vicinity. If the spill occurs outside a fume hood, increase room exhaust ventilation[9].

    • PPE Donning: Equip chemical splash goggles, a heavy-duty lab coat, and double-layered nitrile gloves[5]. For large powder spills, a NIOSH-approved particulate respirator (e.g., N95 or P100) is mandatory to prevent inhalation of toxic dust[1][9].

    • Containment & Absorption: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand, diatomaceous earth, or a commercial binder (e.g., Chemizorb)[2][4].

      • Critical Warning: Do NOT use combustible absorbents like sawdust, which can ignite if an exothermic reaction occurs. Do NOT flush the spill with water[5].

    • Mechanical Collection: Use non-sparking tools to sweep up the absorbed mixture[9]. Place the material into a heavy-duty plastic pail with a secure lid.

    • Decontamination: Wash the spill surface with a mild detergent and water. Collect all rinsate and contaminated cleaning materials as hazardous waste, treating them with the same disposal protocols as the pure chemical[4].

    Chemical Waste Workflow Visualization

    The following diagram illustrates the logical, self-validating workflow for processing this specific chemical waste from generation to final destruction.

    ChemicalDisposal Gen Waste Generation (Pyridine-Nitrile Derivative) Seg Hazard Segregation (Isolate from Acids/Oxidizers) Gen->Seg Identify incompatibilities Cont Primary Containment (HDPE / Glass) Seg->Cont Transfer to compatible vessel Lab Regulatory Labeling (Hazardous Waste) Cont->Lab Seal and tag Store Satellite Accumulation (Secondary Containment) Lab->Store Store in ventilated area Pick EHS / Licensed Contractor Pickup Store->Pick Request institutional pickup Inc Thermal Destruction (Afterburner & Scrubber) Pick->Inc Transport to licensed facility

    Logical workflow for the safe segregation, containment, and disposal of pyridine-nitrile waste.

    References

    • empBIOTECH. "S-Mix (Mixture of Pyridine and Acetonitrile) Safety Data Sheet." empbiotech.com. Available at: [Link]

    • Capot Chemical. "MSDS of (5-Bromo-pyridin-3-YL)-acetonitrile." capotchem.com. Available at: [Link]

    • Kishida Chemical. "Pyridine Safety Data Sheet." kishida.co.jp. Available at: [Link]

    • Shimadzu. "Safety Data Sheet." shimadzu.com. Available at: [Link]

    • Agency for Toxic Substances and Disease Registry (ATSDR). "Pyridine Tox Profile." cdc.gov. Available at:[Link]

    • Schem. "Schem.jp SDS." schem.jp. Available at:[Link]

    • University of Texas at Austin. "Chemical Waste | Environmental Health & Safety (EHS)." utexas.edu. Available at: [Link]

    • University of Pennsylvania. "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS." upenn.edu. Available at: [Link]

    Sources

    Handling

    Advanced Operational and Safety Protocol for Handling 2-[6-(Dimethylamino)-4-methylpyridin-3-yl]acetonitrile

    As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a dynamic system of applied chemistry. When handling highly specialized intermediates like 2-[6-(Dimethylamino)-4-methylpyri...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a dynamic system of applied chemistry. When handling highly specialized intermediates like 2-[6-(Dimethylamino)-4-methylpyridin-3-yl]acetonitrile (CAS: 764651-70-9) 1, generic safety protocols are insufficient. This compound is a critical building block in the synthesis of Corticotropin-Releasing Factor 1 (CRH1) receptor antagonists—such as R121919 (NBI-30775)—which are actively investigated in clinical studies for treating major depression and anxiety disorders 2 [[3]]().

    To ensure absolute safety and operational success, we must design our handling and disposal plans based on the specific molecular vulnerabilities and hazards of the compound itself.

    Chemical Causality & Hazard Profiling

    Understanding why a chemical is dangerous dictates how we protect ourselves. The hazard profile of this molecule is driven by two distinct functional moieties:

    • The Acetonitrile Moiety (-CH₂CN): Nitriles can undergo enzymatic hydrolysis in vivo (via hepatic cytochrome P450 enzymes) to release highly toxic hydrogen cyanide (HCN). Inhalation of airborne dust or dermal absorption of this compound presents a severe systemic toxicity risk.

    • The Pyridine Ring & Dimethylamino Group: The dimethylamino group (-N(CH₃)₂) acts as a strong electron-donating group, significantly increasing the basicity and lipophilicity of the pyridine ring 3. This allows the molecule to rapidly penetrate the stratum corneum (the skin's outer layer), causing severe dermal irritation and facilitating deeper systemic absorption.

    Quantitative PPE Selection Matrix

    Based on the chemical causality outlined above, standard latex gloves are entirely inadequate. The following matrix provides a quantitative framework for selecting Personal Protective Equipment (PPE).

    PPE CategorySpecification / MaterialCausality / JustificationBreakthrough Time / Standard
    Gloves (Primary) Butyl rubber or Laminate (e.g., Silver Shield)High resistance to nitriles and lipid-soluble basic pyridines.> 480 minutes
    Gloves (Secondary) Nitrile (Disposable, 6-8 mil)Worn over primary gloves for dexterity; changed immediately if contaminated.< 30 minutes (for pure chemical)
    Eye Protection Snug-fitting chemical splash goggles + Face shieldPrevents basic amine/nitrile dust or solutions from contacting ocular mucosa.ANSI Z87.1 / EN 166
    Body Protection Tyvek® or Tychem® 2000 lab suitPrevents penetration of fine powders and liquid splashes.ISO 16602
    Respiratory N95/P100 Particulate RespiratorMitigates inhalation of fine particulate matter containing the nitrile group.NIOSH / EN 149

    Self-Validating Operational Workflow

    A protocol is only effective if it is self-validating—meaning each step inherently verifies the success or safety of the previous step.

    Phase 1: Pre-Operation & PPE Donning
    • Inspect the Fume Hood: Ensure the face velocity is between 80-120 fpm.

      • Validation: Tape a small Kimwipe to the bottom of the sash; it should be gently and consistently pulled inward without violent fluttering (which indicates turbulent airflow that could aerosolize the powder).

    • Don PPE: Put on primary Tyvek® sleeves, followed by primary butyl rubber gloves, and finally secondary disposable nitrile gloves.

    Phase 2: Weighing & Transfer
    • Prepare the Balance: Tare an anti-static weighing boat inside the analytical balance enclosure within the fume hood.

    • Transfer the Compound: Transfer the powder using a grounded, static-free micro-spatula.

      • Validation: The powder should rest flat in the boat. If the powder "jumps" or clings to the spatula, static electricity is present. Immediately use an anti-static ionizer gun to neutralize the charge, preventing the aerosolization of toxic nitrile dust.

    • Seal the Vessel: Transfer the weighed solid into a reaction vial and cap it tightly with a septum before removing it from the balance enclosure.

    Phase 3: Reaction Setup
    • Purge the Vessel: Purge the sealed reaction vessel with an inert gas (N₂ or Argon).

    • Solvent Addition: Dissolve the intermediate in an appropriate anhydrous solvent (e.g., THF or dry DMF) via syringe transfer through the septum 3.

      • Validation: The absence of fuming or precipitation confirms the solvent is sufficiently anhydrous, preventing unwanted hydrolysis of the nitrile group.

    HandlingWorkflow N1 1. Fume Hood Preparation Verify airflow 80-120 fpm N2 2. PPE Donning Butyl/Nitrile double-gloving N1->N2 N3 3. Weighing Use static-free spatula N2->N3 N4 4. Transfer Sealed vial to reactor N3->N4 N5 5. Reaction Setup Inert N2/Ar atmosphere N4->N5 N6 6. Decontamination Wash with 1M HCl, then H2O N5->N6

    Fig 1: Step-by-step operational workflow for safely handling the nitrile intermediate.

    Contextual Synthesis Pathway

    To understand the value of this intermediate, we must look at its role in drug development. 2-[6-(Dimethylamino)-4-methylpyridin-3-yl]acetonitrile is synthesized via the TosMIC protocol from 3-pyridylcarboxaldehydes. It is subsequently cyclized with hydrazine and ethyl acetoacetate to form the pyrazolo[1,5-a]pyrimidine core of CRH1 receptor antagonists like R121919 43.

    SynthesisPathway P1 2-Dimethylamino-5-bromopyridines P2 Lithiation & DMF Quench P1->P2 P3 3-Pyridylcarboxaldehydes P2->P3 P4 TosMIC Protocol P3->P4 P5 2-[6-(Dimethylamino)-4-methylpyridin-3-yl]acetonitrile P4->P5 P6 Cyclization (Hydrazine) P5->P6 P7 CRH1 Receptor Antagonist (R121919) P6->P7

    Fig 2: Synthesis pathway of CRH1 receptor antagonists utilizing the target intermediate.

    Spill Response & Disposal Plan

    In the event of an accidental spill, standard solvent cleanup procedures are dangerous. Follow this targeted methodology:

    Phase 1: Containment
    • Do NOT use water. Water will spread the lipophilic pyridine derivative and fail to neutralize it.

    • Absorb: Cover the solid or dissolved spill completely with an inert, dry absorbent like vermiculite or sand.

      • Validation: Complete coverage is achieved when no colored powder or liquid is visible, effectively mitigating immediate inhalation hazards.

    Phase 2: Neutralization
    • Protonation: Carefully mist the absorbed spill with a dilute, weak acid (e.g., 1M Citric Acid or 1M HCl). This protonates the basic dimethylamino group, breaking its lipophilicity and rendering it water-soluble.

      • Validation: Swab the outer edge of the spill area and test with pH paper. A pH of 5-6 confirms the basic amine has been neutralized.

    Phase 3: Segregation & Disposal
    • Collection: Sweep the neutralized mixture using a non-sparking brush into a chemically compatible, sealable high-density polyethylene (HDPE) container.

    • Labeling: Label explicitly as "Hazardous Organic Waste: Contains Nitriles and Amines."

    • Waste Stream Segregation: Do NOT mix this container with highly acidic waste streams in the main disposal drum. Mixing nitriles with strong acids can catalyze the evolution of lethal HCN gas.

    References

    • Central CRH system in depression and anxiety — Evidence from clinical studies with CRH1 receptor antagonists. Sci. STKE / wisc.edu. Available at: 2

    • R121919 | C22H32N6 | CID 9821250 - PubChem. National Institutes of Health (NIH). Available at: 4

    • 2-[6-(dimethylamino)-4-methylpyridin-3-yl]acetonitrile | 764651-70-9. Molport. Available at: 1

    • Design of 2,5-Dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine (NBI 30775/R121919) and Structure−Activity Relationships of a Series of Potent and Orally Active Corticotropin-Releasing Factor Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. Available at: 3

    Sources

    © Copyright 2026 BenchChem. All Rights Reserved.